2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSDOOIDUMQOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681445 | |
| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261772-06-8 | |
| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
This guide provides a comprehensive overview of the key , a compound of interest for researchers, scientists, and professionals in drug development. Given the limited publicly available experimental data for this specific molecule (CAS No. 1261772-06-8), this document focuses on robust predictive methodologies and detailed experimental protocols to empower researchers to fully characterize this compound.
Introduction and Molecular Overview
This compound is a complex aromatic carboxylic acid featuring both fluorine and trifluoromethyl substituents. These functional groups are of particular interest in medicinal chemistry as they can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physical properties is paramount for its application in drug discovery and development, impacting everything from formulation to pharmacokinetic profiles.
Molecular Structure:
Caption: Molecular structure of this compound.
Core Physical and Chemical Identifiers
A summary of the fundamental identifiers and predicted properties for this compound is presented below. It is critical to note that the boiling point and pKa are theoretical predictions and await experimental verification.
| Property | Value | Source |
| CAS Number | 1261772-06-8 | [1][2] |
| Molecular Formula | C₁₄H₈F₄O₂ | [1][2] |
| Molecular Weight | 284.2 g/mol | [1][2] |
| Predicted Boiling Point | 388.8 ± 42.0 °C | [3] |
| Predicted pKa | 3.11 ± 0.10 | [3] |
Thermal Properties: Melting Point Analysis
The melting point is a crucial indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad melting range often suggests the presence of impurities.
Comparative Analysis
Experimental Protocol for Melting Point Determination
This protocol outlines the use of a standard digital melting point apparatus.
Objective: To determine the melting point range of the solid compound.
Materials:
-
This compound
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[5]
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[6]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary estimate.[7]
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting at least 20 °C below the estimated melting point.[6]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[8]
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing.
Theoretical Considerations
As an aromatic carboxylic acid, this compound is expected to be poorly soluble in water due to its significant non-polar character. However, it should exhibit good solubility in many organic solvents. Furthermore, as an acid, it is expected to be soluble in dilute aqueous bases (e.g., NaOH, NaHCO₃) through the formation of a water-soluble salt.[9][10]
Experimental Protocol for Solubility Determination
Objective: To qualitatively assess the solubility in a range of standard solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Solvents: Water, Hexane, Ethanol, Dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl
Procedure:
-
Sample Addition: Add approximately 10-20 mg of the compound to a clean, dry test tube.[11]
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture. Classify as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
-
Systematic Testing: Follow a logical progression. If the compound is insoluble in water, proceed to test its solubility in aqueous acid and base.[12]
Caption: Systematic workflow for solubility testing.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound and is a critical parameter in drug development, influencing a compound's absorption and distribution in the body.
Influencing Factors
The predicted pKa of 3.11 suggests a moderately strong organic acid. The acidity of the carboxylic acid group is enhanced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents on the phenyl rings.[13][14] The precise pKa will be a result of the interplay between the inductive and resonance effects of these groups.
Experimental Protocol for pKa Determination via Potentiometric Titration
Objective: To experimentally determine the pKa of the compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Burette
-
Standardized NaOH solution (e.g., 0.1 M)
-
Co-solvent (e.g., methanol or ethanol, if needed for solubility)
-
Beaker and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode.
-
Titration: Add the standardized NaOH solution in small, precise increments from the burette.
-
Data Collection: Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Expected Signals: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) due to the protons on the two phenyl rings. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[15][16] Adding a drop of D₂O to the NMR tube should cause the carboxylic acid proton signal to disappear, confirming its identity.[17]
-
Protocol: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹³C NMR:
-
Expected Signals: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-180 ppm.[15][16] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons will appear in the 110-160 ppm range, with those bonded to fluorine showing C-F coupling.
-
Protocol: Follow the same sample preparation as for ¹H NMR.
¹⁹F NMR:
-
Expected Signals: Two distinct signals are expected: one for the single fluorine atom on the benzoic acid ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns will provide information about the electronic environment of the fluorine atoms.
-
Protocol: Follow the same sample preparation as for ¹H NMR.
B. Infrared (IR) Spectroscopy
Expected Absorptions:
-
A very broad O-H stretch from the carboxylic acid group is expected from ~2500-3300 cm⁻¹.[18]
-
A strong C=O (carbonyl) stretch should appear around 1700-1725 cm⁻¹.[19]
-
C-F stretching absorptions will be present in the 1000-1400 cm⁻¹ region.
-
C-O stretching will be observed around 1210-1320 cm⁻¹.[18]
-
Aromatic C-H and C=C stretches will also be present.
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum.
C. Mass Spectrometry (MS)
Expected Fragmentation:
-
Electron Ionization (EI) may show a molecular ion peak (M⁺) at m/z = 284.2. However, for fluorinated compounds, the molecular ion can sometimes be weak or absent.[20][21]
-
Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
-
The presence of the trifluoromethyl group may lead to characteristic fragmentation patterns.
Protocol (Direct Infusion ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to determine the most sensitive ionization method.
Conclusion and Data Synthesis
This guide provides a comprehensive framework for the characterization of the . By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to build a complete profile of this compound. The combination of thermal analysis, solubility profiling, pKa determination, and multi-technique spectroscopic analysis will provide a robust and reliable dataset, essential for advancing its potential applications in research and development. The predicted values serve as a valuable starting point for experimental design and data interpretation.
References
[12] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Santa Monica College. [20] Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 533. 2-Fluoro-5-(trifluoromethyl)benzoic acid 98 115029-23-7. (n.d.). Sigma-Aldrich. [9] Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [22] Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health. [10] Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Peay State University. [11] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university course material source. [23] Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [24] Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university course material source. [18] Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [1] this compound, min 98%, 1 gram. (n.d.). Biosynth. [25] Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). National Institutes of Health. [17] NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [19] FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Melting point determination. (n.d.). University of Calgary. [21] Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd. [26] Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate. [5] experiment (1) determination of melting points. (2021). Retrieved from a university course material source. [27] Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. [7] Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [8] Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [13] Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. [28] Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. [29] Supplementary Information. (n.d.). The Royal Society of Chemistry. [15] Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [30] 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum. (n.d.). ChemicalBook. [31] this compound. (n.d.). Labsolu. [32] 2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115029-23-7. (n.d.). ChemicalBook. 2-Fluoro-5-trifluoromethylbenzoic acid, decyl ester. (n.d.). NIST WebBook. [2] this compound | 1261772-06-8. (n.d.). Sigma-Aldrich. [3] this compound | 1261772-06-8. (n.d.). ChemicalBook. [33] 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294. (n.d.). PubChem. [6] Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [14] Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? (2021). Quora. [34] CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. [16] Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [35] 2-Fluoro-5-trifluoromethylbenzoic acid, 2-pentadecyl ester - Optional[13C NMR]. (n.d.). SpectraBase. [4] 115029-23-7(2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID) Product Description. (n.d.). ChemicalBook. [36] 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. (n.d.). Ossila. [37] 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. (n.d.). PubChem. [38] Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. (2011). ResearchGate. [39] The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. (n.d.). Pearson.
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A Comprehensive Technical Guide to 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid for Advanced Research and Development
Executive Summary: This document provides an in-depth technical overview of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in modern medicinal chemistry and drug discovery. We will explore its core molecular and physicochemical properties, discuss a logical synthetic pathway with a detailed experimental protocol, and elucidate its primary application as a strategic building block, particularly in the development of targeted protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features to advance novel therapeutic programs.
Core Molecular Profile
This compound is a bifunctional molecule featuring a carboxylic acid group, which serves as a versatile chemical handle, and two strategically fluorinated phenyl rings. The specific arrangement of the fluorine atom and the trifluoromethyl (CF₃) group profoundly influences the molecule's electronic properties, conformation, and metabolic stability, making it a valuable component in rational drug design.[1][2][3]
The core identifiers and properties of this compound are summarized below.
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1261772-06-8 | [4] |
| Molecular Formula | C₁₄H₈F₄O₂ | [4][5] |
| Molecular Weight | 284.21 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F) | N/A |
The presence of the ortho-fluoro substituent on the benzoic acid ring and the ortho-trifluoromethyl group on the adjacent phenyl ring creates a sterically hindered and electronically distinct biaryl system. The CF₃ group is a strong electron-withdrawing group known to enhance metabolic stability and increase lipophilicity, while the fluorine atom can modulate pKa and improve binding interactions with target proteins.[1][3]
Physicochemical Properties and Safe Handling
Understanding the physical properties and handling requirements is critical for the effective and safe utilization of this compound in a laboratory setting.
| Property | Description | Source |
| Appearance | Typically a solid powder. | |
| Purity | Commercially available with purity of ≥95% to ≥98%. | [4][5] |
| Storage | Store in a dry, cool, and well-ventilated place.[4][6][7] Keep container tightly sealed and airtight.[5][6][7] | |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and methanol. | N/A |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for fluorinated benzoic acids apply. These compounds are often classified as irritants.
-
Hazard Classification: May cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7][9]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
-
Spill Management: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[7]
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via a cross-coupling reaction, which is a cornerstone of modern organic synthesis for constructing biaryl systems. The Suzuki-Miyaura cross-coupling reaction is an ideal choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.
Conceptual Synthetic Pathway: Suzuki Coupling
The logical disconnection points to a coupling between a boronic acid (or boronic ester) derivative of one phenyl ring and a halide (typically bromide or iodide) of the other. A plausible and efficient route involves the coupling of (2-fluoro-5-carboxyphenyl)boronic acid with 1-bromo-2-(trifluoromethyl)benzene .
Caption: Proposed Suzuki coupling workflow for synthesis.
Experimental Protocol (Representative)
This protocol describes a representative procedure for the synthesis based on standard Suzuki coupling methodologies.
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add (2-fluoro-5-carboxyphenyl)boronic acid (1.0 eq), 1-bromo-2-(trifluoromethyl)benzene (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the mixture under the inert atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-12 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). This protonates the carboxylic acid, making it extractable into an organic solvent.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and HPLC.
-
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound lies in its utility as a sophisticated building block for creating complex molecules with tailored pharmacological properties.
Core Application: Protein Degrader Building Block
This compound is explicitly categorized as a "Protein Degrader Building Block".[4] This points to its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or similar molecules designed for targeted protein degradation. In this context, the molecule acts as a fragment or part of the "linker" that connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The carboxylic acid group provides a convenient attachment point for extending the linker or connecting to one of the ligands.
Caption: Role as a building block in a PROTAC construct.
The fluorinated biaryl structure can impart conformational rigidity to the linker, which is a critical parameter for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. This structural control is essential for achieving efficient and selective protein degradation.
The Strategic Value of Fluorination
The inclusion of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2][3]
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block metabolically labile sites, thereby increasing the half-life of a drug candidate.[1]
-
Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides) and can alter the conformation of a molecule to better fit a protein's binding pocket.[10]
-
Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes. This property must be carefully balanced to maintain adequate aqueous solubility.[1]
Conclusion
This compound is more than a simple chemical intermediate; it is a highly engineered building block designed to meet the demands of modern drug discovery. Its unique combination of a reactive handle (carboxylic acid) and a structurally rigid, metabolically robust fluorinated biaryl core makes it exceptionally well-suited for the synthesis of complex therapeutic agents, most notably targeted protein degraders. Researchers and drug developers can leverage this compound to introduce desirable physicochemical properties and exert precise control over molecular architecture, accelerating the development of next-generation therapeutics.
References
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This compound, min 98%, 1 gram. Oakwood Chemical. [Link]
-
2-Fluoro-5-trifluoromethylbenzoic acid, pentyl ester - NIST WebBook. NIST. [Link]
-
5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid in organic solvents. Given the novelty of this compound, this document emphasizes predictive methodologies and robust experimental protocols to empower researchers in their formulation and process development endeavors.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a molecule like this compound, which possesses structural motifs common in modern medicinal chemistry, a thorough understanding of its solubility profile is paramount for successful drug development. The strategic placement of fluoro- and trifluoromethyl groups can significantly modulate properties like lipophilicity and metabolic stability, making solubility assessment a key challenge and a prerequisite for formulation design, purification, and crystallization processes.[1][2] This guide will navigate the theoretical underpinnings of solubility and provide a practical, field-proven experimental workflow.
Molecular Profile of this compound
A deep understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent environments.
Physicochemical Properties
The subject molecule, this compound, is a complex structure for which public domain data is scarce. However, we can infer its likely characteristics from its structure and data on related isomers.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1261772-06-8 | [3] |
| Molecular Formula | C₁₄H₈F₄O₂ | [3] |
| Molecular Weight | 284.2 g/mol | [3] |
| Predicted Form | Solid (based on isomers) | [1][4] |
The presence of a carboxylic acid group, a fluorinated phenyl ring, and a trifluoromethyl group suggests a molecule with a complex interplay of polar and non-polar characteristics.[1] The carboxylic acid moiety can engage in hydrogen bonding, while the trifluoromethyl group is highly electron-withdrawing and contributes to lipophilicity.[1][2]
Structural Considerations and their Impact on Solubility
The key functional groups dictate the potential intermolecular interactions that govern solubility:
-
Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, suggesting that protic solvents (alcohols, etc.) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF) could be effective.
-
Fluorine (-F) and Trifluoromethyl (-CF₃) Groups: These groups increase the lipophilicity of the molecule. Their presence suggests that the molecule will require solvents with appropriate non-polar character to effectively solvate the fluorinated phenyl rings.[2]
-
Aromatic Rings: The two phenyl rings provide a large non-polar surface area, favoring interactions with solvents that have dispersion forces (e.g., toluene, xylenes).
The interplay of these groups makes predicting the ideal solvent non-trivial, necessitating a more sophisticated theoretical approach.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
Before embarking on extensive experimental work, a theoretical screening of solvents can save significant time and resources. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose.[5] It deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6]
The central principle of HSP is "like dissolves like." A solute will have the highest solubility in a solvent whose HSP values are closest to its own.[6] The distance (Ra) between the HSP of a solute and a solvent in the 3D Hansen space is a measure of their affinity.[6]
Estimating HSP for this compound
Since experimental HSP values for this specific API are not available, they must be estimated. This is typically done using group contribution methods, where the molecule is broken down into its constituent functional groups, each with a known contribution to the overall HSP. Software packages like HSPiP can perform this calculation. For the purpose of this guide, a reasoned estimation based on similar structures is presented. Benzoic acid and fluorinated aromatics will serve as a basis for this estimation.
Solvent Screening using HSP
Once the API's HSP is estimated, a range of common organic solvents can be screened. The table below lists the HSP values for several representative solvents. A smaller Hansen distance (Ra) suggests a higher likelihood of good solubility.
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Note: Values are in MPa½ and are sourced from established HSP databases.[6]
A systematic approach involves calculating the Ra between the estimated API HSP and each solvent in the list. Solvents with Ra values below a certain threshold (often < 7.0 MPa½) are considered good candidates for experimental testing.[7]
Experimental Determination of Equilibrium Solubility
The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9]
Mandatory Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Detailed Step-by-Step Protocol
This protocol ensures a self-validating system by incorporating necessary controls and checks.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Shaking incubator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm chemical-resistant syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of the solid API to a series of glass vials. The excess is critical to ensure that saturation is reached. A good starting point is to add enough solid so that undissolved material is clearly visible at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours.[10] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[10]
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be chosen for its compatibility with the organic solvent.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the API should be used to determine the concentration in the sample.
-
Calculation: Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.
Thermodynamic Analysis of Solubility Data
Measuring solubility at different temperatures allows for the calculation of key thermodynamic parameters of dissolution, such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°).[8] This provides deeper insight into the dissolution process.
The van't Hoff equation is commonly used to determine these parameters.[8] By plotting the natural logarithm of the mole fraction solubility (ln X) against the reciprocal of the absolute temperature (1/T), the enthalpy and entropy of dissolution can be derived from the slope and intercept, respectively.
A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS° suggests that the system becomes more disordered upon dissolution, which is typical for the dissolution of a crystalline solid.[8]
Conclusion and Future Directions
This guide has established a comprehensive framework for approaching the solubility of this compound. By integrating theoretical predictions with a robust experimental protocol, researchers can efficiently and accurately characterize the solubility of this and other novel APIs. The data generated from these studies is fundamental for guiding formulation strategies, optimizing crystallization processes, and ensuring the development of safe and effective pharmaceutical products. Future work should focus on building a comprehensive database of solubility for this compound in a wide array of pharmaceutically relevant solvents and solvent mixtures, and exploring the impact of pH on its aqueous solubility, which is critical for predicting its behavior in physiological environments.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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ACS Publications. (2020). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]
-
MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Processes. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. Retrieved from [Link]
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Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
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ChemRxiv. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
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ResearchGate. (n.d.). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. Retrieved from [Link]
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MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Retrieved from [Link]
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ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]
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PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
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A Technical Guide to 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid: Structure, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will delve into its detailed chemical structure, systematic nomenclature, and key physicochemical properties. Furthermore, this guide outlines a prevalent, high-yield synthetic methodology, the Suzuki-Miyaura cross-coupling reaction, complete with a procedural workflow and mechanistic rationale. The role of its distinct structural motifs—the fluorine and trifluoromethyl groups—is analyzed in the context of drug development, highlighting its function as a critical building block for advanced molecular architectures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Nomenclature
This compound is a polysubstituted biaryl carboxylic acid. The molecule's structure is characterized by a benzoic acid core, substituted with a fluorine atom at the C2 position and a 2-(trifluoromethyl)phenyl group at the C5 position.
The systematic IUPAC name for this compound is 2-Fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid . It is recognized by its Chemical Abstracts Service (CAS) registry number: 1261772-06-8 [1].
For ease of comparison and data retrieval, its key chemical identifiers are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 1261772-06-8 | [1] |
| Molecular Formula | C14H8F4O2 | [1] |
| Molecular Weight | 284.21 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O) | N/A |
| InChI | InChI=1S/C14H8F4O2/c15-10-6-9(7-4-8(10)13(19)20)5-2-1-3-11(5)14(16,17)18/h1-4,6-7H,(H,19,20) | N/A |
Molecular Structure and Physicochemical Properties
Structural Analysis
The molecular architecture of this compound is fundamental to its chemical behavior and utility.
(Image generated for illustrative purposes)
Key structural features include:
-
Biaryl Scaffold: The connection between the two phenyl rings is a core feature. This motif is prevalent in pharmaceuticals, materials, and agrochemicals.
-
Fluorine Substituent: The fluorine atom at the C2 position, ortho to the carboxylic acid, is a strong electron-withdrawing group. This has a profound impact on the acidity (pKa) of the carboxyl group and can influence intramolecular hydrogen bonding, affecting conformation.
-
Trifluoromethyl (CF3) Group: Located on the second phenyl ring, the CF3 group is a potent electron-withdrawing and highly lipophilic moiety. In drug design, CF3 groups are often introduced to enhance metabolic stability, improve binding affinity, and increase membrane permeability[2].
-
Carboxylic Acid Group: This functional group provides a handle for further chemical modifications, such as amidation, esterification, or reduction. Its acidity is modulated by the adjacent fluorine atom.
The presence of these fluorine-containing groups makes this molecule a valuable building block in programs focused on creating Active Pharmaceutical Ingredients (APIs) with enhanced pharmacokinetic profiles[2][3].
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from related structures and supplier data.
| Property | Value/Description | Significance |
| Appearance | Typically a white to off-white solid or powder. | Basic quality control parameter. |
| Purity | Commercially available in purities of ≥98%. | High purity is essential for reliable use in synthesis and research[1]. |
| Solubility | Generally soluble in organic solvents like Dioxane, THF, and Toluene/water mixtures. | Important for selecting appropriate reaction conditions[4]. |
| Storage | Store at room temperature in a dry, airtight container. | Ensures chemical stability and longevity[1][3]. |
Synthesis and Manufacturing
The construction of the biaryl C-C bond is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this transformation due to its functional group tolerance, high yields, and readily available starting materials[4][5].
Retrosynthetic Approach
A logical retrosynthetic disconnection breaks the C-C bond between the two aromatic rings, leading to two simpler precursors: a halogenated fluorobenzoic acid derivative and a trifluoromethylphenylboronic acid.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, reliable method for the synthesis.
Reaction Scheme: (5-Bromo-2-fluorobenzoic acid) + (2-(Trifluoromethyl)phenylboronic acid) --[Pd Catalyst, Base, Solvent]--> this compound
Materials:
-
5-Bromo-2-fluorobenzoic acid (or corresponding ester)
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq) and 2-(trifluoromethyl)phenylboronic acid (1.1-1.5 eq).
-
Catalyst and Base Addition: Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., Dioxane/Water 4:1). Degas the mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst[4].
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Causality and Optimization:
-
Choice of Catalyst: Bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can prevent catalyst inhibition caused by coordination of the amino or carboxylate groups to the palladium center[4].
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent oxidative degradation of the phosphine ligands and the Pd(0) active catalyst, thereby avoiding side reactions like homocoupling of the boronic acid[4].
-
Solvent System: A mixed solvent system, often involving water, is used to ensure the solubility of both the organic substrates and the inorganic base[4].
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the Suzuki-Miyaura synthesis protocol.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value intermediate or building block. Its structure is strategically designed for use in the synthesis of more complex molecules.
-
Medicinal Chemistry: The biaryl carboxylic acid motif is a privileged structure in drug design. This specific compound serves as a precursor for synthesizing inhibitors of enzymes or modulators of receptors. The strategic placement of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, which are key determinants of a drug's pharmacokinetic profile and efficacy[2][3]. It is classified within product families such as "Protein Degrader Building Blocks," indicating its utility in developing novel therapeutics like PROTACs[1].
-
Agrochemicals: Similar to pharmaceuticals, the properties imparted by the fluoro- and trifluoromethyl groups are beneficial in the agrochemical sector for creating potent and stable herbicides and pesticides[2][6].
-
Materials Science: The unique electronic properties of fluorinated biaryl compounds make them useful as building blocks for advanced materials such as liquid crystals and specialized polymers[3].
Conclusion
This compound is a well-defined chemical entity with significant strategic importance in modern chemical synthesis. Its value is derived from its unique combination of a biaryl core, a carboxylic acid handle, and key fluorine-containing substituents. The robust and versatile Suzuki-Miyaura cross-coupling provides an efficient route for its synthesis, enabling access to this critical building block for researchers in drug discovery, agrochemicals, and materials science. Understanding its structure, properties, and synthesis is essential for leveraging its full potential in the development of next-generation chemical products.
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . National Center for Biotechnology Information (PMC). [Link]
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2-Fluoro-5-Trifluoromethylbenzoic Acid . Win-Win Chemical. [Link]
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(PDF) Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . ResearchGate. [Link]
-
Suzuki-Miyaura Coupling: The Power of 2-Fluorophenylboronic Acid in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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5-Fluoro-2-(trifluoromethyl)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process . PubMed, National Center for Biotechnology Information. [Link]
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5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid . MySkinRecipes. [Link]
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Spectral Analysis of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid: A Technical Guide
Introduction
2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds frequently utilized as advanced building blocks in medicinal chemistry and materials science.[1][2] The precise arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a trifluoromethylphenyl moiety—gives rise to a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures, including protein degrader building blocks.[1]
Accurate structural elucidation and purity confirmation are paramount in the development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide provides an in-depth analysis of the expected spectral data for this compound.
A Note on the Data: As of the time of this writing, a complete, publicly available experimental spectral dataset for this specific molecule (CAS No. 1261772-06-8) has not been published. Therefore, this guide is built upon a predictive framework, leveraging established principles of NMR and MS, and drawing upon spectral data from structurally analogous compounds.[3][4][5] The predictions herein are designed to serve as a robust reference for researchers working with this molecule, aiding in the design of experiments and the interpretation of acquired data.
Molecular Structure and Properties
A thorough understanding of the molecule's composition is the foundation of spectral interpretation.
-
Molecular Formula: C₁₄H₈F₄O₂[1]
-
Molecular Weight (Monoisotopic): 284.0456 g/mol
-
CAS Number: 1261772-06-8[1]
For clarity in the following spectral assignments, the atoms in this compound are numbered as follows:
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on a standard analysis in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) at a spectrometer frequency of 400 MHz for ¹H.
Caption: Predicted major fragmentation pathways in EI-MS.
Generalized Experimental Protocols
The following are standardized, field-proven methodologies for acquiring the spectral data discussed in this guide.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Homogenization: Vortex the tube until the sample is completely dissolved.
-
Acquisition: Insert the NMR tube into the spectrometer.
-
Tuning and Shimming: Tune the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to optimize resolution.
-
Parameter Setup: Set up standard acquisition parameters for each experiment (e.g., pulse sequence, acquisition time, relaxation delay). For quantitative ¹³C NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is recommended. [6]7. Data Acquisition: Acquire the Free Induction Decay (FID) for each nucleus.
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Ionization Method: Select the ionization method. For this compound, Electron Ionization (EI) is suitable for observing fragmentation, while a softer technique like Electrospray Ionization (ESI) could also be used, likely showing the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a GC inlet.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from ACD/Labs: [Link]
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from Bruker: [Link]
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Tantillo, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts: [Link]
-
Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from RSC Publishing: [Link]
-
Moser, A. (2008). Fragment loss of CF3 group. Retrieved from ACD/Labs: [Link]
-
Boston Molecules. (n.d.). This compound, min 98%. Retrieved from Boston Molecules: [Link]
-
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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical evolution, synthesis, and multifaceted applications of fluorinated benzoic acid derivatives.
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—have led to the development of numerous innovative products. When coupled with the versatile and biologically relevant benzoic acid scaffold, a powerful class of compounds emerges: the fluorinated benzoic acid derivatives. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and diverse applications of these remarkable molecules.
A Historical Perspective: From Serendipity to Rational Design
The journey of fluorinated benzoic acid derivatives is intrinsically linked to the broader history of organofluorine chemistry. Early explorations in the 19th century were fraught with challenges due to the extreme reactivity of elemental fluorine. A significant breakthrough came in 1862 when Alexander Borodin achieved the synthesis of benzoyl fluoride via a halogen exchange reaction, a harbinger of future fluorination techniques.[1]
The late 19th and early 20th centuries witnessed the development of more controlled fluorination methods. The work of Frédéric Swarts in the 1890s on antimony fluorides for halogen exchange (the Swarts reaction) provided a viable, albeit harsh, route to some fluorinated aromatics.[2] However, it was the discovery of the Balz-Schiemann reaction in 1927 that truly opened the door for the systematic synthesis of fluoroaromatic compounds, including fluorinated benzoic acids.[3] This method, involving the thermal decomposition of diazonium fluoroborates, remains a classic and sometimes utilized strategy.
The post-World War II era saw a surge in organofluorine research, driven by the demand for new materials and pharmaceuticals. This period laid the groundwork for the rational design of fluorinated molecules with specific biological activities. A landmark achievement in this area was the development of Diflunisal by Merck Sharp & Dohme in 1971.[4] This nonsteroidal anti-inflammatory drug (NSAID), a difluorophenyl derivative of salicylic acid, demonstrated the profound impact that fluorine substitution could have on therapeutic efficacy and pharmacokinetic profile.[5]
The Synthetic Arsenal: Crafting Fluorinated Benzoic Acids
The synthesis of fluorinated benzoic acid derivatives can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing benzoic acid core or the construction of the aromatic ring from fluorinated precursors. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups.
Classical Fluorination Methodologies
The Balz-Schiemann Reaction: This venerable method involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium fluoroborate salt. While historically significant, it can suffer from moderate yields and the need for high temperatures.
Halogen Exchange (Halex) Reactions: This approach, a successor to the early Swarts reaction, involves the nucleophilic substitution of a chloro or bromo substituent with fluoride, typically using alkali metal fluorides at elevated temperatures in a polar aprotic solvent. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups.
Modern Synthetic Strategies
Modern organic synthesis has brought forth a plethora of more sophisticated and milder methods for the preparation of fluorinated benzoic acids.
Palladium-Catalyzed Fluorination: The advent of transition metal catalysis has revolutionized aromatic C-F bond formation. Palladium-catalyzed cross-coupling reactions of aryl bromides, triflates, or boronic acids with fluoride sources offer a versatile and functional group-tolerant approach.[6][7][8][9]
Experimental Protocol: Palladium-Catalyzed Fluorination of an Aryl Bromide
Objective: To synthesize a fluorinated benzoic acid derivative from its corresponding aryl bromide precursor using a palladium catalyst.
Materials:
-
Aryl bromide derivative of a benzoic acid ester
-
Palladium precatalyst (e.g., [(cinnamyl)PdCl]2)
-
Ligand (e.g., AdBrettPhos)
-
Fluoride source (e.g., Silver Fluoride (AgF) or Cesium Fluoride (CsF))
-
Solvent (e.g., 2-Methyltetrahydrofuran)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
The fluoride source (e.g., AgF, 2.0 mmol) and any additives (e.g., KF, 0.5 mmol) are added to the vessel.[10]
-
The solvent is added, and the reaction mixture is stirred at an elevated temperature (e.g., 110-140 °C) for a specified period (e.g., 12-24 hours), with reaction progress monitored by an appropriate technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the crude product is isolated by filtration and extraction.
-
The isolated crude product is then purified by column chromatography or recrystallization.
-
If the starting material was an ester, a subsequent hydrolysis step is performed to yield the final fluorinated benzoic acid.
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) provide a source of "electrophilic" fluorine and can be used for the direct fluorination of electron-rich benzoic acid derivatives.[11][12][13] The mechanism is believed to proceed via a single-electron transfer (SET) pathway.[2]
Decarboxylative Fluorination: More recent innovations include the decarboxylative fluorination of benzoic acids themselves, where the carboxylic acid group is replaced by a fluorine atom. This can be achieved using visible light photoredox catalysis, offering a mild and direct route to aryl fluorides.[14]
Diagram: Generalized Synthetic Workflows
Caption: Key synthetic routes to fluorinated benzoic acids.
A Spectrum of Applications: From Farm to Pharmacy
The unique properties conferred by fluorine have led to the widespread application of fluorinated benzoic acid derivatives in various industries.
Pharmaceuticals
The pharmaceutical industry has been a major driver of research into fluorinated benzoic acids. The introduction of fluorine can modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.[15]
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): As previously mentioned, Diflunisal is a prime example of a successful fluorinated NSAID. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of pain and inflammation.[4][5][16][17][18]
Diagram: Mechanism of Action of Diflunisal
Caption: Inhibition of prostaglandin synthesis by Diflunisal.
Antibacterial Agents: Certain fluorinated benzoic acid derivatives have shown promise as antibacterial agents. For instance, some derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid act as inhibitors of bacterial fatty acid biosynthesis.
Other Therapeutic Areas: The versatility of the fluorinated benzoic acid scaffold has led to its exploration in a wide range of other therapeutic areas, including as intermediates for anticancer, cardiovascular, and antidiabetic drugs.[15]
Agrochemicals
In the agrochemical industry, fluorinated benzoic acids are important building blocks for the synthesis of herbicides, fungicides, and insecticides.[19] The presence of fluorine can enhance the biological activity and metabolic stability of these compounds, leading to more effective and persistent crop protection agents.[20]
Materials Science
The unique electronic properties of fluorinated benzoic acids make them valuable components in the synthesis of advanced materials.
Liquid Crystals: Fluorinated benzoic acid derivatives are widely used in the synthesis of liquid crystal monomers. The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscoelasticity of the resulting liquid crystals, which are crucial for their application in display technologies.[21][22][23]
Quantitative Insights: A Data-Driven Perspective
To provide a clearer understanding of the impact of fluorination, the following tables summarize key data related to the synthesis and biological activity of these compounds.
Table 1: Comparison of Synthetic Methods for 2-Fluorobenzoic Acid
| Method | Starting Material | Key Reagents | Typical Yield |
| Diazotization | Anthranilic acid | NaNO₂, HF/pyridine | Moderate[24] |
| Oxidation | 2-Fluorobenzaldehyde | Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂ | Up to 95%[24] |
| Nucleophilic Fluorination | 1-Arylbenziodoxolones | CsF | Up to 89%[24] |
| Grignard Reaction | 2-Fluorobromobenzene | Mg, CO₂ | Moderate to High[24] |
Table 2: Illustrative Biological Activity of a Fluorinated Benzoic Acid Derivative
| Compound | Target Cell Line | IC50 (µg/mL) |
| 1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl ester | HepG2 | 42[25] |
| MCF-7 | 100[25] | |
| HaCaT (normal) | 250[25] | |
| NIH 3T3 (normal) | 500[25] |
Future Outlook
The field of fluorinated benzoic acid derivatives continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods, as well as the exploration of new applications. The increasing understanding of the intricate role that fluorine plays in modulating molecular properties will undoubtedly lead to the discovery of novel and impactful compounds in medicine, agriculture, and materials science. The rich history of these compounds serves as a testament to the power of chemical synthesis to address pressing societal needs and to unlock new scientific frontiers.
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A Senior Application Scientist's Guide to Protein Degrader Building Blocks
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which are engineered to hijack the cell's own ubiquitin-proteasome system (UPS).[2][3] This guide provides an in-depth exploration of the fundamental components—the building blocks—that constitute a PROTAC. We will dissect the molecular architecture, focusing on the selection and function of E3 ubiquitin ligase ligands, the critical role of the chemical linker, and the design of target-binding moieties. Furthermore, this document details the experimental workflows for assembling these blocks and validating the function of the final degrader, offering researchers and drug development professionals a comprehensive technical resource grounded in field-proven insights.
Chapter 1: An Introduction to Targeted Protein Degradation (TPD)
Traditional pharmacology has centered on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to block its function. This paradigm faces limitations, particularly when targeting proteins that lack enzymatic activity or are considered "undruggable."[1][4][5] TPD offers a novel, event-driven mechanism. Instead of inhibiting a target, a TPD molecule, such as a PROTAC, eliminates it entirely.[1]
This is achieved by co-opting the Ubiquitin-Proteasome System (UPS), the cell's natural machinery for protein disposal.[2][3] The UPS process involves a cascade of enzymes (E1, E2, and E3) that tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[2][6] PROTACs act as a molecular bridge, bringing a specific Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent degradation.[7][8] This catalytic mechanism allows substoichiometric concentrations of the PROTAC to eliminate a large amount of the target protein.[8]
Chapter 2: The Architectural Blueprint of a PROTAC
A PROTAC is a heterobifunctional molecule comprising three distinct chemical building blocks.[7][9][10][11][12] The synergy between these components is essential for inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the pivotal step in the degradation pathway.[2][7][9]
The three core components are:
-
An E3 Ubiquitin Ligase Ligand (the "Anchor"): This moiety binds to a chosen E3 ligase, effectively hijacking its function.[9]
-
A Target-Binding Moiety (the "Warhead"): This ligand provides specificity by binding directly to the disease-causing Protein of Interest (POI).[9][10]
-
A Chemical Linker: This flexible chain connects the anchor and the warhead, controlling their spatial orientation and influencing the stability and geometry of the ternary complex.[4]
The successful formation of this ternary complex is paramount. It positions the E3 ligase optimally to catalyze the transfer of ubiquitin from an E2 enzyme to accessible lysine residues on the surface of the POI.[7]
Chapter 3: The Anchor: E3 Ubiquitin Ligase Ligands
The choice of E3 ligase is a critical design parameter, as it dictates which cellular machinery is hijacked. The human genome encodes over 600 E3 ligases, but only a small fraction have been successfully recruited for TPD, primarily due to the limited availability of high-quality small-molecule ligands.[2][13][14] The tissue-specific expression of E3 ligases can also be leveraged to achieve selective protein degradation in certain cell types.[2]
The most widely utilized E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor protein.[6][13][15][16]
-
Cereblon (CRBN): CRBN is a substrate receptor for the CUL4A-DDB1 E3 ligase complex.[15] Its ligands are famously derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[15][17] These molecules function as "molecular glues," remodeling the substrate-binding surface of CRBN to induce degradation of neosubstrates.[15][17] For PROTAC design, these IMiD scaffolds are chemically modified at specific positions to allow for linker attachment without disrupting their binding to CRBN.[18]
-
von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CRL2VHL E3 ligase complex, which naturally targets the hypoxia-inducible factor-1α (HIF-1α) for degradation under normal oxygen conditions.[6][19] Potent, non-peptidic small-molecule VHL ligands have been developed through structure-based design, mimicking the hydroxylated proline residue of HIF-1α that VHL recognizes.[6][14][19] These ligands provide a robust and widely used anchor for PROTACs.
Other E3 ligases like MDM2, cIAP, DCAF11/15/16, and KEAP1 are also being explored, expanding the toolbox for TPD.[2][6][7] The discovery of new ligands for different E3 ligases is a major focus of current research, promising to unlock new therapeutic possibilities and overcome potential resistance mechanisms.[2][13][20]
| E3 Ligase | Common Ligands / Scaffolds | Key Rationale for Use |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide derivatives[15][17] | Well-validated, potent ligands available; broad tissue expression. |
| Von Hippel-Lindau (VHL) | Hydroxyproline mimetics (e.g., VH032)[6][21][22] | High-affinity, specific small-molecule ligands; distinct structural class from CRBN ligands. |
| IAP (Inhibitor of Apoptosis) | Bestatin, LCL161 derivatives | Can induce self-degradation (auto-ubiquitination); potential for synergistic anti-cancer effects. |
| MDM2 | Nutlin derivatives | p53-independent mechanism; relevant in cancers with wild-type p53. |
Chapter 4: The Bridge: Linker Design and Chemistry
The linker is not merely a passive spacer; it is an active contributor to the PROTAC's biological activity and physicochemical properties.[4][8][9] The length, composition, rigidity, and attachment points of the linker critically influence the formation and stability of the ternary complex.[9][][24] An optimal linker facilitates favorable protein-protein interactions between the E3 ligase and the POI, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[8]
-
Composition and Length: The most common linker motifs are simple polyethylene glycol (PEG) and alkyl chains.[9][10][] PEG linkers improve water solubility and cell permeability, which are often challenges for large PROTAC molecules.[10][25] The length of the linker must be empirically optimized for each POI-E3 ligase pair, as a linker that is too short may prevent complex formation, while one that is too long may lead to unproductive binding modes.[8]
-
Rigidity and Functionality: While flexible linkers are common, there is a growing shift towards more rigid or functional linkers.[9][24] Rigid linkers, incorporating elements like piperazines, piperidines, or alkynes, can reduce the conformational entropy of the PROTAC, potentially leading to more stable and selective ternary complexes.[9][] Advanced strategies include incorporating photo-switchable elements to control PROTAC activity with light or using novel chemotypes like ferrocene to act as a dynamic hinge.[26][27]
The optimization of the linker remains one of the most challenging and empirical aspects of PROTAC design, often requiring the synthesis and screening of large libraries of compounds.[]
| Linker Type | Common Motifs | Primary Characteristics | Considerations |
| Alkyl Chains | -(CH₂)n- | Hydrophobic, flexible. | Can decrease solubility. |
| PEG Chains | -(CH₂CH₂O)n- | Hydrophilic, flexible, improves solubility and permeability.[25] | Can increase molecular weight rapidly. |
| Rigid Linkers | Alkynes, Piperazines, Phenyl rings | Conformationally constrained, can improve ternary complex geometry.[9] | May require more complex synthesis. |
| Functional Linkers | Photo-cleavable groups, Isotopes | Spatiotemporal control, enables mechanistic studies. | Often used for tool compounds rather than therapeutics. |
Chapter 5: The Warhead: Target-Binding Moieties
The "warhead" provides the PROTAC's specificity by binding to the target POI.[10] In most cases, warheads are derived from existing small-molecule inhibitors or ligands for the target protein.[10][28] The key is to identify a suitable vector on the known ligand where a linker can be attached without significantly compromising its binding affinity for the POI.
A major advantage of the PROTAC modality is its ability to target proteins previously considered "undruggable."[4][5] This is because the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and residence time to facilitate ternary complex formation. This opens the door to using ligands that bind to allosteric sites or non-functional pockets.[29] For example, the BET bromodomain degrader MZ1 uses the pan-selective inhibitor JQ1 as its warhead, but the resulting PROTAC exhibits selectivity for degrading BRD4 over other BET family members, demonstrating that selectivity can be imparted by the formation of the ternary complex itself.[9]
The development of new warheads is intrinsically linked to traditional small-molecule discovery efforts. High-throughput screening, fragment-based screening, and DNA-encoded libraries are all powerful methods for identifying novel binders that can be converted into warheads for new PROTACs.
Chapter 6: Assembly and Evaluation: From Building Blocks to Functional Degraders
The modular nature of PROTACs lends itself to systematic chemical synthesis and biological evaluation.[27] A typical workflow involves synthesizing a small library of PROTACs with varying linkers and then assessing their ability to induce degradation of the target protein in a cellular context.
Experimental Protocol 1: Representative PROTAC Synthesis
This protocol describes a standard amide coupling reaction to connect an amine-functionalized E3 ligase-linker conjugate with a carboxylic acid-functionalized warhead.
Reagents & Materials:
-
E3 Ligase-Linker-Amine building block (1.0 eq)
-
Warhead-COOH building block (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[30]
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
-
Reverse-phase preparative HPLC for purification
Procedure:
-
Under a nitrogen atmosphere, dissolve the Warhead-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add the E3 Ligase-Linker-Amine (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.[30]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[30]
-
Upon completion, quench the reaction with water and dilute with ethyl acetate.
-
Perform a standard aqueous workup (e.g., wash with saturated sodium bicarbonate and brine).[30]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC to yield the final PROTAC molecule.[30]
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry to confirm identity and purity.[30]
Experimental Protocol 2: Western Blot for Protein Degradation
This workflow is the gold standard for confirming target protein knockdown in cells.
Reagents & Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies (anti-POI, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.[30]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes. Centrifuge to pellet cell debris and collect the supernatant (lysate).[30]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[30]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[30]
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Add ECL detection reagent and visualize the protein bands using a chemiluminescence imager.[30]
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading. Quantify the band intensities for the POI and normalize to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the degradation percentage versus PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[30]
Biophysical Assays for Ternary Complex Characterization
While cellular degradation assays are essential, biophysical techniques provide invaluable mechanistic insight into the formation of the POI-PROTAC-E3 ligase ternary complex.[31][32][33]
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure binding kinetics (kₒₙ, kₒff) and affinity (Kₐ). They can be used to measure the binary affinities of the PROTAC for the POI and E3 ligase separately, as well as the kinetics of ternary complex formation.[31][34]
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of binding events (ΔH, ΔS, Kₐ). It is a powerful tool for quantifying cooperativity (α), which indicates whether the binding of one protein partner enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other.[31][34]
-
Fluorescence Polarization (FP): FP is a solution-based assay that can measure binding affinities and is particularly useful for competitive binding experiments to screen for potent ligands.[32]
Chapter 7: Conclusion and Future Perspectives
The modularity of PROTACs, built from distinct chemical moieties, provides a powerful and adaptable platform for drug discovery.[27] The rational design and selection of E3 ligase anchors, target-binding warheads, and optimizing linkers are central to developing potent and selective degraders. While CRBN and VHL ligands have dominated the field, the expansion of the E3 ligase toolbox is a key frontier, promising access to new degradation machinery and tissue-specific targeting.[7][13] Concurrently, innovations in linker chemistry are moving beyond simple chains to incorporate advanced functionalities that can enhance pharmacokinetic properties and provide greater control over ternary complex geometry.[9][26] As our understanding of the complex interplay between these building blocks deepens, driven by both empirical screening and advanced biophysical and structural methods, the path to creating next-generation protein degraders for a host of intractable diseases becomes increasingly clear.
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Maple, H., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]
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A-Comprehensive-Technical-Guide-to-Proteolysis-Targeting-Chimeras-PROTACs
Introduction: A Paradigm Shift in Therapeutic Intervention
For decades, the dominant strategy in drug discovery has been occupancy-driven pharmacology, where a small molecule inhibitor binds to the active site of a pathogenic protein to block its function. While successful, this approach leaves a vast portion of the proteome, estimated at over 85%, inaccessible to conventional drugs.[1] These "undruggable" targets, which include scaffolding proteins and transcription factors, often lack the well-defined enzymatic pockets necessary for inhibitor binding.[2][3]
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary "event-driven" therapeutic modality that circumvents this limitation.[4] First conceptualized in 2001 by the laboratories of Craig Crews and Raymond Deshaies, PROTACs do not inhibit their target protein; they eliminate it entirely.[2][5] These heterobifunctional molecules act as molecular bridges, hijacking the cell's own protein disposal machinery to selectively tag a disease-causing protein for destruction.[1][6] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering the potential for potent and sustained pharmacological effects at lower doses.[5][6] This guide provides an in-depth technical overview of PROTACs, from their fundamental mechanism of action to the rational design principles and experimental workflows essential for their development and validation.
Part 1: The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs leverage the Ubiquitin-Proteasome System (UPS), the primary cellular pathway for maintaining protein homeostasis.[1][7] The UPS is a meticulously regulated process involving a cascade of enzymatic reactions that identify and degrade misfolded, damaged, or obsolete proteins.[8][9]
The key players in this system are:
-
Ubiquitin (Ub): A small, 76-amino acid regulatory protein.
-
E1 Ubiquitin-Activating Enzymes: These enzymes use ATP to activate ubiquitin.
-
E2 Ubiquitin-Conjugating Enzymes: These enzymes receive the activated ubiquitin from E1.
-
E3 Ubiquitin Ligases: This large family of over 600 proteins acts as the substrate recognition component, transferring ubiquitin from an E2 enzyme to a specific lysine residue on the target protein.[10]
-
The 26S Proteasome: A large, multi-catalytic protease complex that recognizes polyubiquitinated proteins and degrades them into small peptides.[9][11]
A PROTAC molecule initiates targeted protein degradation through a series of coordinated steps:[1]
-
Binding and Ternary Complex Formation: The PROTAC, with its two distinct heads, simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a crucial POI-PROTAC-E3 ligase ternary complex.[2][5] The formation of this complex is the cornerstone of PROTAC efficacy.[]
-
Proximity-Induced Ubiquitination: By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to accessible lysine residues on the surface of the POI.[2][6]
-
Polyubiquitination: This process is repeated, creating a polyubiquitin chain on the POI, which serves as a recognition signal for the proteasome.[11]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[5][8]
-
Catalytic Cycle: After inducing degradation, the PROTAC is released and can engage another POI and E3 ligase, beginning the cycle anew. This catalytic nature distinguishes PROTACs from traditional inhibitors.[1][13]
Caption: The PROTAC catalytic cycle hijacks the cell's Ubiquitin-Proteasome System.
Part 2: Rational Design and Core Components of PROTACs
A PROTAC is a heterobifunctional molecule comprising three distinct chemical moieties: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects them.[1][2][14] The modular nature of PROTACs allows for systematic and rational design and optimization.[15]
Caption: The modular three-part architecture of a PROTAC molecule.
Component 1: The Warhead (POI Binder)
The warhead is responsible for selectively binding to the target protein. Typically, these ligands are derived from known small-molecule inhibitors of the target. However, a key advantage of PROTACs is that the warhead does not need to bind to a functional or active site; it only needs to bind with sufficient affinity to facilitate ternary complex formation.[5] This principle dramatically expands the "druggable" proteome to include proteins previously considered intractable.[1]
Component 2: The E3 Ligase Ligand
This component recruits a specific E3 ubiquitin ligase. While there are over 600 E3 ligases in humans, the vast majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][16][17] The choice of E3 ligase is a critical design decision, as their expression levels, subcellular localization (CRBN is primarily nuclear, VHL is cytoplasmic and nuclear), and catalytic rates can significantly influence a PROTAC's efficacy and selectivity.[18][]
| E3 Ligase | Common Ligands | Characteristics |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide analogs | Small, orally available ligands. Fast catalytic rate. Ligands may have inherent off-target effects ("neomorphic substrates").[18][] |
| von Hippel-Lindau (VHL) | Hydroxyproline-based motifs (e.g., VH032) | More selective binding pocket. Ligands are often larger and may have poorer cell permeability.[18][] |
| Table 1: Comparison of Commonly Recruited E3 Ligases. |
Component 3: The Linker
The linker is far more than a passive connector; it is a critical determinant of PROTAC activity.[] Its length, composition, rigidity, and attachment points on the two ligands profoundly influence the stability and conformation of the ternary complex.[][21] An optimal linker correctly orients the POI and E3 ligase to allow for efficient ubiquitin transfer to surface-exposed lysine residues on the POI.[21] Linkers are typically composed of polyethylene glycol (PEG) or alkyl chains, but more rigid structures like piperazine rings can be incorporated to improve conformational stability.[21]
Part 3: The Experimental Cascade for PROTAC Validation
Characterizing a novel PROTAC requires a systematic, multi-tiered experimental approach to confirm its mechanism of action, potency, and selectivity.[22]
Caption: A tiered experimental workflow for PROTAC characterization.
Tier 1: Biochemical and Biophysical Assays
The first step is to confirm that the PROTAC can induce the formation of a stable ternary complex in a purified, cell-free system.[] This is essential because the stability and kinetics of this complex are critical for degradation efficiency.[]
-
Why this is critical: These assays provide direct evidence of the PROTAC's primary function—bridging the POI and E3 ligase. They also allow for the calculation of the cooperativity factor (alpha), which quantifies whether the binding of one protein enhances or hinders the binding of the other. Positive cooperativity (alpha > 1) is often a hallmark of an effective PROTAC.[23]
Featured Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique that provides real-time, label-free analysis of binding kinetics.[24][25]
-
Immobilization: Covalently immobilize a high-purity preparation of the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto an SPR sensor chip.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binding affinity (KD) and kinetics (ka, kd) of this binary interaction.
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the affinity of the second binary interaction.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with a range of PROTAC concentrations.
-
Injection and Analysis: Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Interpretation: Analyze the sensorgrams to determine the kinetics of ternary complex formation and dissociation. Compare the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI to calculate the cooperativity factor.[25]
Tier 2: Cellular Assays - Proving the Mechanism
Once ternary complex formation is confirmed, the next step is to demonstrate that the PROTAC induces degradation of the POI in a cellular context.[26]
| Metric | Definition | Significance |
| DC₅₀ | The concentration of PROTAC that results in 50% degradation of the target protein.[27] | A measure of the PROTAC's potency. |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC.[28] | A measure of the PROTAC's efficacy. A low Dₘₐₓ may indicate incomplete degradation. |
| Table 2: Key Metrics for PROTAC Cellular Characterization. |
Featured Protocol: Western Blotting for Quantifying POI Degradation
Western blotting is the gold-standard method for directly measuring changes in protein levels.[26][29]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, or a cancer cell line relevant to the POI) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a set time period (e.g., 18-24 hours).[29] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[30] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[30] Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Imaging and Analysis: Add an ECL substrate and capture the chemiluminescent signal using an imager. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample.
-
Data Plotting: Plot the normalized POI levels against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[31]
Other crucial cellular assays include:
-
Target Ubiquitination: To confirm that degradation is UPS-dependent, treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Then, immunoprecipitate the POI and perform a Western blot for ubiquitin.[29][32] An increase in the ubiquitinated POI smear confirms the mechanism.
-
Washout Experiments: To demonstrate the catalytic nature and sustained effect, treat cells with the PROTAC for a short period, then wash it out and monitor POI levels over time. A durable response after PROTAC removal is indicative of catalytic activity.[1]
Tier 3: Selectivity and Off-Target Analysis
A critical step is to ensure the PROTAC is selective for the intended POI.
-
Global Proteomics: Unbiased, mass spectrometry-based proteomics is the most rigorous method to assess selectivity.[32] By comparing the entire proteome of cells treated with the PROTAC versus a vehicle control, one can identify any proteins that are degraded besides the intended target.
Part 4: Challenges and Future Directions
Despite their immense promise, PROTACs present unique developmental challenges.
-
The "Hook Effect": At very high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI and PROTAC-E3) that cannot lead to degradation. This results in a characteristic "hook" shape on the dose-response curve, where efficacy decreases at higher doses.[33][34][35] This phenomenon must be carefully characterized to establish an optimal therapeutic window.
-
Pharmacokinetics (PK/DMPK): PROTACs are large molecules, often violating Lipinski's "Rule of Five," which can lead to poor cell permeability, low solubility, and challenging oral bioavailability.[33][34] Significant medicinal chemistry effort is required to optimize these properties.
-
Expanding the E3 Ligase Toolbox: The reliance on CRBN and VHL limits the application of PROTACs. Identifying ligands for other E3 ligases, particularly those with tissue-specific expression, is a major goal in the field to enhance selectivity and reduce potential toxicities.
Conclusion
PROTACs have ushered in a new era of "event-driven" pharmacology, transforming the landscape of drug discovery. By hijacking the cell's natural protein disposal system, they provide a powerful strategy to eliminate disease-causing proteins, including those long considered "undruggable." While challenges in their design and optimization remain, the continued development of this technology holds the potential to deliver transformative medicines for a wide range of human diseases.
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Methodological & Application
Application Notes & Protocols: Synthesis of V-HL-Recruiting PROTACs from 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] This guide provides a detailed framework for the synthesis of PROTACs, specifically focusing on the strategic use of 2-fluoro-5-(2-trifluoromethylphenyl)benzoic acid as a key starting material for constructing a von Hippel-Lindau (VHL) E3 ligase ligand. We will explore the rationale behind the synthetic design, provide step-by-step protocols for key chemical transformations, and discuss essential characterization techniques to ensure the integrity of the final PROTAC molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The Strategic Role of this compound in PROTAC Design
PROTACs are heterobifunctional molecules composed of three distinct components: a ligand for a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2][]
The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its well-characterized binding pocket and the availability of potent small molecule ligands.[5][6] Our focus, this compound, serves as a crucial precursor for the synthesis of a VHL ligand. The structural features of this benzoic acid derivative are not arbitrary; the trifluoromethylphenyl group provides a key interaction motif within the VHL binding pocket, while the fluoro substituent can enhance binding affinity and modulate physicochemical properties. The carboxylic acid functionality provides a convenient handle for subsequent chemical modifications, specifically for the formation of an amide bond, a common and stable linkage in PROTAC synthesis.[7][8]
This guide will detail the transformation of this benzoic acid into a functionalized VHL ligand and its subsequent conjugation to a linker and a POI ligand to yield a final PROTAC molecule.
Overall Synthetic Strategy
The synthesis of a PROTAC is a modular process that allows for the systematic optimization of each component.[][9] Our strategy involves a convergent synthesis, where the VHL ligand, the linker, and the POI ligand are prepared separately and then coupled in the final steps. This approach offers greater flexibility and efficiency compared to a linear synthesis.
The general workflow is as follows:
-
Synthesis of the VHL Ligand Core: Transformation of this compound into a key amide intermediate.
-
Functionalization of the VHL Ligand: Introduction of a reactive handle for linker attachment.
-
Linker Synthesis: Preparation of a linker with appropriate length, flexibility, and terminal functional groups.
-
POI Ligand Functionalization: Modification of a known ligand for the target protein to enable linker conjugation.
-
Final PROTAC Assembly: Coupling of the VHL ligand-linker conjugate with the functionalized POI ligand.
Sources
- 1. chempep.com [chempep.com]
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- 3. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
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Application Note & Protocol: Covalent Ligation of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid to Polyethylene Glycol (PEG) Linkers
Abstract
This document provides a detailed technical guide for the covalent conjugation of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid, a fluorinated aromatic carboxylic acid, to amine- and hydroxyl-terminated polyethylene glycol (PEG) linkers. The strategic incorporation of PEG chains (PEGylation) onto small molecule therapeutics is a premier strategy for enhancing drug delivery profiles by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1][2][3] This guide focuses on two robust and widely adopted coupling chemistries: the formation of a stable amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and the formation of an ester linkage via Steglich esterification. We provide comprehensive, step-by-step protocols, mechanistic insights, purification strategies, and methods for analytical characterization essential for researchers in drug development and medicinal chemistry.
Introduction: The Synergy of Fluorinated Payloads and PEGylation
This compound represents a class of small molecules with significant therapeutic potential. The inclusion of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity, making such compounds attractive candidates for drug discovery. However, these same properties can present challenges in formulation and bioavailability.
PEGylation offers a powerful solution to these challenges. Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer approved by the FDA for clinical use.[3] When covalently attached to a therapeutic molecule, PEG linkers can dramatically improve its pharmacokinetic and pharmacodynamic properties.[4][5][6][][8]
Key Benefits of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone can solubilize hydrophobic molecules in aqueous environments.[4][5]
-
Prolonged Circulation: The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, extending its half-life in vivo.[3]
-
Reduced Immunogenicity: PEG chains can mask epitopes on the drug molecule, minimizing immune system recognition.[1][6]
-
Improved Stability: The polymer shell protects the conjugated molecule from enzymatic degradation.[4]
This guide provides the chemical foundation and practical protocols to successfully link this compound to PEG chains via its carboxylic acid moiety, a versatile and reliable chemical handle for bioconjugation.
Principles of Conjugation Chemistry
The carboxylic acid group of this compound is the key functional handle for conjugation. However, it is not sufficiently reactive to directly form a bond with an amine or alcohol under physiological conditions. The acid-base reaction between a carboxylic acid and an amine typically results in a non-productive salt formation.[9][10] Therefore, the carboxyl group must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack. We will detail two primary activation and conjugation strategies.
Strategy 1: Amide Bond Formation via EDC/NHS Chemistry
The formation of an amide bond is the most common and robust strategy for linking small molecules to PEG linkers due to the high stability of the resulting linkage. The most reliable method utilizes a carbodiimide, such as EDC, which acts as a zero-length crosslinker.[11][12] The efficiency of this reaction is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12][13]
Mechanism:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Stabilization: This unstable intermediate can either react with an amine or be hydrolyzed. NHS rapidly reacts with the O-acylisourea to form a semi-stable NHS ester, which is less susceptible to hydrolysis.[11][14]
-
Conjugation: The amine-terminated PEG linker (PEG-NH₂) attacks the NHS ester, displacing the NHS leaving group to form a stable amide bond.
Strategy 2: Ester Bond Formation via Steglich Esterification
For applications where an ester linkage is desired, the Steglich esterification provides a mild and efficient method.[15][16][17] This reaction also uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid but employs a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the reaction with an alcohol-terminated PEG linker (PEG-OH).[15][18]
Mechanism:
-
Activation: The carbodiimide activates the carboxylic acid to form the O-acylisourea intermediate.
-
Catalysis: DMAP, being a stronger nucleophile than the alcohol, attacks the intermediate to form a highly reactive N-acylpyridinium species. This step is crucial for suppressing a side reaction where the intermediate rearranges into an unreactive N-acylurea.[16]
-
Conjugation: The hydroxyl-terminated PEG linker (PEG-OH) attacks the activated acylpyridinium intermediate, forming the desired ester bond and regenerating the DMAP catalyst.
Experimental Workflow and Protocols
The overall process involves the activation of the carboxylic acid, conjugation to the PEG linker, and subsequent purification and characterization of the final product.
Materials and Reagents
-
This compound (≥98% purity)
-
Amine-terminated PEG (mPEG-NH₂, appropriate MW, ≥95% purity)
-
Hydroxyl-terminated PEG (mPEG-OH, appropriate MW, ≥95% purity)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, ≥99%)
-
N-hydroxysuccinimide (NHS, ≥99%)
-
N,N'-Dicyclohexylcarbodiimide (DCC, ≥99%)
-
4-Dimethylaminopyridine (DMAP, ≥99%)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction Buffer (for aqueous reactions): MES or Phosphate Buffer
-
Quenching Agent: Hydroxylamine or 2-Mercaptoethanol
-
Dialysis tubing (appropriate MWCO) or Size Exclusion Chromatography (SEC) column
-
Analytical HPLC, Mass Spectrometer, NMR Spectrometer
Protocol 1: Amide Conjugation using EDC/NHS
This protocol is performed under anhydrous conditions to prevent hydrolysis of the activated ester.
Step 1: Activation of this compound
-
In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. The progress can be monitored by TLC or LC-MS to confirm the formation of the NHS ester.
Step 2: Conjugation with mPEG-NH₂
-
In a separate flask, dissolve the mPEG-NH₂ (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the PEG solution dropwise to the activated NHS ester solution from Step 1.
-
If necessary, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the released HCl if EDC hydrochloride is used and to ensure the PEG-amine is deprotonated.
-
Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| EDC | 1.2 | Activates the carboxylic acid |
| NHS | 1.2 | Stabilizes the activated intermediate |
| mPEG-NH₂ | 1.1 | Nucleophile for conjugation |
| DIPEA (optional) | 2.0 | Non-nucleophilic base to neutralize acid |
Protocol 2: Steglich Esterification with mPEG-OH
This protocol is also performed under anhydrous conditions.
-
In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq), mPEG-OH (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Stir the mixture until all components are fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[15]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
Purification of the PEG-Conjugate
Purification is critical to remove unreacted starting materials, coupling agents, and byproducts. The significant size difference between the small molecule reactants and the final PEG conjugate makes Size Exclusion Chromatography (SEC) an ideal primary purification method.[]
Protocol: Purification by Size Exclusion Chromatography (SEC)
-
Workup (for organic reactions):
-
For the Steglich reaction, filter the mixture to remove the precipitated DCU byproduct.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude product in a minimal volume of the SEC mobile phase.
-
-
Chromatography:
-
Equilibrate an appropriate SEC column (e.g., Sephadex G-25 or similar) with the chosen mobile phase (e.g., phosphate-buffered saline, ammonium bicarbonate buffer).
-
Load the concentrated crude product onto the column.
-
Elute with the mobile phase, collecting fractions.
-
The high molecular weight PEG conjugate will elute first, followed by the smaller unreacted molecules and byproducts.
-
-
Analysis: Analyze the collected fractions by UV-Vis spectrophotometry (monitoring the aromatic absorbance of the small molecule) and/or HPLC to identify the fractions containing the pure product.
-
Final Step: Combine the pure fractions and lyophilize to obtain the final product as a dry powder.
Characterization and Quality Control
Rigorous analytical characterization is required to confirm the identity, purity, and structure of the final conjugate.
| Technique | Purpose |
| Reverse-Phase HPLC (RP-HPLC) | Assess the purity of the final conjugate. A shift in retention time compared to the starting materials indicates successful conjugation.[20] |
| Mass Spectrometry (ESI-MS or MALDI) | Confirm the molecular weight of the conjugate. The resulting mass should correspond to the sum of the small molecule and the PEG linker masses.[21][22] |
| ¹H NMR Spectroscopy | Provide definitive structural confirmation. The spectrum should show characteristic peaks for both the aromatic protons of the small molecule and the repeating ethylene oxide units (-O-CH₂-CH₂-) of the PEG chain (typically around 3.6 ppm).[22][23][24] |
Conclusion
This application note provides a comprehensive framework for the successful conjugation of this compound to PEG linkers. By leveraging robust EDC/NHS chemistry for amide bond formation or Steglich esterification for ester linkages, researchers can reliably produce well-defined conjugates. The detailed protocols for reaction, purification, and characterization ensure a high degree of confidence in the final product, enabling further investigation in preclinical and pharmaceutical development settings.
References
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Bisht, T., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science. DOI: 10.2174/0113892037268777231013154850. Retrieved from [Link]
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AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
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Kouchakzadeh, H., et al. (2010). Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. AAPS PharmSciTech, 11(3), 1206-11. DOI: 10.1208/s12249-010-9487-8. Retrieved from [Link]
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BioPharm International. (2005). Making Site-specific PEGylation Work. Retrieved from [Link]
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BioProcess International. (2011). Optimization of a PEGylation Reaction Using Design of Experiments (DOE). Retrieved from [Link]
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Kouchakzadeh, H., et al. (2010). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. AAPS PharmSciTech, 11(3), 1206-1211. Retrieved from [Link]
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Senter, P. D. (2009). Book Review of Bioconjugate Techniques. Journal of the American Chemical Society, 131(5), 2054-2054. DOI: 10.1021/ja8097142. Retrieved from [Link]
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Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(2), 1017–1024. DOI: 10.1021/jacs.2c11563. Retrieved from [Link]
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Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243. Retrieved from [Link]
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G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. DOI: 10.1002/anie.200900942. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Retrieved from [Link]
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Douthwaite, J. L., et al. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ResearchGate. Retrieved from [Link]
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Chen, Y. J. (2008). Book Review of Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry, 51(20), 6616-6616. DOI: 10.1021/jm801083t. Retrieved from [Link]
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Kouchakzadeh, H., et al. (2010). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. AAPS PharmSciTech, 11(3), 1206–1211. Retrieved from [Link]
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SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
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Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
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ResearchGate. (n.d.). Protein conjugates purification and characterization. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
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Santos, J. H. P. M., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]
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Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Methods in Molecular Biology, 283, 67-81. Retrieved from [Link]
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Zhang, F., et al. (2012). Analytical Measurement of PEGylated Molecules. The AAPS Journal, 14(4), 799–807. Retrieved from [Link]
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ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]
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Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. DOI: 10.1007/978-1-60761-670-2_3. Retrieved from [Link]
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Sharma, D., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Polymers, 16(16), 2200. Retrieved from [Link]
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Al-Kady, A., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4153–4160. Retrieved from [Link]
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Al-Kady, A., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4153-4160. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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using 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid to target E3 ligases like Cereblon
Utilizing 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid as a Model Compound for Cereblon Targeting
Introduction
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] This approach often employs small molecules, such as molecular glues or Proteolysis Targeting Chimeras (PROTACs), to induce proximity between a target protein and an E3 ubiquitin ligase.[1][2] Cereblon (CRBN), the substrate receptor for the Cullin-Ring Ligase 4 (CRL4) complex, is a clinically validated E3 ligase extensively used in TPD.[3][4][5] The binding of small molecules, like the immunomodulatory drugs (IMiDs) thalidomide and its analogs, to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[1][3][4]
The discovery of novel CRBN binders is a critical step in developing new degraders with unique neosubstrate profiles and improved therapeutic properties.[6] This guide provides a comprehensive, multi-phase workflow for the characterization of a putative CRBN binder, using the model compound This compound . While this specific molecule is not an established CRBN binder, its structural features are representative of fragments that could be explored in a drug discovery campaign. This document will guide researchers through the necessary in vitro and cellular assays to validate binding, confirm target engagement, and assess functional activity.
Phase 1: In Vitro Biochemical & Biophysical Characterization
The first crucial step is to confirm direct, high-affinity binding of the compound to the CRBN E3 ligase complex in a controlled, cell-free environment. This is essential to rule out indirect or off-target effects observed in cellular assays. We will detail two orthogonal, industry-standard biophysical methods.
Protocol 1.1: Fluorescence Polarization (FP) Competitive Binding Assay
Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently-labeled CRBN binder ("tracer") will tumble rapidly in solution, resulting in low polarization. When bound to the much larger CRBN protein, its tumbling slows, and polarization increases. A competitive assay measures the ability of an unlabeled test compound (e.g., this compound) to displace the fluorescent tracer, causing a drop in polarization. This allows for the determination of the compound's binding affinity (Ki).[7][8]
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEK293T or a multiple myeloma line like MM.1S) to ~80% confluency.
-
Treat cells with the test compound at a high concentration (e.g., 10-30 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
-
Protein Analysis:
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Quantify the amount of soluble CRBN in each sample using Western Blotting with a specific anti-CRBN antibody. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands.
-
Normalize the CRBN signal to the loading control.
-
Plot the normalized soluble CRBN fraction against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.
-
Scientist's Note (Trustworthiness): CETSA is a powerful, label-free method to confirm target engagement in a physiological context. [9]The key control is the vehicle-treated sample, which establishes the baseline thermal stability of the target protein. An "isothermal dose-response" experiment, where cells are treated with a range of compound concentrations at a single, fixed temperature (chosen from the melting curve), can be performed to determine a cellular EC50 for target engagement. [10]
Phase 3: Cellular Functional Assessment
Confirming that the compound binds to CRBN in cells is not enough. The ultimate goal is to determine if this binding event is functional—that is, does it induce the degradation of neosubstrate proteins?
Protocol 3.1: Western Blotting for Known Neosubstrates (IKZF1/3)
Principle: The hallmark of classic IMiD-like molecular glues is their ability to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). [3][11]A simple and effective way to test for this functional outcome is to treat a relevant cell line (e.g., MM.1S) with the compound and measure the levels of these proteins by Western Blot.
Step-by-Step Protocol:
-
Cell Treatment:
-
Plate MM.1S cells at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with a dose-response of this compound (e.g., 0.01 to 10 µM), a positive control (e.g., 1 µM Pomalidomide), and a vehicle control (DMSO) for 6-24 hours.
-
-
Lysate Preparation and Western Blot:
-
Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. [12] * Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., Vinculin or GAPDH). [12][13][14] * Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the IKZF1/3 signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of IKZF1/3 remaining versus the compound concentration to determine the DC50 (concentration at which 50% degradation is achieved).
-
Expected Data Summary Table:
| Compound | Treatment Time | Target Protein | DC50 (µM) | Dmax (%) |
| Test Compound | 24 hours | IKZF1 | > 10 | < 20% |
| Test Compound | 24 hours | IKZF3 | > 10 | < 15% |
| Pomalidomide (Control) | 24 hours | IKZF1 | ~0.05 | > 90% |
| Pomalidomide (Control) | 24 hours | IKZF3 | ~0.03 | > 95% |
Note: Hypothetical data suggesting the model compound does not induce degradation of canonical neosubstrates, which is a valid and important scientific finding.
Protocol 3.2: Unbiased Neosubstrate Discovery via Global Proteomics
Principle: A novel CRBN binder may not degrade IKZF1/3 but could induce the degradation of entirely new, non-canonical neosubstrates. [1]Quantitative mass spectrometry-based proteomics is the definitive method for unbiasedly identifying these new targets. [15]In this experiment, cells are treated with the compound, and the entire proteome is analyzed to identify proteins whose abundance significantly decreases compared to a control.
Workflow Overview:
-
Experimental Setup: Treat a relevant cell line (e.g., HEK293T) with the test compound (at a concentration shown to engage CRBN via CETSA), a positive control (Pomalidomide), and a vehicle control. Include a condition where cells are co-treated with the compound and a proteasome inhibitor (e.g., MG132) or a Cullin-RING ligase inhibitor (e.g., MLN4924) to confirm that protein loss is proteasome- and CRL-dependent.
-
Sample Preparation: Harvest cells, lyse, and digest proteins into peptides. Label peptides with isobaric tags (e.g., TMT) for multiplexed quantification or use a label-free quantification (LFQ) approach like DIA-MS. [1]3. LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins across all conditions. Perform statistical analysis to identify proteins that are significantly and selectively downregulated in the compound-treated sample. The "rescued" abundance in the inhibitor co-treated samples validates these hits as true degradation substrates. [15] Scientist's Note (Authoritative Grounding): This unbiased approach provides a global view of the compound's effect on the cellular proteome. [1][16]It is the most powerful method for discovering novel molecular glues with unique therapeutic potential. Any hits from this screen must be validated orthogonally, for example, by generating specific antibodies and performing Western blots as described in Protocol 3.1.
Conclusion
References
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Lopez-Girona, A., Mendy, D., Ito, T., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. International Journal of Molecular Sciences. Available at: [Link]
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Zhang, T., et al. (2023). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. Journal of Medicinal Chemistry. Available at: [Link]
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Belk, JA., et al. (2024). Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. Nature Immunology. Available at: [Link]
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Hartmann, M. D., et al. (2021). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Biochemical and Biophysical Research Communications. Available at: [Link]
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Ghai, R., et al. (2012). Isothermal titration calorimetry for studying protein-ligand interactions. Acta Medica Academica. Available at: [Link]
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Shen, C., Nayak, A., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications. Available at: [Link]
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Hsu, J. H., et al. (2023). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Nature Communications. Available at: [Link]
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BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience Data Sheet. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Bio-Techne. (n.d.). Targeted Protein Degradation Product Guide. Bio-Techne. Available at: [Link]
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Zhang, S., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Velazquez-Campoy, A., et al. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
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Shafique, S., et al. (2019). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects. ResearchGate. Available at: [Link]
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Donovan, K.A., et al. (2023). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. bioRxiv. Available at: [Link]
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Zhang, X., et al. (2025). Fluorescence polarization binding assays for the E3 ligase FEM1C. Methods in Enzymology. Available at: [Link]
-
Zhu, Y.X., et al. (2014). Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. Blood. Available at: [Link]
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Laqtom, NN., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Stevers, M., et al. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]
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Ambrosini, M., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. Available at: [Link]
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Wang, J., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Molecules. Available at: [Link]
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Lu, J., et al. (2019). Cereblon attenuates DNA damage-induced apoptosis by regulating the transcription-independent function of p53. Nature Communications. Available at: [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Blog. Available at: [Link]
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Giansanti, P., et al. (2023). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Nature Portfolio. Available at: [Link]
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Soucy, T.A., et al. (2012). What is the functional role of the thalidomide binding protein cereblon? The FEBS Journal. Available at: [Link]
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Pro-Fold. (n.d.). Unlocking the Future of Molecular Glues: Strategies for Discovery, Optimization and Beyond. Pro-Fold Blog. Available at: [Link]
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Dale, A., et al. (2024). Engineering CRBN for rapid identification of next generation binders. bioRxiv. Available at: [Link]
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GI224329 Protocol. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
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Bjorklund, C.C., et al. (2018). IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation. Blood Advances. Available at: [Link]
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Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Webinar. Available at: [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Technical Note. Available at: [Link]
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Brand, M., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
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Kortüm, K.M., et al. (2015). Cereblon binding molecules in multiple myeloma. Blood Reviews. Available at: [Link]
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Chamberlain, P.P., & Hamann, L.G. (2019). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry. Available at: [Link]
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Henderson, R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
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Stevers, M., et al. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]
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Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Blog. Available at: [Link]
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Topic: A Comprehensive Guide to the Suzuki Coupling of Fluorinated Benzoic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly the biaryl motifs prevalent in many pharmaceutical agents.[1][3] This guide provides an in-depth exploration of the experimental setup for the Suzuki coupling of fluorinated benzoic acids, focusing on the state-of-the-art decarboxylative approach—a method that directly utilizes the carboxylic acid moiety. We will delve into the mechanistic underpinnings, optimization of critical parameters, detailed experimental protocols, and field-tested troubleshooting strategies to empower researchers in this vital area of synthesis.
The Mechanistic Heart of the Reaction: Decarboxylative Suzuki Coupling
While traditional Suzuki couplings require the conversion of a carboxylic acid to an organohalide, modern advancements have enabled a more direct and elegant pathway: the decarboxylative Suzuki-Miyaura coupling.[4] This process avoids the need for stoichiometric transition metal salts often required in older methods by using an oxidant to mediate the decarboxylation.[4] The catalytic cycle, while sharing features with the classic Suzuki reaction, involves a distinct initiation step where the carboxylic acid is converted into the active coupling partner.
The reaction is initiated by the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][6] The key steps are:
-
Decarboxylative Halogenation (or equivalent activation): The benzoic acid undergoes a transformation, often mediated by an iodine or bromine source, which facilitates the loss of CO₂ and formation of an in-situ aryl halide.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the newly formed aryl halide, creating a Pd(II) intermediate.[3][7] This step is often facilitated by bulky, electron-rich phosphine ligands.[7][8]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: The catalytic cycle for decarboxylative Suzuki-Miyaura coupling.
Optimizing Critical Reaction Parameters
The success of a Suzuki coupling, especially with challenging fluorinated substrates, hinges on the careful selection of the catalyst system, base, and solvent. The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring, making thoughtful optimization essential.[11]
The Catalyst System: Palladium Source and Ligand Choice
The combination of a palladium source and a phosphine ligand is paramount to catalytic activity.[8] While numerous systems exist, bulky, electron-rich monodentate phosphine ligands, often from the Buchwald-type biarylphosphine family, are highly effective for coupling sterically hindered or electron-deficient substrates.[8][12][13]
-
Palladium Source: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[14] Modern, air-stable precatalysts that incorporate the ligand (e.g., XPhos Pd G3) are also widely used for their reliability and ease of handling.[12]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[15] Bulky, electron-rich ligands like SPhos and XPhos accelerate both the oxidative addition and reductive elimination steps, which are often rate-limiting, especially for hindered substrates.[8][13][16] The choice of ligand is one of the most critical parameters to screen when developing a new Suzuki coupling protocol.[8]
The Role of the Base
The base is not a mere spectator; it plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[10][17] The choice of base can significantly impact reaction rate and yield.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective and commonly used.[10] K₃PO₄ is a strong base that is often successful in challenging couplings.[12] Cs₂CO₃ is valued for its higher solubility in organic solvents, which can be advantageous.[10][17]
-
Stoichiometry: Typically, 2 to 3 equivalents of the base are used. Using an excessive amount can sometimes promote side reactions like protodeboronation.[14]
Solvent Selection
The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperature.[3]
-
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently employed.[3]
-
Aqueous vs. Anhydrous: Many Suzuki reactions are performed in a biphasic mixture, such as dioxane and water.[18] Water can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.[19] However, for substrates sensitive to hydrolysis, anhydrous conditions may be necessary.[14]
Data Summary: Representative Conditions for Suzuki Coupling
The optimal conditions for Suzuki coupling are highly dependent on the specific substrates. The following table summarizes experimentally validated conditions for related couplings, providing a starting point for optimization.
| Aryl Halide/Acid Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.0) | SPhos (2.0) | K₃PO₄ (2.0) | Toluene | RT | 98 | [8] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | XPhos (1.0) | K₃PO₄ (2.0) | Toluene | 100 | 99 | [8] |
| 2-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.0) | SPhos (4.0) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 95 (Illustrative) | [14] |
| 4-Fluorobenzoic Acid (Decarboxylative) | Phenylboronic acid | Pd(OAc)₂ (2.5) | SPhos (5.0) | K₂CO₃ (3.0) | Dioxane | 120 | 85 (Illustrative) | [4] |
| 2-Fluoro-5-cyanobromobenzene | (E)-Octenylboronic acid | Pd(OAc)₂ (1.5) | Ligand 1* (3.0) | Cs₂CO₃ (2.0) | Dioxane | RT | 97 | [11] |
*Note: Ligand 1 refers to 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). Data is compiled from multiple sources for illustrative purposes.[4][8][11][14] Yields are highly substrate-dependent and these conditions serve as a robust starting point for optimization.
Detailed Experimental Protocol
This protocol provides a general, step-by-step methodology for a decarboxylative Suzuki-Miyaura coupling of a fluorinated benzoic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and anhydrous solvents. [20]
Materials
-
Fluorinated benzoic acid (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) or Pd source/ligand combination (e.g., Pd₂(dba)₃ / SPhos)[14]
-
Iodine or N-Bromosuccinimide (NBS) as oxidant (1.1-1.5 equiv)[4]
-
Finely powdered, dry base (e.g., K₃PO₄, 3.0 equiv)[14]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)[14]
Reaction Setup
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated benzoic acid, arylboronic acid, base, palladium precatalyst, and oxidant.[14]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[14][20] A positive pressure of inert gas should be maintained throughout the reaction.[12]
-
Solvent Addition: Add the degassed solvent via syringe through the septum. For heterogeneous mixtures, ensure vigorous stirring is possible.[20]
Reaction Execution and Monitoring
-
Heating: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 80–120 °C).[14]
-
Stirring: Stir the reaction mixture vigorously to ensure proper mixing of all components.[20]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under positive inert gas flow) and analyzing them by TLC or LC-MS.[12]
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete (typically 4–24 hours), cool the flask to room temperature.[12] Dilute the mixture with an organic solvent like ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. If the product contains a carboxylic acid, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the product is in its neutral form.[14] Extract the aqueous layer multiple times with ethyl acetate.[14]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired fluorinated biaryl compound.[8]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
-
Issue: Low or No Yield with Starting Material Unchanged.
-
Potential Cause: The catalyst may be inactive or the reaction conditions are not forcing enough. Oxidative addition is often a difficult step.[12] The active Pd(0) species is sensitive to oxygen.[20]
-
Solution: Ensure a rigorously inert atmosphere by thoroughly degassing solvents and using proper Schlenk techniques.[12] Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.[12][13] Increase the reaction temperature.[13]
-
-
Issue: Homocoupling of the Boronic Acid.
-
Potential Cause: This side reaction is often caused by the presence of oxygen, which can promote the unwanted coupling of two boronic acid molecules.[5]
-
Solution: Improve the degassing procedure for all solvents and ensure the reaction is maintained under a positive pressure of inert gas from start to finish.[12]
-
-
Issue: Protodeboronation (Loss of Boronic Acid Group).
-
Potential Cause: The boronic acid can be replaced by a hydrogen atom from a proton source (like water), especially under harsh basic conditions or prolonged heating.[20] Boronic acids can also degrade over time.[20]
-
Solution: Use fresh, high-quality boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction.[20] Avoid excessively strong bases or prolonged reaction times at high temperatures if this side reaction is dominant.[14]
-
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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Meringdal, J. W., & Menche, D. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(11), 6338-6373. [Link]
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Meringdal, J. W., & Menche, D. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(11), 6338-6373. [Link]
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Bedford, R. B. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 687(2), 363-375. [Link]
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Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium on Charcoal Catalyzed Suzuki−Miyaura Couplings. Advanced Synthesis & Catalysis, 348(6), 609-619. [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
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Reddit user discussion on the role of phosphine ligands in Suzuki couplings. r/chemistry. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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ResearchGate. Discussion on solvent and base for Suzuki reaction with a sensitive amide. [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]
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Reddit user discussion on choosing Suzuki reaction conditions. r/Chempros. [Link]
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Reddit user discussion on diagnosing failed Suzuki coupling. r/Chempros. [Link]
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Shang, R., & Fu, Y. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24015. [Link]
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Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
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Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. [Link]
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Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(12), 3125-3132. [Link]
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Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
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Larrosa, I., et al. (2011). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 47(37), 10344-10346. [Link]
-
Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(12), 3125-3132. [Link]
-
Shang, R., & Fu, Y. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24015. [Link]
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Wikipedia. Decarboxylative cross-coupling. [Link]
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Drug Discovery World. (2023). Fluorine in drug discovery: Role, design and case studies. [Link]
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O'Hagan, D. (2010). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 8(7), 1505-1517. [Link]
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Okada, Y., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4882-4892. [Link]
-
The Royal Society of Chemistry. (2014). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
-
ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Application Notes and Protocols for the Development of Kinase Inhibitors from 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the development of kinase inhibitors derived from the versatile 2-fluoro-5-(2-trifluoromethylphenyl)benzoic acid scaffold. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they are a major class of therapeutic targets. This document outlines the rationale for targeting specific kinases with this chemical series, provides detailed protocols for their synthesis and biological evaluation, and offers insights into the interpretation of structure-activity relationship (SAR) data. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure technical accuracy and reproducibility.
Introduction: Rationale and Target Selection
The this compound moiety presents a unique combination of structural features conducive to potent and selective kinase inhibition. The fluorine and trifluoromethyl groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while also providing key interaction points within the ATP-binding pocket of target kinases.[1][2] The benzoic acid functional group serves as a convenient handle for synthetic elaboration, allowing for the facile generation of diverse chemical libraries.
Recent research has highlighted the potential of substituted benzoic acid derivatives as inhibitors of key kinases implicated in oncology and immunology. Notably, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fms-like tyrosine kinase 3 (FLT3) have emerged as promising targets for compounds with this structural motif.[3][4] IRAK4 is a critical mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in inflammatory diseases and certain cancers.[5][6] FLT3, a receptor tyrosine kinase, is frequently mutated in acute myeloid leukemia (AML), making it a validated target for therapeutic intervention.[3][4] This guide will focus on the development of dual IRAK4/FLT3 inhibitors, a strategy with the potential for enhanced efficacy in diseases like AML where both signaling pathways may be active.[3]
Signaling Pathway Overview
Caption: Simplified signaling pathways of IRAK4 and FLT3.
Synthesis and Characterization of Inhibitors
The synthesis of kinase inhibitors from this compound typically involves an amide bond formation with a suitable heterocyclic amine. The following protocol describes the synthesis of a representative inhibitor, targeting the pyrazolopyrimidine core, a common scaffold in kinase inhibitors.
Experimental Protocol: Synthesis of a Representative Pyrazolopyrimidine Inhibitor
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM.
-
In a separate flask, dissolve the desired heterocyclic amine (e.g., a substituted aminopyrazolopyrimidine) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Synthetic Workflow Diagram
Caption: General synthetic workflow for inhibitor synthesis.
Biological Evaluation
A tiered approach is recommended for the biological evaluation of the synthesized inhibitors, starting with in vitro biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess efficacy in a more physiologically relevant context.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory activity of the compounds against IRAK4 and FLT3 kinases using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human IRAK4 and FLT3 kinases
-
Kinase-specific substrate peptides
-
ATP
-
Test compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point serial dilution (e.g., 1:3) in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Protocol 2: Cellular Proliferation Assay
This protocol assesses the ability of the inhibitors to suppress the growth of cancer cells that are dependent on FLT3 signaling, such as the MOLM-14 cell line which harbors an internal tandem duplication (ITD) of FLT3.
Materials:
-
MOLM-14 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Seed MOLM-14 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of kinase inhibitors.
Data Presentation and Interpretation
The systematic evaluation of a series of analogs allows for the elucidation of the structure-activity relationship (SAR), providing critical insights for the rational design of more potent and selective inhibitors. The data should be organized in a clear and concise manner to facilitate comparison.
Table 1: Representative Structure-Activity Relationship Data
| Compound ID | R¹ Group | IRAK4 IC₅₀ (nM) | FLT3 IC₅₀ (nM) | MOLM-14 Cellular IC₅₀ (nM) |
| INH-001 | H | 150 | 250 | 450 |
| INH-002 | 4-Cl | 75 | 120 | 200 |
| INH-003 | 4-OCH₃ | 200 | 350 | 600 |
| INH-004 | 3-F | 90 | 180 | 300 |
| INH-005 | 4-CF₃ | 50 | 80 | 150 |
Data are hypothetical and for illustrative purposes only.
Interpretation of SAR Data:
The hypothetical data in Table 1 suggest that substitution on the R¹ phenyl ring significantly impacts the inhibitory activity. Electron-withdrawing groups, such as chloro (INH-002) and trifluoromethyl (INH-005), appear to enhance potency against both IRAK4 and FLT3, as well as in the cellular assay. Conversely, an electron-donating group like methoxy (INH-003) is detrimental to activity. This suggests that the electronic properties and steric bulk of the R¹ substituent are key determinants of inhibitor potency. Further exploration of substitutions at different positions on the phenyl ring would be warranted to optimize the inhibitor's properties.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting IRAK4 and FLT3. The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for researchers to systematically explore the chemical space around this scaffold. Future work should focus on optimizing the potency and selectivity of these inhibitors, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models of disease. The insights gained from these studies will be invaluable for the advancement of new therapeutic agents for the treatment of cancer and inflammatory disorders.
References
-
Title: IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia. Source: PubMed Central URL: [Link]
-
Title: Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. Source: PubMed Central URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Source: PubMed Central URL: [Link]
-
Title: Targeting IRAK4 for Degradation with PROTACs. Source: PubMed Central URL: [Link]
-
Title: IRAK-4 inhibitors. Source: BioWorld URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI URL: [Link]
-
Title: Bioorganic & medicinal chemistry letters. Source: VIVO URL: [Link]
-
Title: Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][5][7]triazine-based VEGFR-2 kinase inhibitors. Source: PubMed URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: PubMed URL: [Link]
-
Title: The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Source: Europe PMC URL: [Link]
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- 7. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
Application Notes & Protocols: Leveraging 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid as a Novel Warhead for Targeted Protein Degradation
Introduction: Expanding the Druggable Proteome with Novel Chemistries
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] By hijacking the cell's intrinsic ubiquitin-proteasome system (UPS), bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) can induce the degradation of specific proteins of interest (POIs), including those previously deemed "undruggable."[3][4] A PROTAC molecule typically consists of three components: a "warhead" that binds the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] This tripartite assembly facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[7][8]
The success of any PROTAC hinges on the careful selection and optimization of each of its three components.[9] While much focus has been placed on E3 ligase ligands and linkerology, the discovery of novel, potent, and selective warheads remains a critical bottleneck. This application note explores the prospective application of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid as a versatile chemical scaffold for the development of novel warheads in TPD. We will discuss its chemical attributes, propose a strategy for its incorporation into a hypothetical PROTAC, and provide detailed protocols for its synthesis and biological evaluation.
Scientific Rationale: The Potential of a Fluorinated Benzoic Acid Scaffold
The molecule this compound presents several features that make it an attractive starting point for a PROTAC warhead.
-
Physicochemical Properties : The incorporation of fluorine and trifluoromethyl (CF3) groups into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3][10] The CF3 group, in particular, is a potent electron-withdrawing group that can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions with a protein target.[3][11] These properties can improve a drug's ability to cross cell membranes and resist metabolic degradation, prolonging its therapeutic effect.[3]
-
Synthetic Tractability : The benzoic acid moiety provides a readily available chemical handle for linker attachment. Standard amide coupling or esterification reactions can be employed to conjugate this warhead to a linker-E3 ligase ligand complex, facilitating the modular synthesis of PROTAC libraries.[9][12]
-
Novelty : To date, this specific scaffold has not been extensively explored in the context of TPD, offering an opportunity to discover degraders for new protein targets or to develop alternative binders for known targets, potentially overcoming resistance mechanisms.
Hypothetical Application: Design of a BTK Degrader
To illustrate the potential of this scaffold, we propose the design of a hypothetical PROTAC, BTK-d1 , targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. Our design couples the this compound warhead to the well-characterized Cereblon (CRBN) E3 ligase ligand, pomalidomide, via a polyethylene glycol (PEG) linker.
Caption: Modular design of the hypothetical PROTAC, BTK-d1.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the synthesis and evaluation of our hypothetical PROTAC, BTK-d1.
Protocol 1: Synthesis of BTK-d1 PROTAC via Amide Coupling
This protocol outlines a two-step synthesis using a commercially available pomalidomide-linker construct. The key is the amide bond formation between the carboxylic acid of the warhead and the amine terminus of the linker.
Materials:
-
This compound
-
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Amine-PEG3-Boc linker precursor)
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Workflow Diagram:
Caption: Synthetic workflow for the hypothetical PROTAC, BTK-d1.
Procedure:
-
Synthesis of Pomalidomide-PEG3-NH2: This intermediate can often be sourced commercially or synthesized via standard literature procedures by coupling pomalidomide with a Boc-protected PEG amine linker, followed by deprotection.
-
Amide Coupling: a. Dissolve this compound (1.1 eq) in dry DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature. c. Add the Pomalidomide-PEG3-NH2 intermediate (1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by reverse-phase preparative HPLC to yield the final PROTAC, BTK-d1.
-
Characterization: Confirm the structure and purity of BTK-d1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of BTK Degradation
This protocol is designed to quantify the degradation of BTK in a relevant cell line (e.g., TMD8, a B-cell lymphoma line) following treatment with BTK-d1.
Materials:
-
TMD8 cells
-
BTK-d1 PROTAC, DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer buffer, PVDF membranes
-
Primary antibodies: anti-BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed TMD8 cells in 6-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of BTK-d1 (e.g., 1 nM to 10 µM) or DMSO for a fixed time (e.g., 18 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer with inhibitors.[15] c. Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with primary anti-BTK antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with anti-GAPDH antibody as a loading control.[16]
-
Data Analysis: a. Quantify band intensities using densitometry software (e.g., ImageJ). b. Normalize BTK band intensity to the corresponding GAPDH band intensity. c. Plot normalized BTK levels against BTK-d1 concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Expected Results and Data Interpretation
Successful execution of the above protocols would yield quantitative data on the degradation efficiency of the novel PROTAC.
Table 1: Hypothetical Degradation Profile of BTK-d1
| Parameter | Value | Interpretation |
| DC₅₀ | 50 nM | The concentration of BTK-d1 required to degrade 50% of cellular BTK. A lower value indicates higher potency. |
| Dₘₐₓ | >90% | The maximum percentage of BTK degradation achieved. A higher value indicates greater efficacy. |
| Hook Effect | Observed at >5 µM | A characteristic decrease in degradation at very high PROTAC concentrations due to the formation of binary complexes over productive ternary complexes.[17] |
Mechanism of Action: The Ternary Complex
The efficacy of BTK-d1 is predicated on its ability to induce the formation of a stable ternary complex between BTK and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK, marking it for proteasomal degradation.
Caption: Mechanism of action for a PROTAC-mediated protein degradation.
Conclusion and Future Directions
The chemical scaffold of This compound holds considerable, albeit underexplored, promise as a novel warhead for the development of PROTAC degraders. Its advantageous physicochemical properties and synthetic accessibility make it an ideal candidate for library synthesis against a multitude of protein targets. The hypothetical design and detailed protocols provided in this note serve as a blueprint for researchers to investigate this and other novel chemical matter in the expanding field of Targeted Protein Degradation. Future work should focus on synthesizing and screening a library of PROTACs based on this scaffold against various POIs to validate its utility and uncover new therapeutic opportunities.
References
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- Petroski, M. D., & Deshaies, R. J. (2005). Function and regulation of cullin-RING ubiquitin ligases. Nature reviews Molecular cell biology, 6(1), 9-20. [URL not available]
- Maneiro, M., et al. (2020). Antibody-PROTAC Conjugates for Targeted Protein Degradation in HER2-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(15), 8069-8080. [URL not available]
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Bond, A. P., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7357-7386. [Link]
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Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 4-22. [Link]
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Sun, X., et al. (2021). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 8(17), 2100523. [Link]
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Liu, J., & Chen, H. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(1), 16-29. [Link]
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Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7357-7386. [Link]
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MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(5), 1083. [Link]
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National Center for Biotechnology Information. (2024). Click chemistry in the development of PROTACs. PubMed Central. [Link]
-
Creative Diagnostics. (n.d.). Ubiquitin-Proteasome Pathway. Creative Diagnostics Website. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Inno Pharmchem Website. [Link]
-
NanoTemper Technologies. (2024, March 22). How to improve the function of your PROTAC degrader by understanding ternary complex formation [Video]. YouTube. [Link]
-
Iftene, M. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 934. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia, The Free Encyclopedia. [Link]
-
Glickman, M. H., & Ciechanover, A. (2002). The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction. Physiological reviews, 82(2), 373-428. [Link]
-
ResearchGate. (2025, October). General strategy using "click chemistry" for PROTAC synthesis. [Link]
- Bric-Furlong, E., & Békés, M. (2023). Correlating cellular ternary complex formation with degradation kinetics. Frontiers in Molecular Biosciences, 10, 1289569. [URL not available]
-
National Center for Biotechnology Information. (2023). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. PubMed Central. [Link]
-
Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS discovery : advancing life sciences R & D, 26(1), 4–22. [Link]
-
Bai, N., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling, 61(3), 1361-1372. [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Wechem Website. [Link]
-
Taylor & Francis Online. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 33(1), 1-17. [Link]
-
ResearchGate. (2023). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Wikipedia, The Free Encyclopedia. [Link]
-
Plesniak, M. P., et al. (2022). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
Kim, D., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(16), e202200445. [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific Website. [Link]
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National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. PubMed Central. [Link]
-
Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101431. [Link]
-
Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Bio-Techne Website. [Link]
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Application Notes and Protocols for 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Biphenyl Carboxylic Acids in Modern Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign crop protection agents has led to the widespread incorporation of organofluorine compounds in agrochemical research and development.[1][2] The introduction of fluorine or fluorine-containing moieties, such as the trifluoromethyl group, into a molecular scaffold can profoundly modulate its physicochemical and biological properties.[1][2] These modifications often lead to enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved binding affinity to target enzymes or receptors.[3]
Within this context, fluorinated biphenyl carboxylic acids have emerged as a class of high-value intermediates. The biphenyl scaffold is a privileged structure in many biologically active molecules, and its functionalization with fluorine and trifluoromethyl groups offers a powerful strategy for fine-tuning the properties of the resulting agrochemicals. This document provides detailed application notes and representative protocols for the synthesis and potential utilization of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid , a key building block for the synthesis of next-generation agrochemicals. While public-domain literature on the specific applications of this exact molecule is limited, the protocols and strategies outlined herein are based on well-established and robust chemical transformations, providing a strong foundation for its use in the synthesis of novel herbicides, fungicides, and insecticides.
Synthesis of the Core Intermediate: this compound
The most logical and versatile method for the synthesis of the target biphenyl carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, and it is renowned for its mild reaction conditions and broad functional group tolerance.[4][5]
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 5-bromo-2-fluorobenzoic acid with 2-(trifluoromethyl)phenylboronic acid.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| 5-Bromo-2-fluorobenzoic acid | 219.01 g/mol | 10.0 | 2.19 g |
| 2-(Trifluoromethyl)phenylboronic acid | 189.92 g/mol | 12.0 | 2.28 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.3 (3 mol%) | 347 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 30.0 | 3.18 g |
| Toluene | - | - | 50 mL |
| Ethanol | - | - | 25 mL |
| Water | - | - | 25 mL |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, combine 5-bromo-2-fluorobenzoic acid (2.19 g, 10.0 mmol), 2-(trifluoromethyl)phenylboronic acid (2.28 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).
-
Solvent Addition: Add toluene (50 mL), ethanol (25 mL), and water (25 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Application in Agrochemical Synthesis: A Representative Protocol
The carboxylic acid functionality of this compound is a versatile handle for further synthetic transformations. A common strategy in the design of bioactive molecules, including herbicides and fungicides, is the formation of amide bonds.[6] N-aryl amides, in particular, are a well-represented class of herbicides.[7]
Protocol 2: Synthesis of a Hypothetical N-Aryl Amide Herbicide Candidate
This protocol describes the coupling of the synthesized benzoic acid with a representative aniline derivative using HATU, a highly efficient amide coupling reagent.[8][9][10]
Reaction Scheme:
HATU-mediated amide bond formation.
Materials:
| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| This compound | 284.21 g/mol | 5.0 | 1.42 g |
| Substituted Aniline (e.g., 4-chloroaniline) | 127.57 g/mol | 5.5 | 702 mg |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 g/mol | 6.0 | 2.28 g |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 g/mol | 10.0 | 1.74 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | 25 mL |
Step-by-Step Protocol:
-
Reagent Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.42 g, 5.0 mmol) and the substituted aniline (e.g., 4-chloroaniline, 702 mg, 5.5 mmol) in anhydrous DMF (25 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (2.28 g, 6.0 mmol) to the stirred solution.
-
Base Addition: Add DIPEA (1.74 mL, 10.0 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction for the consumption of the carboxylic acid by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography to yield the pure N-aryl amide.
Scientific Rationale and Causality in Experimental Design
-
Choice of Suzuki-Miyaura Coupling: This reaction is chosen for its reliability in forming biaryl bonds under conditions that are tolerant of the carboxylic acid and fluoro substituents. The use of a palladium catalyst is crucial for the catalytic cycle, and the base (Na₂CO₃) is necessary for the transmetalation step.[4] Degassing is a critical step to prevent the oxidation of the Pd(0) catalyst.
-
HATU as a Coupling Reagent: For the amide bond formation, HATU is selected due to its high efficiency and ability to suppress racemization if chiral centers are present.[8] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine.[10] DIPEA is used as a non-nucleophilic base to facilitate the deprotonation of the carboxylic acid without competing in the reaction.[9]
-
Significance of Fluorine and Trifluoromethyl Groups: The presence of the 2-fluoro substituent can influence the conformation of the biphenyl system, potentially locking it into a preferred orientation for binding to a biological target. The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. These properties can enhance the metabolic stability of the molecule by blocking sites of oxidative metabolism and improve its ability to cross biological membranes, leading to higher efficacy as an agrochemical.[1][2][3]
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The synthetic protocols provided herein for its preparation via Suzuki-Miyaura coupling and its subsequent conversion to a representative N-aryl amide offer a robust and adaptable framework for researchers in the field of crop protection. The strategic incorporation of this and similar fluorinated biphenyl carboxylic acids into discovery programs holds significant potential for the development of next-generation agrochemicals with improved performance characteristics.
References
-
Steglich Esterification - Organic Chemistry Portal. (URL: [Link])
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (URL: [Link])
-
Steglich Esterification Guide | PDF - Scribd. (URL: [Link])
-
Acid to Ester - Common Conditions. (URL: [Link])
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchGate. (URL: [Link])
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. (URL: [Link])
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])
- Herbicidally active benzoic acid amides - Google P
-
(PDF) Recent developments in fluorine‐containing pesticides - ResearchGate. (URL: [Link])
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (URL: [Link])
-
Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta. (URL: [Link])
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (URL: [Link])
-
The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions - ResearchGate. (URL: [Link])
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. (URL: [Link])
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: [Link])
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (URL: [Link])
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2016001074A1 - Herbicidally active benzoic acid amides - Google Patents [patents.google.com]
- 7. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols for Creating Small Molecule Libraries with 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone for enhancing the pharmacological profiles of small molecules. The this compound scaffold is a privileged starting point for the construction of diverse chemical libraries. Its unique trifluoromethylphenyl and fluoro-substituted benzoic acid core offers a trifecta of desirable attributes for medicinal chemists:
-
Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the in vivo half-life of a drug candidate.
-
Enhanced Lipophilicity: The presence of the trifluoromethyl moiety can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its biological target.
-
Modulated Physicochemical Properties: The fluorine atom can influence a molecule's pKa, lipophilicity, and binding affinity to target proteins, offering a powerful tool for fine-tuning a compound's properties.
This application note provides a comprehensive guide for the design and synthesis of small molecule libraries based on the this compound scaffold. We will delve into detailed protocols for two key diversification strategies: amide bond formation and Suzuki-Miyaura cross-coupling. The causality behind experimental choices, self-validating protocols, and supporting literature are provided to ensure scientific integrity and reproducibility.
Core Scaffold: Physicochemical Properties
| Property | Value (for 2-Fluoro-5-(trifluoromethyl)benzoic acid) | Reference |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 100-103 °C | [1] |
Library Synthesis Strategy: A Dual-Pronged Approach for Maximum Diversity
A robust library synthesis strategy from this compound leverages two primary, orthogonal reaction pathways to maximize structural diversity. The carboxylic acid moiety serves as a handle for amide bond formation with a diverse set of amines, while the aromatic ring provides a platform for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, typically after conversion of a suitable functional group.
Caption: Dual diversification strategy for library synthesis.
Part 1: Amide Library Synthesis
The carboxylic acid functionality of the core scaffold is readily amenable to amide bond formation, a reaction of fundamental importance in medicinal chemistry. The choice of coupling reagent is critical, especially given the potential for steric hindrance from the ortho-fluoro and the bulky trifluoromethylphenyl group.
Mechanistic Considerations for Amide Coupling
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under ambient conditions. Therefore, activation of the carboxylic acid is necessary. This is typically achieved by converting the hydroxyl group into a better leaving group. Common coupling reagents like carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU) facilitate this activation. For sterically hindered substrates, the in situ formation of a more reactive acyl fluoride can be an effective strategy.[2][3][4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2.1: Synthesis of the Brominated Scaffold
This protocol describes the bromination of the starting material to introduce a reactive handle for the subsequent Suzuki coupling.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-Fluoro-5-(2-trifluoromethylphenyl)-X-bromobenzoic acid (where X is the position of bromination, to be confirmed by NMR).
Protocol 2.2: High-Throughput Suzuki-Miyaura Coupling
This protocol is designed for the parallel synthesis of a biaryl library in a 96-well plate format using the brominated scaffold.
Materials:
-
Brominated this compound derivative
-
Diverse library of aryl and heteroaryl boronic acids or their pinacol esters
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
96-well reaction block with reflux condenser capabilities
-
Automated liquid handler (optional)
-
HPLC-MS for analysis
Procedure:
-
Plate Preparation:
-
In a 96-well reaction plate, dispense the brominated benzoic acid derivative (1.0 eq) into each well.
-
Dispense the diverse boronic acids (1.2 eq) into their respective wells.
-
Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) to each well.
-
-
Solvent Addition:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to each well.
-
-
Reaction:
-
Seal the plate and heat the reaction block to 80-100 °C with stirring for 8-16 hours. Monitor a representative reaction by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add water and ethyl acetate to each well for extraction.
-
Transfer the organic layer to a new plate and concentrate.
-
Purify the library using high-throughput preparative HPLC-MS, as described in Protocol 1.1.
-
Data Summary for Suzuki Coupling:
| Boronic Acid Type | Expected Yield | Notes |
| Electron-rich Arylboronic acids | 75-95% | Generally high yields. |
| Electron-neutral Arylboronic acids | 70-90% | Good reactivity. |
| Electron-deficient Arylboronic acids | 50-80% | May require a stronger base like Cs₂CO₃ and a more active catalyst. |
| Heteroarylboronic acids | 40-75% | Yields can be variable depending on the heterocycle. |
Purification and Analysis of Small Molecule Libraries
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the workhorse for both the analysis and purification of small molecule libraries. [5]
-
Analytical HPLC-MS: Used for reaction monitoring and purity assessment of the final compounds. A rapid gradient is typically employed to quickly assess the presence of starting materials and the formation of the desired product.
-
Preparative HPLC-MS: Used for the purification of the crude products. The conditions from the analytical run are scaled up to a larger column. Fraction collection is often triggered by the mass of the target compound. For fluorinated libraries, reversed-phase chromatography is generally effective. [6]
Conclusion
The this compound scaffold is a highly valuable starting point for the generation of diverse small molecule libraries. The protocols outlined in this application note for amide coupling and Suzuki-Miyaura cross-coupling provide robust and adaptable methods for high-throughput synthesis. By leveraging the unique properties of this fluorinated building block, researchers can efficiently explore a rich chemical space to identify novel drug candidates with potentially enhanced pharmacological properties. Careful optimization of reaction conditions and purification methods will be key to the successful generation of high-quality libraries for biological screening.
References
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435.
- Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
- Clark, T. B., et al. (2020). High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
- Due-Hansen, M. E., et al. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(12), 1285.
- Zhang, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696–1697.
- Machetti, F., Bucelli, I., Indiani, G., & Guarna, A. (2003). Neat reaction of carboxylic acid methyl esters and amines for efficient parallel synthesis of scaffold amide libraries. Comptes Rendus Chimie, 6(6-7), 597-601.
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
- Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA, 68(4), 252-255.
- Singh, U. P., & Singh, R. K. (2011). Synthesis and antimicrobial activity of fluorobenzoic acid amides. World Journal of Chemistry, 6(2), 57-60.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Al-Hourani, B. J., et al. (2022). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Molecules, 27(19), 6265.
-
Mass Spectrometry Research Facility, University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
- O'Brien, A. G., et al. (2013). Assembly of Four Diverse Heterocyclic Libraries Enabled by Prins Cyclization, Au-Catalyzed Enyne Cycloisomerization, and Automated Amide Synthesis.
- Fitt, J. J., et al. (2000). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 41(29), 5441-5444.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Zhang, W., & Curran, D. P. (2006). Fluorous Mixture Synthesis of Two Libraries with Novel Hydantoin- and Benzodiazepinedione-Fused Heterocyclic Scaffolds.
- Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255.
- Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696-1697.
- Asif, M. (2014). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1941-1946.
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
- Khan, K. M., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 8(43), 24269-24281.
- Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12266-12277.
- Kim, Y. M., & Yu, S. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 125(7), 1696-1697.
- Adu, J. K., et al. (2021). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS.
Sources
- 1. Assembly of Four Diverse Heterocyclic Libraries Enabled by Prins Cyclization, Au-Catalyzed Enyne Cycloisomerization, and Automated Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. agilent.com [agilent.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid
An advanced technical support guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid.
Welcome to the technical support center for the synthesis of this compound (CAS: 1261772-06-8)[1]. This molecule is a crucial building block in medicinal chemistry and drug discovery, often utilized in the development of novel therapeutics.[2][3] The most prevalent and versatile method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[4][5] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and significantly improve your reaction yields.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[5][6] While powerful, the reaction's success is sensitive to a multitude of parameters, including the choice of catalyst, base, solvent, and the stability of the reagents.[4][7]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My reaction yield is consistently low, with significant amounts of unreacted starting materials. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue often traced back to catalyst deactivation or suboptimal reaction conditions.
-
Cause 1: Inactive Catalyst System: The active Pd(0) catalyst is prone to oxidation if not handled under strictly inert conditions. Furthermore, the choice of ligand is critical for stabilizing the catalyst and facilitating the reaction cycle.
-
Solution: Ensure your reaction vessel is thoroughly dried and purged with an inert gas (Argon or Nitrogen). Use degassed solvents to remove dissolved oxygen. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient. Consider switching to a more robust, air-stable precatalyst or using bulky, electron-rich phosphine ligands that protect the palladium center and promote oxidative addition.[8]
-
-
Cause 2: Suboptimal Temperature or Reaction Time: The Suzuki coupling's kinetics are highly dependent on temperature.[9] An insufficient temperature or reaction time will result in incomplete conversion.
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature in increments of 10-20°C. Typical temperatures for these couplings range from 80°C to 110°C.[9] Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged heating.
-
-
Cause 3: Incorrect Stoichiometry: The ratio of the boronic acid to the aryl halide can impact the reaction outcome.
Q2: I'm observing a significant amount of a homocoupled biaryl byproduct derived from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid (forming a symmetrical biaryl) is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen or high catalyst loading.
-
Cause: This side reaction occurs when two molecules of the boronic acid couple with each other, catalyzed by the palladium complex. This pathway can become competitive with the desired cross-coupling, especially under aerobic conditions.
-
Solution 1: Rigorous Inert Atmosphere: The most crucial step is to meticulously deoxygenate your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Solution 2: Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Experiment with reducing the palladium catalyst loading to between 0.5–2.0 mol%.[4]
-
Solution 3: Controlled Reagent Addition: In some cases, adding the boronic acid slowly to the reaction mixture can maintain its low concentration, thereby disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.
-
Q3: My mass spectrometry analysis shows a byproduct corresponding to the dehalogenation of my aryl halide starting material. What causes this and how can it be prevented?
A3: Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom.[6]
-
Cause: This typically occurs after the oxidative addition step. The palladium-aryl complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[6] Hydride sources can include certain bases, solvents (like alcohols), or impurities.
-
Solution 1: Choice of Base and Solvent: Avoid using bases that can act as hydride donors. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over organic amine bases or alcoholates in this context.[6][11] Ensure you are using high-purity, anhydrous solvents.
-
Solution 2: Minimize Reaction Time: Over-running the reaction can sometimes increase the prevalence of side reactions like dehalogenation. Use TLC or LC-MS to stop the reaction once the limiting starting material has been consumed.
-
Q4: The boronic acid reagent appears to be degrading during the reaction, leading to low yields. How can I improve its stability?
A4: Boronic acids are susceptible to degradation, primarily through a process called protodeboronation, where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[8][10]
-
Cause: The presence of water and certain bases can accelerate this degradation pathway, effectively removing the nucleophilic partner from the reaction.
-
Solution 1: Use a Milder Base: Strong bases can promote protodeboronation. Consider using a milder base like K₂CO₃ or K₃PO₄. The choice of base is critical and often substrate-dependent.[11]
-
Solution 2: Use a Boronate Ester: Boronate esters, such as pinacol esters, are often more stable and less prone to protodeboronation than their corresponding boronic acids.[6] They can be used directly in the coupling reaction and often give more consistent and reproducible results.
-
Solution 3: Anhydrous Conditions: While many Suzuki protocols use aqueous/organic solvent mixtures, minimizing the amount of water can help suppress protodeboronation. Using anhydrous solvents with a base like K₃PO₄ can be an effective strategy.
-
Frequently Asked Questions (FAQs)
-
What is the optimal catalyst system for this synthesis? A common and effective system is Pd(PPh₃)₄. However, for challenging substrates, more advanced catalyst systems comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) often provide higher yields and faster reaction times.[8]
-
Which base and solvent combination works best? A polar aprotic solvent with an aqueous inorganic base is a standard choice. For instance, a mixture of dioxane or THF with an aqueous solution of K₂CO₃ or K₃PO₄ is a robust starting point.[6][7] The base not only facilitates the transmetalation step but is crucial for the overall catalytic cycle.
-
How do I purify the final product, this compound? After an aqueous workup to remove the inorganic base and salts, the crude product can be purified. The primary methods are:
-
Recrystallization: If a suitable solvent system can be found (e.g., toluene, or a mixture like ethyl acetate/heptane), this is an effective method for obtaining high-purity material.[12]
-
Silica Gel Chromatography: This is a reliable method for separating the product from starting materials and byproducts. A gradient elution with a mixture of heptane and ethyl acetate, often with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing, is typically effective.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes general trends for Suzuki-Miyaura coupling optimization, which can be applied to the synthesis of this compound.[4][7][11]
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Condition B is often superior. Bulky, electron-rich ligands like SPhos enhance catalyst stability and activity, especially with sterically hindered or electron-deficient substrates. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are often better. They are stronger bases that can accelerate transmetalation. Cs₂CO₃ is highly effective but more expensive. |
| Solvent | Toluene / H₂O | Dioxane / H₂O | DMF | Dioxane is a common, effective solvent. DMF can also be effective but may lead to decomposition at high temperatures. Toluene is a good choice for higher-boiling reactions. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures (100-110°C) generally increase reaction rates. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation. Optimization is key.[9] |
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the palladium-catalyzed cross-coupling reaction. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. This is followed by transmetalation with the boronate complex and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and resolving issues leading to poor reaction yields.
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocol: Suzuki-Miyaura Synthesis
This is a representative protocol and may require optimization for your specific setup.
Reactants:
-
2-Bromo-5-fluorobenzoic acid (1.0 eq.)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluorobenzoic acid, 2-(trifluoromethyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane and water solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 2-bromo-5-fluorobenzoic acid is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the product is in its protonated, organic-soluble form.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel chromatography or recrystallization to obtain pure this compound.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ChemistryViews. Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. (2022). [Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
YouTube. Common Byproducts in Suzuki Coupling. (2024). [Link]
-
National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- Google Patents. Preparation method of 2-trifluoromethyl benzoic acid.
-
Oakwood Chemical. This compound, min 98%, 1 gram. [Link]
-
ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
-
Royal Society of Chemistry. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. [Link]
- Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. The preparation method of 2-bromo-5-fluorobenzotrifluoride.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorinated Benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzoic acid derivatives. The unique electronic properties conferred by fluorine substituents can significantly alter the physicochemical characteristics of benzoic acid, leading to unexpected challenges during purification. This guide provides in-depth, field-proven insights to help you navigate these complexities, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common questions regarding the behavior of fluorinated benzoic acid derivatives.
Q1: Why are fluorinated benzoic acids more acidic than benzoic acid itself?
The increased acidity is due to the strong electron-withdrawing inductive effect (-I effect) of the fluorine atom(s).[1] Fluorine is the most electronegative element, and its presence on the aromatic ring pulls electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid. This effect is generally additive; thus, di- and tri-fluorinated benzoic acids are typically stronger acids than their mono-fluorinated counterparts.
Q2: How does fluorine substitution affect the solubility of my benzoic acid derivative?
Fluorine substitution can have a complex and sometimes counterintuitive effect on solubility. While it increases the polarity of C-F bonds, the overall lipophilicity of the molecule can also increase, especially with multiple fluorine atoms.[2] This dual nature means that predicting solubility can be challenging. You may find that your compound is poorly soluble in both very polar solvents (like water) and very nonpolar solvents (like hexanes), often requiring solvent mixtures for effective dissolution and purification.[3]
Q3: I am seeing unexpected side products in my synthesis. What are some common impurities?
Impurities in the synthesis of fluorinated benzoic acids often stem from the starting materials or side reactions during fluorination or other synthetic steps.[4] Common impurities can include:
-
Isomeric products: Incomplete regioselectivity during aromatic substitution can lead to a mixture of ortho-, meta-, and para-isomers, which can be very difficult to separate.
-
Over- or under-fluorinated species: Reactions intended to introduce one fluorine atom might yield some non-fluorinated or di-fluorinated byproducts.
-
Hydrolyzed starting materials: If using an ester or nitrile precursor to the carboxylic acid, incomplete hydrolysis can leave these as impurities.[5][6]
-
Reagents and catalysts: Residual catalysts (e.g., palladium) or unreacted reagents from the synthetic steps can also contaminate the final product.[2]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A combination of techniques is always recommended for robust purity assessment:
-
¹⁹F NMR: This is an exceptionally powerful and direct method for analyzing organofluorine compounds.[7][8] It offers a wide chemical shift range and high sensitivity, allowing for the clear identification and quantification of different fluorine-containing species, including isomers and impurities.[9][10]
-
¹H NMR and ¹³C NMR: Provide information about the overall structure and can help identify non-fluorinated impurities.
-
LC-MS: Liquid chromatography-mass spectrometry is excellent for detecting and quantifying trace impurities, especially those with different masses from the target compound.[11][12]
-
High-Performance Liquid Chromatography (HPLC): With a suitable column and detection method (e.g., UV-Vis diode array detector), HPLC is a primary tool for determining purity and separating closely related compounds.[13][14]
Part 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting guides for common purification techniques.
Workflow 1: Recrystallization
Recrystallization is a powerful technique for purifying solids, but it relies on specific solubility properties that are often complicated by fluorination.[15]
-
Causality: Fluorinated compounds can exhibit poor solubility in standard single-solvent systems. The combination of a polar carboxylic acid group and a more lipophilic, fluorinated aromatic ring can lead to this behavior.
-
Solution: Use a Co-Solvent System.
-
Identify a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., ethanol, acetone).
-
Identify a "miscible anti-solvent" in which your compound is poorly soluble (e.g., water, hexanes).
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.[3]
-
While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Allow the solution to cool slowly.
-
-
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with compounds that have relatively low melting points or when the solution cools too quickly. Impurities can also suppress the melting point and encourage this behavior.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount (5-10% more) of the solvent to decrease the saturation point. Allow it to cool more slowly.[16]
-
Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.
-
Change the Solvent System: A more viscous or different polarity solvent system may favor crystal lattice formation over oiling.
-
-
Causality: Crystal formation requires both supersaturation and nucleation. Your solution may be supersaturated, but lacking nucleation sites for crystals to begin growing.
-
Solutions (Inducing Crystallization):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites.[17]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cold, supersaturated solution. This provides a template for further crystal growth.[17]
-
Reduce the Temperature: Cool the solution in an ice bath to further decrease solubility and promote crystallization.[17]
-
Caption: Decision tree for troubleshooting recrystallization.
Workflow 2: Acid-Base Extraction
This technique is ideal for separating acidic fluorinated benzoic acids from neutral or basic impurities by exploiting their ability to form water-soluble carboxylate salts.[18][19][20]
-
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants. They are notoriously difficult to break.
-
Solutions:
-
"Patience is a Virtue": Allow the separatory funnel to stand undisturbed for an extended period (10-20 minutes). Sometimes, the layers will separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
-
Causality: For the neutral benzoic acid to precipitate, its concentration must exceed its solubility in the acidic aqueous solution.
-
Solutions:
-
Ensure Sufficient Acidification: Check the pH of the aqueous layer with litmus paper or a pH meter to confirm it is strongly acidic (pH < 2). Add more acid if necessary.[21]
-
Cool the Solution: Place the beaker in an ice bath to significantly decrease the solubility of your product.
-
Extract the Product: If the product is still too soluble in water to precipitate effectively, you may need to perform a "back-extraction." Add a fresh portion of an organic solvent (e.g., ethyl acetate, dichloromethane) to the acidified aqueous layer and extract your neutral product back into the organic phase. You can then isolate it by drying and evaporating the solvent.
-
Caption: General workflow for purification by acid-base extraction.
Workflow 3: Column Chromatography
For challenging separations, such as isomers or impurities with similar polarities, silica gel column chromatography is often necessary.[22]
-
Causality: The chosen eluent (solvent system) is not polar enough to displace the highly polar carboxylic acid from the very polar silica gel stationary phase. Carboxylic acids can also "streak" badly on silica due to strong hydrogen bonding.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).
-
Add Acetic Acid: Add a small amount (0.5-1%) of acetic acid to the eluent system. The acetic acid will protonate the silica gel surface and compete with your compound for binding sites, allowing your fluorinated benzoic acid to elute more cleanly and with less tailing.
-
-
Causality: The eluent system is not providing sufficient selectivity for the two compounds.
-
Solutions:
-
Decrease Eluent Polarity: A less polar eluent system will cause all compounds to move more slowly, often exaggerating small differences in polarity and improving separation.
-
Change the Solvent System: Switch to a different solvent system with different chemical properties. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. The different intermolecular interactions can alter the relative affinities of the compounds for the stationary and mobile phases.
-
| Eluent System | Polarity | Typical Use Case |
| Hexanes / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. |
| Hexanes / Ethyl Acetate + 1% Acetic Acid | Medium | Highly recommended for carboxylic acids to reduce tailing. |
| Toluene / Ethyl Acetate | Medium | Offers different selectivity based on aromatic interactions. |
Part 3: Detailed Experimental Protocol
Protocol: Purification of 4-Fluorobenzoic Acid by Recrystallization
This protocol details the purification of a commercially available fluorinated benzoic acid derivative from common impurities using a co-solvent system.
Objective: To purify crude 4-fluorobenzoic acid (>95%) to high purity (>99%) by removing less polar impurities.
Materials:
-
Crude 4-fluorobenzoic acid (1.0 g)
-
Deionized Water
-
Ethanol
-
125 mL Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Initial Dissolution: Place 1.0 g of crude 4-fluorobenzoic acid into a 125 mL Erlenmeyer flask. Add approximately 20 mL of deionized water. Heat the mixture to boiling on a hot plate. The compound will not fully dissolve.[17]
-
Co-Solvent Addition: While the aqueous suspension is boiling, add ethanol dropwise until the solid just dissolves completely. This creates a saturated solution at the boiling point. Avoid adding a large excess of ethanol.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[16]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water (2-3 mL) to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point (m.p. of 4-fluorobenzoic acid is 185 °C).
Validation:
-
Purity Assessment: Analyze the dried product by ¹H NMR, ¹⁹F NMR, and HPLC.
-
Yield Calculation: Weigh the final dried product and calculate the percent recovery. A typical recovery is 70-85%.
-
Melting Point: Determine the melting point of the purified crystals. A sharp melting point close to the literature value is an indicator of high purity.
References
-
ResearchGate. (n.d.). Selective mono‐ and difluorination of benzoic acid derivatives... Retrieved from [Link]
-
Bowman, R. S. (1996). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 749(1-2), 11-18. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Al-Abbad, M. A., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Retrieved from [Link]
-
JEE (Advanced). (2026). JEE (Advanced) 2026 Syllabus. Retrieved from [Link]
-
Blossom Chemical. (2024). Optimizing Synthesis: The Importance of High-Purity Benzoic Acid Derivatives. Retrieved from [Link]
- Crepeau, J., et al. (2006). Purification of fluorinated alcohols. Google Patents.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Retrieved from [Link]
- Takeda Chemical Industries, Ltd. (2001). Processes for the preparation of fluorinated benzoic acids. Google Patents.
-
Organic Chemistry Lab. (2020). Acid-Base Extraction of Benzil and Benzoic Acid. YouTube. Retrieved from [Link]
-
ACS Publications. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches... Environmental Science & Technology. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
-
Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Retrieved from [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters... Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Defense Technical Information Center. (1950). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(7), 811-817. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
MDPI. (2020). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives... Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids... Retrieved from [Link]
-
ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
-
Quick Company. (n.d.). “Process For The Preparation Of Fluorinated Aromatic Compounds”. Retrieved from [Link]
-
ACS Publications. (n.d.). Analytical Chemistry Journal. Retrieved from [Link]
-
El-Faham, A. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. LinkedIn. Retrieved from [Link]
-
Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Retrieved from [Link]
-
ScienceDirect. (2024). Fluorinated porous organic frameworks for C2F6/CF4 gases separation. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
NCERT. (2008). Chemistry Part I. Retrieved from [Link]
-
CHIMIA. (2002). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from [Link]
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- 18. youtube.com [youtube.com]
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Technical Support Center: Overcoming the Low Reactivity of Aryl Fluorides in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a persistent challenge in synthetic chemistry: the low reactivity of aryl fluorides in cross-coupling reactions. Due to the high bond dissociation energy of the C–F bond, these substrates are often unreactive under standard cross-coupling conditions.[1][2] This resource offers troubleshooting advice, detailed protocols, and mechanistic insights to help you successfully incorporate these challenging electrophiles into your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with an aryl fluoride is not working. I see only starting material. What are the most critical factors to consider?
A1: The inertness of the C–F bond necessitates a highly active catalytic system.[1] Key factors to address are:
-
Catalyst Choice: Standard palladium catalysts are often ineffective. Nickel-based catalysts are generally more successful due to their lower electronegativity, which facilitates the oxidative addition to the strong C–F bond.[3]
-
Ligand Selection: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial. These ligands stabilize the low-valent metal center and promote the challenging oxidative addition step. For palladium, ligands like BrettPhos and RuPhos have shown success.[4] For nickel, sterically demanding phosphines are often required.[3]
-
Base Selection: The choice of base is critical. While aqueous bases like carbonates and phosphates are common in Suzuki couplings, fluoride-based bases (e.g., CsF, KF) under anhydrous conditions can be effective for aryl fluorides.[5][6]
-
Reaction Temperature: Higher reaction temperatures are typically required to overcome the activation energy for C–F bond cleavage.
Q2: I'm observing significant hydrodefluorination (replacement of -F with -H) as a side product. What causes this and how can I minimize it?
A2: Hydrodefluorination is a common side reaction, particularly in reactions run at high temperatures or with certain catalyst/ligand combinations.[1] It can arise from various pathways, including the reaction of the organometallic intermediate with trace water or other proton sources in the reaction mixture.
To minimize this:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware.
-
Optimize the Base: Using weaker bases or fluoride salts can sometimes suppress hydrodefluorination.[6][7]
-
Solvent Choice: Aprotic solvents are generally preferred.
Q3: Can I use aryl fluorides in Negishi or Kumada couplings?
A3: Yes, both Negishi (organozinc) and Kumada (Grignard) couplings are viable options for aryl fluorides, often with greater success than Suzuki reactions.[8][9]
-
Negishi Coupling: Nickel-catalyzed Negishi couplings of aryl fluorides can be highly effective. The organozinc reagents are generally more tolerant of functional groups than Grignard reagents.[8][10]
-
Kumada Coupling: Nickel-catalyzed Kumada couplings are also a powerful tool for C–F activation. The high nucleophilicity of Grignard reagents can facilitate the reaction, but their high reactivity can limit functional group compatibility.[11][12]
Q4: Are there any general strategies to enhance the reactivity of my aryl fluoride substrate?
A4: Substrate electronics play a significant role. Aryl fluorides with electron-withdrawing groups are generally more reactive towards nucleophilic attack and oxidative addition. Additionally, the presence of ortho-directing groups can sometimes facilitate the reaction by coordinating to the metal center and positioning it for C–F bond activation.[11]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered when working with aryl fluorides in cross-coupling reactions.
Issue 1: Low or No Conversion of the Aryl Fluoride
If you are observing poor or no conversion of your starting material, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
The formation of undesired side products can often be addressed by fine-tuning the reaction conditions.
| Side Product | Probable Cause(s) | Suggested Solution(s) |
| Homocoupling of Nucleophile | Oxidative processes in the reaction mixture; presence of Pd(II) species.[13] | Rigorously degas all solvents and reagents. Use a pre-catalyst that generates the active Pd(0) or Ni(0) species cleanly. |
| Hydrodefluorination | Presence of protic impurities; certain catalyst/base combinations. | Ensure strictly anhydrous conditions. Screen alternative bases (e.g., fluoride salts). |
| Protodeborylation (Suzuki) | Instability of the boronic acid under the reaction conditions. | Use the corresponding pinacol ester and a fluoride source as the base. Consider a different coupling partner (e.g., organozinc). |
Part 3: Experimental Protocols
The following are representative, detailed protocols for the cross-coupling of aryl fluorides. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Nickel-Catalyzed Negishi Coupling of an Aryl Fluoride
This protocol is adapted from methodologies that have demonstrated success in the coupling of aryl fluorides with organozinc reagents.[8][10]
Reaction Scheme:
Ar-F + R-ZnX ---[Ni(cod)₂ / Ligand, Solvent, Heat]---> Ar-R
Materials:
-
Aryl fluoride (1.0 equiv)
-
Organozinc halide (1.5 equiv)
-
Ni(cod)₂ (5 mol%)
-
Bulky phosphine ligand (e.g., CPhos) (10 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Ni(cod)₂ and the phosphine ligand.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature to allow for complex formation.
-
Add the aryl fluoride to the flask.
-
Add the organozinc reagent dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Part 4: Mechanistic Insights
A fundamental understanding of the reaction mechanism is key to rational troubleshooting and optimization.
The Challenge of Oxidative Addition
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the electrophile to the low-valent metal center.[14] The high strength of the C–F bond makes this step particularly challenging for aryl fluorides.
Caption: Simplified catalytic cycle highlighting the challenging oxidative addition step.
How Catalysts Overcome the Barrier
-
Nickel Catalysts: Nickel is more electron-rich and has a lower electronegativity than palladium, making it more readily oxidized from Ni(0) to Ni(II). This inherent property lowers the activation barrier for C–F bond cleavage.[3][15]
-
Palladium Catalysts: For palladium to be effective, it requires highly electron-donating and sterically bulky ligands. These ligands increase the electron density on the palladium center, making it a better nucleophile for attacking the C–F bond.[4][16] In some cases, bimetallic cooperation, for instance with magnesium in Kumada couplings, can facilitate the oxidative addition by acting as a Lewis acid to activate the fluoride.[3]
-
Mechanistic Pathways: The oxidative addition to aryl halides can proceed through different mechanisms, including a concerted three-centered transition state or a nucleophilic aromatic substitution (SNAr)-type pathway.[17][18][19] The choice of metal, ligand, and substrate electronics can influence the operative mechanism.
By understanding these fundamental principles, researchers can make more informed decisions when selecting catalysts, ligands, and reaction conditions to overcome the low reactivity of aryl fluorides and successfully incorporate them into their synthetic strategies.
References
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.[Link]
-
Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds. sigmamol.com.[Link]
-
Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - PubMed Central.[Link]
-
Recent Advance in the C−F Bond Functionalization of Trifluoromethyl Aromatic and Carbonyl Compounds | Request PDF. ResearchGate.[Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC - NIH.[Link]
-
Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics - ACS Publications.[Link]
-
Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. NIH.[Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF. ResearchGate.[Link]
-
Aryl–CF3 Coupling from Phosphinoferrocene-Ligated Palladium(II) Complexes. Organometallics - ACS Publications.[Link]
-
Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society.[Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters - ACS Publications.[Link]
-
Struggling with Suzuki Reaction : r/Chempros. Reddit.[Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.[Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.[Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. NIH.[Link]
-
Negishi type cross‐coupling reaction. | Download Scientific Diagram. ResearchGate.[Link]
-
Negishi Coupling. Organic Chemistry Portal.[Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH.[Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF. ResearchGate.[Link]
-
C F bond functionalization and cross-electrophilic alkyl-alkyl... ResearchGate.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. SciSpace.[Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PMC - NIH.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Easy Ways to Aryl Fluorides. ChemistryViews.[Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books.[Link]
-
C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen.[Link]
-
C-F Bond Activation and Metal Fluoride Complexes. People, University of York.[Link]
-
(PDF) A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. ResearchGate.[Link]
-
A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. PMC - NIH.[Link]
-
C−F Bond Activation in Organic Synthesis. ResearchGate.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. C-F Bond Activation and Metal Fluoride Complexes - People, University of York [york.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Amidation of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for the amidation of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we will delve into the potential side reactions, offer troubleshooting strategies, and provide experimentally validated protocols to ensure the success of your synthesis.
Introduction: A Molecule with Unique Challenges
The amidation of this compound presents a unique set of challenges stemming from its distinct structural features. The presence of an ortho-fluoro substituent and a bulky, electron-withdrawing 2-trifluoromethylphenyl group significantly influences the reactivity of the carboxylic acid. These features can lead to a variety of side reactions that are not typically observed in simpler amidation reactions.
The "ortho effect" is a key consideration. The steric hindrance and electronic influence of the ortho-fluoro group can force the carboxylic acid out of the plane of the benzene ring, thereby altering its conjugation and reactivity[1]. This, combined with the steric bulk of the adjacent trifluoromethylphenyl moiety, can hinder the approach of the amine nucleophile, leading to sluggish reactions and the formation of unwanted byproducts[2][3].
This guide will provide you with the knowledge to anticipate and mitigate these challenges, enabling you to achieve high yields and purity in your amidation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of this specific benzoic acid so difficult?
The difficulty arises from a combination of steric hindrance and electronic effects. The bulky 2-trifluoromethylphenyl group and the ortho-fluoro substituent sterically shield the carboxylic acid, making it difficult for the amine to attack[2][3]. Additionally, the electron-withdrawing nature of both the fluorine and trifluoromethyl groups deactivates the carbonyl carbon, making it less electrophilic.
Q2: I am observing a significant amount of unreacted starting material, even after prolonged reaction times. What could be the cause?
This is a common issue and is often due to the low reactivity of the carboxylic acid. Several factors could be at play:
-
Insufficient activation: The coupling agent you are using may not be potent enough to effectively activate the sterically hindered and electron-deficient carboxylic acid.
-
Steric hindrance: The amine you are using might be too bulky, further exacerbating the steric clash with the substrate.
-
Inappropriate reaction conditions: The temperature might be too low, or the solvent may not be optimal for the reaction.
Q3: I have isolated a byproduct with a mass corresponding to the loss of HF from the desired product. What is this species?
This is likely a cyclized byproduct, a xanthone derivative, formed through an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. The amide nitrogen, once formed, can act as a nucleophile and displace the ortho-fluorine atom. This is a known side reaction for ortho-fluorobenzamides.
Q4: My NMR spectrum shows a complex mixture of products, and I suspect hydrolysis of the trifluoromethyl group. Is this possible?
While the trifluoromethyl group is generally stable, under harsh basic conditions or with prolonged heating, it can undergo hydrolysis to a carboxylic acid. This is a less common but possible side reaction, especially if strong bases are used in the reaction or workup.
Troubleshooting Guide: From Problem to Solution
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective carboxylic acid activation. 2. Steric hindrance from the amine. 3. Low reaction temperature. | 1. Use a more powerful coupling agent like HATU, HBTU, or consider converting the carboxylic acid to the more reactive acyl chloride or acyl fluoride. A protocol for amide coupling of sterically hindered substrates suggests in situ formation of acyl fluorides can be effective[4][5]. 2. If possible, use a less sterically hindered amine. 3. Increase the reaction temperature, but monitor for the formation of degradation products. |
| Formation of a Xanthone Byproduct (Loss of HF) | Intramolecular cyclization via SNAAr. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Employ a non-nucleophilic base to minimize the basicity of the reaction medium. 3. Consider using a protecting group on the amide nitrogen if the reaction allows, which can be removed in a subsequent step. |
| Hydrolysis of the Trifluoromethyl Group | Reaction conditions are too basic or the reaction is heated for an extended period. | 1. Avoid strong bases like NaOH or KOH, especially at elevated temperatures. Use weaker, non-nucleophilic bases like DIPEA or 2,6-lutidine. 2. Minimize the reaction time and temperature. 3. Perform the workup under neutral or slightly acidic conditions. |
| Formation of N-Acylurea Byproduct | Use of carbodiimide coupling agents (e.g., EDC, DCC) which can rearrange to form a stable N-acylurea. | 1. Add an auxiliary nucleophile like HOBt or HOAt to the reaction mixture to form an active ester and suppress N-acylurea formation. 2. Switch to a different class of coupling agent, such as a phosphonium-based (e.g., PyBOP) or aminium-based (e.g., HATU) reagent. |
| Epimerization of Chiral Amines | The base used is too strong, or the reaction temperature is too high, leading to racemization of the stereocenter alpha to the nitrogen. | 1. Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. 2. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Additives like HOBt can help to suppress racemization. |
Experimental Protocols
Protocol 1: Standard Amidation using HATU
This protocol is a good starting point for the amidation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Anhydrous DCM
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride-Mediated Amidation for Sterically Hindered Amines
This protocol is recommended when dealing with sterically demanding amines where standard coupling methods fail[4][5].
Materials:
-
This compound
-
Cyanuric fluoride (0.4 eq)
-
Anhydrous pyridine
-
Anhydrous DCM
-
Sterically hindered amine (1.5 eq)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) followed by cyanuric fluoride (0.4 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the formation of the acyl fluoride is complete (monitor by IR or 19F NMR if possible).
-
In a separate flask, dissolve the sterically hindered amine (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl fluoride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Challenges: Reaction Pathways
To better understand the potential pitfalls, the following diagrams illustrate the desired reaction and key side reactions.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chimia.ch [chimia.ch]
- 3. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
PROTAC Synthesis Optimization: A Technical Support Guide to Temperature and Reaction Time
Welcome to the technical support center for PROTAC synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameters of temperature and reaction time. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the complexities of PROTAC synthesis and enhance the efficiency and success of your experiments.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during PROTAC synthesis, with a focus on how temperature and reaction time can be modulated to resolve them.
Issue 1: Low Yield of the Final PROTAC Molecule
Question: I am consistently obtaining a low yield of my final PROTAC product. What are the likely causes related to temperature and reaction time, and how can I improve the yield?
Answer:
Low yields in PROTAC synthesis are a common challenge, often stemming from suboptimal reaction conditions.[1] Temperature and reaction time play a pivotal role in driving the reaction to completion.
Potential Causes & Solutions:
-
Insufficient Reaction Energy (Low Temperature): The coupling reaction, typically an amide bond formation, requires a certain activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress closely using LC-MS to track the consumption of starting materials and the formation of the desired product.[2][3] For many standard coupling reactions, room temperature (20-25°C) is a good starting point, but some less reactive starting materials may require gentle heating (e.g., 40-50°C).
-
-
Incomplete Reaction (Insufficient Time): Even at an appropriate temperature, the reaction may not have had enough time to proceed to completion. Peptide coupling reactions, for instance, are often run for 12 to 24 hours.
-
Solution: Extend the reaction time. Take aliquots at different time points (e.g., 12h, 18h, 24h) and analyze them by LC-MS to determine the point at which product formation plateaus.
-
-
Degradation of Reactants or Product (Excessive Temperature): PROTACs and their precursors can be complex molecules with sensitive functional groups.[1] High temperatures can lead to the degradation of starting materials or the final PROTAC molecule, reducing the overall yield.
-
Solution: If you suspect degradation (indicated by the appearance of multiple new peaks in your LC-MS analysis), reduce the reaction temperature. It's a balance between providing enough energy for the reaction to proceed and avoiding decomposition.
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
Question: My LC-MS analysis shows significant amounts of unreacted starting materials (E3 ligase ligand, linker, or target protein ligand) even after a prolonged reaction time. How can I drive the reaction to completion?
Answer:
The persistence of starting materials is a clear indicator of an incomplete reaction. This can often be resolved by systematically optimizing both temperature and reaction time.
Potential Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, you might be in a kinetically controlled regime where a less stable, but more rapidly formed, intermediate or side product is favored.[4][5][6] Increasing the temperature can provide the necessary energy to overcome the activation barrier to the more stable, desired thermodynamic product.[4][5][6]
-
Solution: Increase the reaction temperature to favor the thermodynamically more stable product. This can help drive the equilibrium towards the final PROTAC. However, be mindful of potential degradation at higher temperatures.
-
-
Insufficient Reaction Time at a Given Temperature: The reaction may simply be slow under the current conditions.
-
Solution: As a first step, extend the reaction time significantly (e.g., to 48 hours) and monitor for any further conversion. If the reaction has stalled, a temperature increase is likely necessary.
-
Issue 3: Formation of Side Products or Impurities
Question: I am observing the formation of significant side products and impurities in my reaction mixture. How can I minimize these by adjusting the temperature and reaction time?
Answer:
The formation of impurities is often a sign that the reaction conditions are too harsh or not selective enough.
Potential Causes & Solutions:
-
Side Reactions at High Temperatures: Elevated temperatures can activate alternative reaction pathways, leading to the formation of unwanted side products.
-
Solution: Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity and minimize side reactions.
-
-
Prolonged Reaction Time Leading to Degradation or Side Reactions: Even at an optimal temperature, leaving a reaction for an excessively long time can sometimes lead to the degradation of the product or the formation of byproducts.
-
Solution: Monitor the reaction progress by LC-MS and stop the reaction once the formation of the desired product has maximized and before significant impurity formation is observed.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of temperature and reaction time in PROTAC synthesis.
Q1: What is a typical starting temperature and reaction time for PROTAC synthesis?
A1: For many standard coupling chemistries used in PROTAC synthesis, such as amide bond formation using HATU or HBTU, a good starting point is room temperature (20-25°C) for 12-24 hours.[2] However, the optimal conditions can vary significantly depending on the specific substrates and reagents used.
Q2: How do I know if I should increase the temperature or extend the reaction time?
A2: A systematic approach is best. First, try extending the reaction time at your initial temperature. If the reaction does not proceed to completion, then consider a modest increase in temperature. The flowchart below illustrates a decision-making process for optimizing these parameters.
Q3: What are the best analytical techniques for monitoring the progress of my PROTAC synthesis?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used technique for monitoring PROTAC synthesis.[3][7] It allows you to simultaneously track the consumption of your starting materials and the formation of your desired product, as well as detect any side products or impurities.[8] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used if a mass spectrometer is not available, but it provides less structural information.[9]
Q4: Can microwave-assisted synthesis be used to optimize PROTAC reactions?
A4: Yes, microwave-assisted synthesis can be a valuable tool for rapidly optimizing reaction conditions. It allows for precise temperature control and can significantly reduce reaction times, often from hours to minutes. This can be particularly useful for quickly screening different temperatures to find the optimal condition before scaling up the reaction.
Experimental Protocols & Data Presentation
Protocol 1: Step-by-Step Reaction Monitoring using LC-MS
-
Prepare your reaction mixture in a suitable solvent (e.g., DMF or DMSO).
-
Take an initial sample (t=0) before adding any coupling reagents.
-
Initiate the reaction by adding the coupling reagents and/or adjusting the temperature.
-
Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours).
-
Quench the reaction in the aliquot immediately by diluting it in a suitable solvent (e.g., acetonitrile/water) to prevent further reaction.
-
Analyze the quenched aliquot by LC-MS to determine the relative peak areas of starting materials and the product.
-
Plot the relative peak areas over time to generate a reaction progress curve. This will help you determine the optimal reaction time.
Table 1: Recommended Starting Conditions for Common Coupling Reactions
| Coupling Reagent | Base | Temperature (°C) | Typical Reaction Time (h) |
| HATU | DIPEA | 20-25 | 12-24 |
| HBTU | DIPEA | 20-25 | 12-24 |
| EDC/HOBt | DIPEA | 0-25 | 12-24 |
| T3P | Pyridine | 25-50 | 6-18 |
Visualizing the Optimization Workflow
Diagram 1: Decision-Making Flowchart for Optimizing Temperature and Reaction Time
Caption: A flowchart for systematic optimization of temperature and reaction time.
References
-
Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024). Discoveracs.org. Retrieved from [Link]
-
Methods to accelerate PROTAC drug discovery. (2025). Biochemical Journal. Retrieved from [Link]
-
Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. (2021). ResearchGate. Retrieved from [Link]
-
Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ResearchGate. Retrieved from [Link]
-
Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). National Institutes of Health. Retrieved from [Link]
-
Getting PROTACs into the Clinic: The Challenges. (2022). Oxford Global. Retrieved from [Link]
-
Best Practices for PROTACs - UPS, MoA and Design of PROTACs (Part 1A). (2024). YouTube. Retrieved from [Link]
-
Kinetic Control vs. Thermodynamic Control. (2020). YouTube. Retrieved from [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2022). PMC - NIH. Retrieved from [Link]
-
Click chemistry in the development of PROTACs. (2023). PMC. Retrieved from [Link]
-
PROTAC Technology: Opportunities and Challenges. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
In vitro synthesis of PROTAC. Representative HPLC chromatograms after... (2020). ResearchGate. Retrieved from [Link]
-
Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. (n.d.). Waters Corporation. Retrieved from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2021). PMC. Retrieved from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]
-
Kinetic versus thermodynamic control of mutational effects on protein homeostasis: A perspective from computational modeling and experiment. (2019). PubMed. Retrieved from [Link]
-
Optimization of reaction time (a), optimization of reaction temperature (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Institutes of Health. Retrieved from [Link]
Sources
- 1. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered when working with 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid, focusing specifically on improving its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is it so poorly soluble?
A1: The solubility behavior of this compound is a direct consequence of its molecular architecture.
The structure combines two opposing features: a polar, hydrophilic carboxylic acid group and a large, non-polar (lipophilic) bi-aryl backbone.
-
The Hydrophobic Driver: The main contributor to the poor solubility is the 5-(2-trifluoromethylphenyl) substituent. This bulky, fluorinated aromatic group is highly non-polar and water-repelling. The trifluoromethyl (-CF3) group, in particular, significantly increases lipophilicity.
-
The Hydrophilic Handle: The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding. In its protonated (neutral) form, however, its ability to solubilize the large hydrophobic portion of the molecule is limited.
This dual nature means the compound often exhibits poor solubility in both highly polar solvents (like water) and purely non-polar solvents (like hexanes), requiring a careful choice of solvent to balance these characteristics.
Caption: Structural features governing the solubility of the target molecule.
Q2: What are the best initial solvents to try for dissolving this compound for a reaction?
A2: Solvent screening is a crucial first step. We recommend starting with polar aprotic solvents, which are generally effective for dissolving a wide range of organic substrates. [1]
Experiment with a small amount of your material in the solvents listed below. Modest heating can also aid dissolution, but always check for thermal stability to avoid potential side reactions like decarboxylation.[1][2]
Table 1: Recommended Starting Solvents
| Solvent Class | Recommended Solvents | Boiling Point (°C) | Key Characteristics & Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | 153 | Excellent dissolving power for polar substrates. Common for amide couplings and nucleophilic substitutions. |
| Dimethyl sulfoxide (DMSO) | 189 | Very strong solvent, but can be difficult to remove and may interfere with certain reagents. | |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High boiling point, good for reactions requiring elevated temperatures. | |
| Acetonitrile (MeCN) | 82 | Good general-purpose solvent with a lower boiling point, making it easier to remove post-reaction.[1] | |
| Ethereal | Tetrahydrofuran (THF) | 66 | Lower polarity than DMF/DMSO but effective for many organometallic and coupling reactions. |
| 1,4-Dioxane | 101 | Higher boiling point alternative to THF. | |
| Chlorinated | Dichloromethane (DCM) | 40 | Good for dissolving non-polar to moderately polar compounds. Its low boiling point is useful for easy workup. |
Expert Tip: Start with DMF or Acetonitrile for reactions like amide couplings or substitutions. They provide a good balance of dissolving power and compatibility with common reagents.
Q3: The compound is still not dissolving well in organic solvents. Can I use a base to help?
A3: Yes, this is the most effective and common strategy for solubilizing carboxylic acids.
The underlying principle is the conversion of the neutral, poorly soluble carboxylic acid into its corresponding carboxylate salt (conjugate base), which is ionic and significantly more polar and soluble.
Mechanism: Acid-Base Chemistry R-COOH (Poorly Soluble) + Base ⇌ R-COO⁻ (Highly Soluble Salt) + [Base-H]⁺
The equilibrium is shifted far to the right by adding a suitable base, leading to the dissolution of the solid. The pKa of fluorinated benzoic acids is typically lower (more acidic) than that of benzoic acid itself, making this deprotonation even more favorable.[3]
Experimental Protocol: In-Situ Salt Formation for Organic Reactions
-
Suspend: Add the this compound to your chosen anhydrous reaction solvent (e.g., DMF, DCM, or THF) in the reaction flask.
-
Add Base: Introduce 1.1 to 1.5 equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) , dropwise while stirring.
-
Observe: Stir the mixture at room temperature. You should observe the suspended solid gradually dissolve as the carboxylate salt forms.
-
Proceed: Once a clear solution is obtained, you can proceed with the addition of your other reagents (e.g., coupling agents, electrophiles).
Caption: Workflow for improving solubility via in-situ salt formation.
Critical Consideration: The choice of base is paramount. For anhydrous organic reactions, use an organic amine base (like DIPEA) that will not introduce water. For aqueous workups or extractions, an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is appropriate.
Q4: I've tried a single solvent and adding a base, but the material either crashes out during the reaction or my yields are low. What are some advanced troubleshooting steps?
A4: When initial methods are insufficient, a combination of techniques or a change in strategy may be required.
-
1. Co-Solvent Systems: Using a mixture of solvents can fine-tune the polarity of the reaction medium.[1][4] For example, if your compound dissolves in DMF but your other reactant is only soluble in THF, a mixture of DMF/THF might keep everything in solution. The presence of a small amount of water in some organic solvents has also been shown to dramatically increase the solubility of carboxylic acids.[5][6] However, this is only applicable if your reaction is not water-sensitive.
-
2. Temperature Increase: Gently warming the reaction mixture can often keep intermediates and products dissolved.
-
Caution: Be mindful of the thermal stability of your reactants and products. Aromatic carboxylic acids, especially those with electron-withdrawing groups, can be susceptible to decarboxylation at elevated temperatures.[1] Run a small-scale test reaction and monitor by TLC or LC-MS to ensure no degradation is occurring.
-
-
3. Change Reaction Strategy: Activate the Acid First: Instead of forcing the acid to dissolve, you can convert it to a more reactive and potentially more soluble intermediate. This is a common and highly effective strategy for amide bond formation.
-
Acyl Halide Formation: Convert the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride in a solvent like DCM. The resulting acyl chloride is often more soluble and highly reactive for the subsequent step.
-
Active Ester Formation: Use modern peptide coupling reagents like HATU or HBTU . These reagents react with the carboxylate in situ to form a highly reactive active ester, which then readily couples with the nucleophile (e.g., an amine). This method is often very efficient even with sluggish starting materials.[7]
-
Workflow: Amide Coupling with a Poorly Soluble Acid
-
Suspend this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) and stir for 10-15 minutes to form the soluble carboxylate.
-
Add HATU (1.1 eq) and stir for an additional 15-30 minutes to form the active ester.
-
Add your amine nucleophile (1.0-1.2 eq) and let the reaction proceed.
-
Monitor progress by TLC or LC-MS.
This sequential addition often prevents solubility issues by converting the acid into different, more soluble species as the reaction progresses.
References
-
Vertex AI Search Result[2] - General discussion on how molecular structure, including trifluoromethyl groups, influences solubility in polar and apolar solvents and the effect of temperature.
-
Benchchem Technical Support[1] - Recommends screening aprotic polar solvents like DMF, DMSO, or NMP for fluorinated benzoic acids and notes the utility of co-solvents and temperature adjustments, while cautioning against decarboxylation.
-
Sigma-Aldrich Product Page - Provides basic physical properties of a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, such as its solid form and melting point.
-
MDPI Article on Drug Solubility[8] - Discusses general strategies for solubility enhancement of carboxylic acids, including the formation of multicomponent systems.
-
NIH-PMC Article on Drug Solubility[9] - Explains how adding polar substituents can improve solubility, reinforcing the principle of converting the carboxylic acid to a more polar salt.
-
UNT Digital Library Technical Report[5] - Describes the phenomenon of water-enhanced solubility of carboxylic acids in organic solvents.
-
Ossila Product Page[7] - Mentions the use of HATU for facile amidation of a fluorinated benzoic acid derivative, a key strategy for overcoming solubility and reactivity issues.
-
Brief Overview of Various Approaches to Enhance Drug Solubility[4] - Reviews multiple techniques for improving drug solubility, including co-solvency and pH adjustment.
-
J. Phys. Org. Chem. Article[3] - Provides experimental pKa values for various fluorinated benzoic acids, confirming their increased acidity compared to unsubstituted benzoic acid.
-
OSTI.GOV Technical Report[6] - Further details on the increased solubility of carboxylic acids in organic solvents containing water.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. longdom.org [longdom.org]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. ossila.com [ossila.com]
- 8. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids [mdpi.com]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Stability of Trifluoromethylated Compounds
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the synthesis and stability of compounds containing the trifluoromethyl (CF₃) group. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, make it a valuable component in modern pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7][8] However, its synthesis and handling can present specific challenges. This resource addresses common issues in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding Trifluoromethyl Group Stability
FAQ 1: How stable is the trifluoromethyl group under typical synthetic conditions?
The trifluoromethyl group is generally considered a robust and stable functional group due to the high strength of the carbon-fluorine (C-F) bond.[2][4][5] This inherent stability is a primary reason for its widespread use in medicinal chemistry to enhance metabolic stability.[2][4][5] However, its stability is not absolute and can be compromised under certain conditions.
Key Stability Considerations:
-
High Thermal Stability: Trifluoromethylated compounds are often more stable at elevated temperatures compared to their non-fluorinated counterparts.[2]
-
Resistance to Metabolic Degradation: The C-F bond is highly resistant to cleavage by metabolic enzymes, such as cytochrome P450, which contributes to longer drug half-lives.[4]
-
Chemical Stability: While generally stable, the CF₃ group can be susceptible to degradation under strongly acidic, basic, or reductive conditions.[9][10]
FAQ 2: What are the primary decomposition pathways for the trifluoromethyl group?
Understanding the potential degradation routes is crucial for designing robust synthetic strategies. The most common decomposition pathways include:
-
Hydrolysis: Under strong basic (alkaline) conditions, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid (-COOH) group and release fluoride ions.[9] This is a known degradation pathway for some trifluoromethyl-containing compounds.
-
Reductive Defluorination: Certain reducing agents, particularly in the presence of a base, can cleave the C-F bonds. For instance, a combination of an alkoxide base and a silicon hydride has been shown to reductively cleave C(sp²)-CF₃ bonds in some heterocyclic systems.[11]
-
Lewis Acid-Mediated Decomposition: Strong Lewis acids can promote the cleavage of C-F bonds.[10] For example, trifluoromethoxybenzenes have shown lability of the CF₃ group under HF/Lewis acid conditions.[12]
-
Photodegradation: Exposure to UV light can induce the degradation of some trifluoromethylated aromatic compounds, potentially leading to the formation of trifluoroacetic acid.[9]
Below is a diagram illustrating the common degradation pathways.
Caption: Figure 1. Common Decomposition Pathways of the Trifluoromethyl Group.
Section 2: Troubleshooting Synthesis Issues
This section provides guidance on specific problems that may arise during the synthesis of trifluoromethylated compounds.
Question 1: I am observing decomposition of my trifluoromethyl group during a reaction involving a strong base. What can I do?
Answer:
Decomposition under strong basic conditions is a known issue, often leading to hydrolysis of the trifluoromethyl group to a carboxylic acid.[9] Here's a systematic approach to troubleshoot this problem:
1. Re-evaluate the Necessity of a Strong Base:
-
Can a weaker, non-nucleophilic base be used? Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Can the reaction be performed under phase-transfer catalysis (PTC) conditions, which may allow for the use of a weaker aqueous base?
2. Modify Reaction Conditions:
-
Lower the Temperature: Base-mediated decomposition is often temperature-dependent. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce decomposition.
-
Reduce Reaction Time: Optimize the reaction to minimize the time the substrate is exposed to the basic conditions. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.
-
Control Stoichiometry: Use the minimum effective amount of base. An excess of a strong base will increase the rate of decomposition.
3. Consider a Protecting Group Strategy:
-
While not common for the CF₃ group itself, if other parts of the molecule are driving the instability in the presence of a base, protecting those functional groups might be a viable option.
4. Alternative Synthetic Routes:
-
If the above strategies fail, it may be necessary to redesign the synthetic route to introduce the trifluoromethyl group at a later stage, after the base-sensitive step.
| Strategy | Rationale | Example |
| Use a Weaker Base | Avoids harsh conditions that promote hydrolysis. | Replace NaOH with K₂CO₃ or TEA. |
| Lower Temperature | Reduces the rate of the decomposition side reaction. | Run the reaction at 0 °C instead of room temperature. |
| Protecting Groups | Shields other sensitive functional groups. | Not directly applicable to the CF₃ group itself. |
| Late-Stage Trifluoromethylation | Introduces the CF₃ group after the problematic step. | Perform the base-mediated reaction first, then add the CF₃ group. |
Question 2: My trifluoromethylated compound is degrading during a reduction reaction. How can I prevent this?
Answer:
Certain reducing agents can lead to the reductive cleavage of the C-F bonds in a trifluoromethyl group.[11] The choice of reducing agent and reaction conditions is critical.
Troubleshooting Steps:
1. Select a Milder Reducing Agent:
-
Avoid harsh reducing agents like lithium aluminum hydride (LiAlH₄) if decomposition is observed.
-
Consider milder alternatives such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂, Pd/C) under controlled conditions.
2. Optimize Reaction Conditions:
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions.
-
pH Control: For reductions in protic solvents, maintaining a neutral or slightly acidic pH can sometimes suppress decomposition pathways that are favored under basic conditions.
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent.
3. Chemoselective Reduction:
-
If you are trying to reduce another functional group in the presence of a trifluoromethyl group, explore chemoselective reagents that are known to be compatible with fluorinated compounds.
Compatibility of Common Reducing Agents with the CF₃ Group
| Reducing Agent | Compatibility | Notes |
| H₂, Pd/C | Generally Good | Can be used for the reduction of nitro groups, double bonds, etc. |
| NaBH₄ | Good | Effective for reducing aldehydes and ketones. |
| LiAlH₄ | Moderate to Poor | Can cause decomposition, especially at elevated temperatures. |
| DIBAL-H | Moderate | Can be used for ester to aldehyde reduction, but compatibility should be checked. |
| Silanes (e.g., Et₃SiH) | Can cause reduction | Especially in the presence of a strong acid or base.[11] |
Question 3: I need to perform a Friedel-Crafts reaction on a trifluoromethyl-substituted aromatic ring, but I am seeing decomposition. What is happening?
Answer:
The combination of a strong Lewis acid and a Brønsted acid (often used in Friedel-Crafts reactions) can lead to the decomposition of the trifluoromethyl group.[10][12] The highly electron-withdrawing nature of the CF₃ group deactivates the aromatic ring, making Friedel-Crafts reactions challenging and often requiring harsh conditions that can promote side reactions.
Troubleshooting and Alternative Approaches:
1. Use a Milder Lewis Acid:
-
Instead of strong Lewis acids like AlCl₃, consider milder alternatives such as FeCl₃, ZnCl₂, or BF₃·OEt₂.
2. Activate the Substrate:
-
If possible, introduce an activating group (e.g., -OH, -OR) onto the aromatic ring to facilitate the Friedel-Crafts reaction under milder conditions.
3. Alternative Coupling Strategies:
-
If Friedel-Crafts acylation is the goal, consider a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Heck coupling) with an appropriate trifluoromethyl-substituted aryl halide or boronic acid. These methods often proceed under much milder conditions.
4. Consider a Different Order of Operations:
-
Perform the Friedel-Crafts reaction on the non-trifluoromethylated precursor first, and then introduce the trifluoromethyl group in a subsequent step. There are numerous methods for trifluoromethylation, including radical, nucleophilic, and electrophilic approaches.[13][14][15]
The following workflow can help in deciding the best approach when encountering issues with Friedel-Crafts reactions on trifluoromethylated arenes.
Caption: Figure 2. Decision Workflow for Friedel-Crafts Reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Mild Trifluoromethylation of an Aryl Bromide using Copper Catalysis
This protocol is an example of a late-stage trifluoromethylation that can be employed to avoid exposing the CF₃ group to harsh conditions in earlier synthetic steps.
Materials:
-
Aryl bromide (1.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, CuI, and KF.
-
Add the anhydrous DMF via syringe.
-
Add the (trifluoromethyl)trimethylsilane (TMSCF₃) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Disclaimer: This is a general guideline. Reaction conditions, including temperature, time, and stoichiometry, should be optimized for each specific substrate.
References
- Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.
- RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
- ResearchGate. (2025). ChemInform Abstract: Lability of the Trifluoromethyl Group of Trifluoromethoxybenzenes under HF/Lewis Acid Conditions.
- Wikipedia. (n.d.). Trifluoromethyl group.
- NIH. (n.d.). Protecting group free radical C–H trifluoromethylation of peptides. PMC.
- ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.). Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines.
- Sigma-Aldrich. (n.d.). Protection/Deprotection Reagents.
- ResearchGate. (n.d.). Synthesis of trifluoromethylated nitrogen-containing heterocycles.
- MDPI. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis.
- ResearchGate. (n.d.). Scheme 1. A general mechanism for C-F bond cleavage of trifluoromethylarenes.
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15.
- RSC Publishing. (2018). Protecting group free radical C–H trifluoromethylation of peptides.
- ResearchGate. (n.d.). Photodissociation dynamics of CF3CHO: C–C bond cleavage.
- Scientific Update. (2018). Protecting group free radical C-H trifluoromethylation of peptides.
- NIH. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry, 132(11), 996-1000.
- Journal of the American Chemical Society. (2017). Selective Single C(sp3)–F Bond Cleavage in Trifluoromethylarenes: Merging Visible-Light Catalysis with Lewis Acid Activation. Journal of the American Chemical Society, 139(48), 17334-17337.
- PubMed. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Chemical Science, 9(17), 4168-4175.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. (n.d.). Trifluoromethylation.
- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium.
- American Chemical Society. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters.
- Journal of the American Chemical Society. (n.d.). Trifluoromethyl Hypofluorite: Its Decomposition and its Reaction with Carbonyl Fluoride to Form Perfluorodimethyl Peroxide.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubMed. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1546-1558.
- Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis.
- Beilstein Publishing System. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Beilstein Publishing System. (n.d.). C–F bond functionalizations of trifluoromethyl groups via radical intermediates.
- Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15.
- TCI Chemicals. (2024). Selective Transformations of Aromatic Trifluoromethyl Groups. TCIMAIL, (196).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability.
- ACS Publications. (n.d.). Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Final PROTAC Compounds by HPLC
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the preparative HPLC purification of Proteolysis Targeting Chimera (PROTAC) compounds. PROTACs present unique challenges due to their high molecular weight, complex structures, and often poor physicochemical properties, which fall into the "beyond Rule of 5" chemical space.[1] This guide is structured to address the specific issues you may encounter, moving from frequently asked questions to in-depth troubleshooting and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What makes purifying PROTACs by HPLC so different from traditional small molecules?
PROTACs are heterobifunctional molecules, typically with molecular weights between 700-1100 Da, a high number of rotatable bonds, and poor solubility.[2][3] This unique structure leads to several challenges not commonly seen with standard small molecules:
-
Poor Solubility: Their high molecular weight and lipophilicity often result in low aqueous solubility, making sample preparation and injection difficult.[4][5] This can lead to precipitation in the sample loop or at the head of the column.
-
Complex Peak Shapes: The presence of multiple chiral centers and rotatable bonds can lead to peak splitting or broad peaks.[6]
-
On-Column Degradation: The linker component of a PROTAC can be fragile and susceptible to cleavage under certain mobile phase conditions (e.g., strong acid or base).[6][7]
-
Non-Specific Binding: The "sticky" nature of large, lipophilic PROTACs can cause them to adsorb to HPLC system components (tubing, frits) and the column stationary phase, leading to poor recovery and peak tailing.[6][8]
Q2: How do I improve the solubility of my PROTAC for HPLC injection?
The primary goal is to dissolve the sample in a solvent that is strong enough to maintain solubility but weak enough not to cause peak distortion upon injection.
-
Solvent Choice: Start with the mobile phase if possible. If insolubility persists, stronger organic solvents like DMSO, DMF, or NMP are often used. However, inject the smallest volume possible, as these strong solvents can cause peak distortion.
-
Co-solvents: Using a mixture of solvents can be effective. For example, dissolving the PROTAC in a small amount of DMSO and then diluting it with acetonitrile or methanol can work well.
-
Additives: Acidic (formic acid, TFA) or basic (ammonia, TEA) additives in the sample solvent can improve the solubility of ionizable PROTACs. Ensure these are compatible with your mobile phase and column.[9][10]
-
Sample Preparation: Always filter your sample through a 0.2 or 0.45 µm filter before injection to remove particulates, which can clog the column and system.[11]
Q3: What is the best starting column for purifying a new PROTAC?
A reversed-phase C18 column is the universal starting point. However, due to the unique properties of PROTACs, a systematic screening of different column chemistries is highly recommended.
-
High-Coverage C18: A standard, high-coverage C18 provides good retention for lipophilic PROTACs.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions, which can be beneficial for PROTACs containing aromatic rings.[12]
-
Embedded Polar Group (EPG): Columns with embedded polar groups can provide different selectivity and improved peak shape, especially for polar PROTACs or when using highly aqueous mobile phases.[12]
-
Charged Surface Hybrid (CSH): These columns have a slight positive charge on the particle surface, which can significantly improve peak shape for basic compounds when using low-pH mobile phases like those with formic acid.[12]
Q4: Should I use mass-directed or UV-directed fractionation for my final purification?
For final PROTAC purification, mass-directed fractionation is strongly recommended .
-
Specificity: It allows you to collect fractions based on the specific mass-to-charge ratio (m/z) of your target compound, ensuring you are collecting the correct molecule, even if it co-elutes with an impurity that also absorbs UV light.
-
Impurity Identification: It helps distinguish your product from degradation products or isomers that may have similar UV absorbance but different masses.[7]
-
Low UV Absorbance: If your PROTAC has a poor chromophore, mass-directed collection is far more sensitive and reliable than UV-based triggering.
Q5: How can I tell if my PROTAC is degrading during the purification process?
Instability can be a significant issue.[8] Look for these signs:
-
New Peaks Appearing: If you re-inject a collected fraction and see new, smaller peaks that were not in the original chromatogram, degradation may have occurred.
-
Poor Mass Balance: If the total amount of material recovered from all fractions is significantly less than the amount injected, it could indicate degradation into fragments that are not retained or detected.
-
LC-MS Analysis: Before and after purification, run an analytical LC-MS check. Look for the appearance of masses corresponding to the cleavage of the linker or loss of one of the ligands. Forced degradation studies are crucial for understanding potential degradation pathways.[7][12]
Troubleshooting Guide: Common HPLC Purification Issues
This section addresses specific problems encountered during PROTAC purification, providing causal explanations and actionable solutions.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
The "Why": Peak tailing is often caused by secondary interactions between the PROTAC and the column's stationary phase, or by column overload. Basic functional groups on the PROTAC can interact strongly with acidic silanol groups on the silica support, causing the peak to tail.
-
The Solution:
-
Mobile Phase Additives: Add a competitor to block the active silanol sites.
-
For acidic mobile phases (pH 2-4), add 0.1% formic acid (FA) or 0.05% trifluoroacetic acid (TFA). Formic acid is generally preferred for mass spectrometry compatibility.
-
For basic mobile phases (pH 8-10), add 0.1% ammonia or triethylamine (TEA). These additives also ensure that basic PROTACs are in their neutral state, reducing silanol interactions.[9][10][13]
-
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic state.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. Reduce the amount of material injected.
-
Column Choice: Switch to a column with better end-capping or a different stationary phase (e.g., CSH) designed to minimize these secondary interactions.[12]
-
-
The "Why": This can be caused by several factors unique to PROTACs. The presence of multiple chiral centers can lead to the separation of diastereomers.[6] Additionally, slow rotation around certain bonds (rotamers) can cause peak broadening. It can also be a result of using an injection solvent that is much stronger than the mobile phase.
-
The Solution:
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. If you must use a strong solvent like DMSO, inject the smallest possible volume.[14]
-
Temperature: Gently heating the column (e.g., to 40-50 °C) can sometimes overcome the energy barrier for bond rotation, causing rotameric peaks to coalesce into a single, sharper peak.
-
Optimize Chromatography: Peak splitting due to diastereomers requires chromatographic optimization. Screen different columns (e.g., Phenyl-Hexyl) and mobile phases (e.g., switching from methanol to acetonitrile) to improve resolution.[12]
-
Problem 2: Low or No Recovery of the Final Compound
-
The "Why": PROTACs can be "sticky" due to their size and lipophilicity, leading to irreversible adsorption onto system components or the column. Poor solubility can also cause the compound to precipitate out of solution before it can be properly analyzed.
-
The Solution:
-
Check Solubility: Before injecting, confirm your compound is fully dissolved. After centrifugation and filtration, check for any crashed-out material.
-
System Passivation: Non-specific binding to metal surfaces in the HPLC system is a known issue.[12] Passivate the system by flushing with a strong acid/base or use a system with bio-inert PEEK tubing.[15]
-
Mobile Phase Modifiers: Additives like TFA can improve recovery by masking active sites, but be mindful of their ion-suppressing effects if using mass-directed fractionation.
-
Column Flushing: After a run, flush the column with a strong solvent wash (e.g., isopropanol) to remove any strongly adsorbed material.
-
Problem 3: Poor Resolution and Co-elution with Impurities
-
The "Why": The goal of preparative HPLC is to achieve sufficient resolution (Rs > 1.5) between the target peak and its nearest impurities for clean fractionation. PROTAC synthesis can result in impurities that are structurally very similar to the final product, making separation challenging.
-
The Solution:
-
Gradient Optimization: The gradient slope is the most powerful tool for improving resolution. A shallower gradient (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) will increase the separation between peaks.
-
Change Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can significantly alter selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity due to its hydrogen-bonding properties.[12]
-
Column Screening: This is critical. A systematic screen of C18, Phenyl-Hexyl, and embedded polar group columns will quickly reveal the best stationary phase for your specific separation.[12]
-
Isocratic Hold: If two peaks are nearly resolved, adding an isocratic hold in the middle of the gradient can sometimes increase the separation between them.
-
Experimental Protocols & Workflows
Protocol 1: Systematic Method Development for a Novel PROTAC
This protocol outlines a systematic approach to developing a robust purification method.
-
Sample Preparation:
-
Prepare a 5-10 mg/mL stock solution of the crude PROTAC in a suitable solvent (e.g., DMSO, DMF).
-
Dilute this stock to ~1 mg/mL in 50:50 acetonitrile/water for the initial scouting runs.
-
Filter the sample through a 0.45 µm syringe filter.[11]
-
-
Analytical Scouting (Fast Gradients):
-
Objective: Quickly screen different columns and mobile phases.
-
System: Analytical HPLC with PDA and MS detectors.
-
Columns to Screen: C18, Phenyl-Hexyl, CSH.
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Run a second screen replacing Acetonitrile with Methanol.
-
-
Gradient: Run a fast gradient (e.g., 5-95% B in 5 minutes) on each column/solvent combination.
-
Analysis: Evaluate the chromatograms for the best peak shape and separation between the target mass and major impurities.
-
-
Method Optimization:
-
Select the best column and solvent system from the scouting phase.
-
Develop a shallower gradient focused around the elution time of your PROTAC. For example, if the peak eluted at 60% B in the fast gradient, design a new gradient like 40-70% B over 15-20 minutes.
-
Confirm the optimized method provides adequate resolution (Rs > 1.5) for purification.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate and gradient time to match the larger column volume.
-
Dissolve the crude PROTAC at the highest possible concentration without causing precipitation.
-
Perform the preparative run, collecting fractions based on the target mass.
-
-
Post-Purification Analysis:
-
Analyze all collected fractions by analytical LC-MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize or evaporate the solvent to obtain the final compound.
-
Workflow Diagram: Troubleshooting Poor Peak Shape
This decision tree guides the user through a logical process for diagnosing and solving common peak shape issues.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Data & Reference Tables
Table 1: Recommended HPLC Columns for PROTAC Purification
| Column Phase | Key Characteristics | Best For... | Manufacturer Example |
| C18 (Reversed-Phase) | General-purpose hydrophobic stationary phase. Highly retentive for lipophilic compounds. | Initial screening, general purification of non-polar PROTACs. | Waters SunFire/XBridge BEH C18, Agilent Zorbax C18 |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with aromatic rings. | PROTACs with multiple aromatic systems where C18 fails to provide resolution.[12] | Waters ACQUITY Premier CSH Phenyl-Hexyl[12] |
| Embedded Polar Group (EPG) | A polar group embedded in the alkyl chain, allowing use with 100% aqueous mobile phase. | Improving retention of more polar PROTACs or related impurities. | Waters BEH Shield RP18[12] |
| Charged Surface Hybrid (CSH) | Low-level positive surface charge on the particle. | Improving peak shape for basic PROTACs under acidic mobile phase conditions.[12] | Waters XSelect CSH C18 |
Table 2: Common Mobile Phase Additives and Their Purpose
| Additive | Typical Conc. | Mobile Phase pH | Purpose & Mechanism |
| Formic Acid (FA) | 0.05 - 0.1% | Acidic (pH ~2.7) | Suppresses ionization of silanol groups, improving peak shape for basic compounds. Volatile and MS-friendly.[13] |
| Trifluoroacetic Acid (TFA) | 0.02 - 0.1% | Acidic (pH ~2) | A strong ion-pairing agent that provides excellent peak shape but can cause significant ion suppression in MS.[13] |
| Ammonium Hydroxide | 0.05 - 0.1% | Basic (pH ~10) | Used for basic mobile phases to keep acidic compounds ionized and basic compounds neutral. MS-friendly.[13] |
| Ammonium Acetate/Formate | 5 - 20 mM | Buffering (~4.8 / ~3.8) | Volatile buffers used to control pH and improve reproducibility. Excellent for LC-MS applications.[13] |
References
-
Schneid, C. et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. Available at: [Link]
-
Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation. Available at: [Link]
-
Scaffidi, A. et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Available at: [Link]
-
Scaffidi, A. et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. Agilent. Available at: [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Mtoz Biolabs. Available at: [Link]
-
Wang, Y. et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC, NIH. Available at: [Link]
-
Teledyne ISCO. (2020). Improving Prep HPLC. YouTube. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
-
Ciulli, A. et al. (2025). Methods to accelerate PROTAC drug discovery. PMC, NIH. Available at: [Link]
-
ResearchGate. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Preparative HPLC Troubleshooting Guide-agilent. Scribd. Available at: [Link]
-
PubMed Central. (2024). Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2. PMC, NIH. Available at: [Link]
-
The Scientist. (n.d.). Best Practices for Analytical Sample Preparation. The Scientist. Available at: [Link]
-
University of Bristol. (n.d.). HPLC solvents and mobile phase additives. University of Bristol. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Waters Corporation. Available at: [Link]
-
PubMed Central. (n.d.). PROTAC Technology: Opportunities and Challenges. PMC, NIH. Available at: [Link]
-
Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytic. Waters Corporation. Available at: [Link]
-
Viva Biotech. (2024). Unveiling the PROTAC Revolution: Advancing Drug Discovery through Targeted Protein Degradation. YouTube. Available at: [Link]
-
Semantic Scholar. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Semantic Scholar. Available at: [Link]
-
PubMed. (2024). Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. PubMed. Available at: [Link]
-
MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Available at: [Link]
-
Admescope. (2023). Overcoming Hurdles in ADME Research for PROTACs. Admescope. Available at: [Link]
-
PubMed Central. (n.d.). Degradation of proteins by PROTACs and other strategies. PMC, NIH. Available at: [Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Element Lab Solutions. Available at: [Link]
-
Journal of Medicinal Chemistry. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. Available at: [Link]
-
Cytiva Life Sciences. (2021). Expert tips for mastering chromatography column tag removal. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. ResearchGate. Available at: [Link]
-
BioDuro. (n.d.). QA Targeted Protein Degradation PROTAC for Drug Discovery. BioDuro. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. admescope.com [admescope.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. waters.com [waters.com]
- 8. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. waters.com [waters.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Scaling Up Reactions with 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid
Welcome to the technical support center for 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up reactions involving this versatile building block. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound a valuable component in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. However, these same properties can present challenges during process scale-up.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and reaction of this compound. Our goal is to provide you with the expertise and practical insights needed to confidently and safely transition your chemistry from the bench to the pilot plant.
I. Compound Profile & Initial Risk Assessment
Before embarking on a scale-up campaign, a thorough understanding of the starting material is critical. This compound is a solid at room temperature. The presence of both a fluorine atom ortho to the carboxylic acid and a trifluoromethyl group on the adjacent phenyl ring significantly influences the molecule's reactivity. The electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid and can affect the reactivity of the aromatic rings.
Safety First: Compounds containing trifluoromethyl groups should be handled with care. Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[1][2] All operations, especially on a larger scale, should be conducted in a well-ventilated fume hood.[1]
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this compound.
Q1: What are the most common reaction types for this molecule?
A1: The primary reactive handle is the carboxylic acid, which is frequently used in amide bond formation and esterification . The aromatic rings also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling , to form biaryl structures, which are common motifs in pharmacologically active compounds.[1][3] Additionally, the fluorine atom ortho to the carboxylic acid can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, which can be a desired transformation or a potential side reaction.[4][5]
Q2: How do I best dissolve this compound for a reaction?
Q3: What are the key safety concerns when scaling up reactions with this compound?
A3: The primary safety concerns are:
-
Exothermic Reactions: Amide coupling reactions, especially when using activating agents, can be exothermic. Large-scale reactions require careful monitoring of the internal temperature and may necessitate slow addition of reagents and efficient cooling.
-
Handling of Reagents: Many reagents used in conjunction with this acid, such as thionyl chloride for acyl chloride formation or strong bases, are hazardous and require specific handling procedures.[6]
-
Workup and Quenching: The quenching of reactive intermediates and the workup procedure should be designed to control any potential exotherms and to safely neutralize all reactive species.
III. Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common and critical reactions in organic synthesis. When scaling up, even minor issues at the bench can become significant problems.
Scenario 1: Incomplete Conversion to the Amide
Question: My amide coupling reaction is stalling, and I'm left with unreacted starting materials. What can I do?
Answer: Incomplete conversion is a frequent issue when scaling up amide couplings. Here is a systematic approach to troubleshoot this problem:
-
Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally very slow. The carboxylic acid must be activated.
-
Acyl Chloride Formation: A robust method is to convert the benzoic acid to its acyl chloride using an excess of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[6] However, this introduces a highly reactive intermediate and requires careful handling and quenching.
-
Coupling Reagents: For milder conditions, a wide array of coupling reagents are available. For fluorinated benzoic acids, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a good starting point.[4] Other common reagents include DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Activation Method | Convert to acyl chloride for robust reactions; use coupling reagents for sensitive substrates. | Acyl chlorides are highly reactive but can be harsh. Coupling reagents offer milder conditions but can be more expensive and generate stoichiometric byproducts. |
| Solvent | Use anhydrous, polar aprotic solvents like DMF or DCM. | Ensures all reactants are in solution and does not interfere with the reaction. |
| Base | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). | Scavenges the acid produced during the reaction without competing with the amine nucleophile. |
| Temperature | Start at 0 °C during the addition of reagents, then allow to warm to room temperature. | Controls the initial exotherm of the activation and coupling steps. |
Experimental Protocol: Scale-up of Amide Coupling via Acyl Chloride
-
Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge this compound and an appropriate anhydrous solvent (e.g., toluene).
-
Acyl Chloride Formation: Slowly add thionyl chloride (SOCl₂) (e.g., 1.5-2.0 equivalents) to the slurry at room temperature. A catalytic amount of DMF can be added to accelerate the reaction. Heat the mixture gently (e.g., to 40-50 °C) and monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Removal of Excess SOCl₂: Distill off the excess SOCl₂ and the reaction solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM. In a separate vessel, dissolve the amine and a non-nucleophilic base (e.g., triethylamine) in DCM. Cool the amine solution to 0 °C and slowly add the acyl chloride solution, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.
-
Workup: Quench the reaction by the slow addition of water or an aqueous solution of a mild base like sodium bicarbonate. Separate the organic layer, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting Decision Tree for Amide Coupling.
IV. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, successful scale-up requires careful optimization of several parameters.
Scenario 2: Low Yield and/or Byproduct Formation in Suzuki Coupling
Question: My Suzuki coupling reaction is giving low yields of the desired biaryl product, and I'm seeing significant amounts of homocoupling and debromination byproducts. How can I improve this?
Answer: Low yields and byproduct formation in Suzuki couplings are often related to the catalyst system, base, and reaction conditions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl halides, which can be the case with our fluorinated starting material, electron-rich and bulky phosphine ligands are often effective.
-
Base: The base plays a critical role in the transmetalation step. The choice of base can significantly impact the reaction rate and selectivity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.
-
Temperature: The reaction temperature needs to be carefully controlled to balance reaction rate with catalyst stability and byproduct formation.
| Parameter | Recommendation for Scale-Up | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) are good starting points. | These are robust and commercially available catalysts suitable for a wide range of Suzuki couplings. |
| Ligand | If using a simple palladium source, add a ligand like SPhos or XPhos. | Bulky, electron-rich ligands can promote oxidative addition and reductive elimination, improving reaction efficiency. |
| Base | K₂CO₃ is a cost-effective choice for scale-up. Cs₂CO₃ can be more effective but is more expensive. | The base activates the boronic acid for transmetalation. The choice of base can influence the reaction kinetics. |
| Solvent System | Toluene/water or 2-MeTHF/water are good choices for scale-up. | These solvent systems provide good solubility for a range of substrates and are easier to handle on a large scale than dioxane. |
| Temperature | Typically 80-100 °C. Monitor for catalyst decomposition at higher temperatures. | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Workflow for Suzuki Coupling Optimization
Caption: General Workflow for Suzuki Coupling Reactions.
V. Purification Strategies for Scale-Up
Purification can be a major bottleneck in process scale-up. The unique polarity of fluorinated compounds can make separations challenging.
Question: I'm struggling to purify my product from unreacted starting material and byproducts. What are the best strategies for large-scale purification?
Answer: A multi-step approach is often necessary for efficient purification on a larger scale.
-
Acid-Base Extraction: Since your starting material is a carboxylic acid, you can use an aqueous base (e.g., sodium bicarbonate solution) to extract it from your organic product layer. This is a highly effective and scalable first-pass purification step.
-
Crystallization: If your product is a solid, crystallization is the most economical and scalable method for achieving high purity. A systematic screening of solvents is recommended to find optimal conditions.
-
Column Chromatography: While often unavoidable at the development stage, silica gel chromatography can be costly and time-consuming at scale. It should be used as a final polishing step if high purity cannot be achieved by other means.
VI. Reaction Monitoring
Effective reaction monitoring is key to a successful and reproducible process.
Question: What are the best analytical methods for monitoring the progress of my reactions?
Answer: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction progress. It is excellent for determining if the starting material has been consumed.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reversed-phase C18 column with a UV detector is a good starting point for these aromatic compounds.[2] A gradient method using acetonitrile and water is often effective for separating the starting material, product, and any impurities.[2]
-
¹H NMR Spectroscopy: Can be used to confirm the identity of the product and to get a rough estimate of the reaction conversion by integrating the signals of the starting material and product.[7]
VII. References
-
Val C. et al. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Zhang, J. et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. Retrieved from [Link]
-
Li, J. et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]
-
ResearchGate. (n.d.). TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. Retrieved from [Link]
-
Cheng, W. et al. (n.d.). Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Wen, Z. et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. Retrieved from [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Analysis of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry. We will delve into a detailed examination of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a predictive analysis grounded in fundamental principles and comparative data. Furthermore, this guide will objectively compare the utility of ¹H NMR with alternative analytical techniques, including ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic view of the analytical toolkit available to the modern researcher.
The Analytical Challenge: Unraveling the Structure of a Complex Fluorinated Molecule
This compound presents a fascinating analytical challenge due to the intricate interplay of its constituent functional groups. The molecule comprises a disubstituted benzoic acid ring and a trifluoromethyl-substituted phenyl ring, connected by a single bond. This biphenyl-like core, coupled with the presence of two distinct fluorine-containing moieties (a single fluorine atom and a trifluoromethyl group), gives rise to a complex electronic environment that profoundly influences its spectroscopic properties. A thorough understanding of these influences is critical for accurate spectral interpretation and structural confirmation.
¹H NMR Analysis: A Detailed Predictive Approach
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing valuable information about the chemical environment, connectivity, and relative number of protons.[1] For this compound, a detailed analysis of the aromatic region of the ¹H NMR spectrum is key to its characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton at a downfield chemical shift (δ > 10 ppm), the position of which can be highly dependent on solvent and concentration.[1][2] The protons on the two aromatic rings will display distinct chemical shifts and coupling patterns due to the differing electronic effects of the substituents.
A. Benzoic Acid Ring Protons:
The benzoic acid ring contains three protons, labeled here as H-3, H-4, and H-6.
-
H-3: This proton is ortho to the fluorine atom and meta to the carboxylic acid and the trifluoromethylphenyl groups. The strong electron-withdrawing nature of the fluorine atom will deshield this proton, shifting it downfield. It is expected to appear as a doublet of doublets due to coupling with H-4 (³JHH, typical ortho coupling of 6-10 Hz) and the fluorine atom (³JHF, typically 2-15 Hz).[3]
-
H-4: This proton is meta to both the fluorine and the carboxylic acid group and para to the trifluoromethylphenyl group. It will be coupled to H-3 and H-6, likely resulting in a complex multiplet.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the fluorine atom and the trifluoromethylphenyl group. The carboxylic acid group will exert a deshielding effect. This proton will likely appear as a doublet, coupled to H-4 (⁴JHH, typical meta coupling of 1-3 Hz).[3]
B. Trifluoromethylphenyl Ring Protons:
The trifluoromethylphenyl ring has four protons. The trifluoromethyl group is a strong electron-withdrawing group and will significantly influence the chemical shifts of the adjacent protons.
-
The protons on this ring will likely appear as a complex multiplet in the aromatic region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the anisotropic effect of the neighboring benzoic acid ring.
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.[4]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-16 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons.
-
Diagram of the ¹H NMR Experimental Workflow:
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool, a multi-technique approach often provides a more complete structural picture. Here, we compare ¹H NMR with other relevant analytical methods for the analysis of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[5][6] | - Directly probes the carbon framework. - Can reveal the number of non-equivalent carbons. - ¹³C-¹⁹F coupling can provide additional structural information.[7] | - Lower sensitivity compared to ¹H NMR. - Longer acquisition times are often required. |
| ¹⁹F NMR | Directly observes the fluorine atoms, providing information about their chemical environment.[8] | - Highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.[8] - Large chemical shift range provides excellent signal dispersion.[8] - Can distinguish between the single fluorine and the CF₃ group.[9] | - Requires a spectrometer equipped for ¹⁹F observation. - Interpretation of complex coupling patterns can be challenging.[10] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[11] | - High sensitivity, requiring very small sample amounts. - Provides the exact molecular weight (with high-resolution MS). - Fragmentation patterns can confirm the presence of specific structural motifs.[12] | - Does not provide detailed information about the connectivity of atoms. - Isomeric compounds may have similar mass spectra. |
| HPLC | Separates the compound from impurities and can be used for quantification.[13] | - Excellent for assessing purity. - Can be coupled with MS for LC-MS analysis. - A variety of column chemistries are available for method development.[14][15] | - Does not provide direct structural information. - Requires method development for optimal separation. |
In-depth Comparison:
-
¹³C NMR vs. ¹H NMR: While ¹H NMR focuses on the protons, ¹³C NMR provides a direct map of the carbon backbone. For our target molecule, ¹³C NMR would confirm the presence of the expected number of aromatic and carboxylic carbons. Furthermore, the carbon signals will be split by coupling to the attached fluorine atom (¹JCF) and the trifluoromethyl group (¹JCF and ²JCF), providing valuable connectivity information that complements the ¹H NMR data. For instance, the carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant.
-
¹⁹F NMR vs. ¹H NMR: ¹⁹F NMR offers a unique window into the fluorinated portions of the molecule. It would show two distinct signals: one for the single fluorine atom on the benzoic acid ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals are highly sensitive to the local electronic environment.[16] The coupling between the fluorine atom and the adjacent protons (H-F coupling) observed in the ¹H NMR spectrum will also be present in the ¹⁹F NMR spectrum, providing a powerful tool for cross-validation of assignments.
-
Mass Spectrometry vs. ¹H NMR: Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental composition. The fragmentation pattern can also be diagnostic. For this compound, characteristic fragments would likely include the loss of the carboxylic acid group (CO₂H) and potentially cleavage at the biphenyl linkage. This information is orthogonal to the connectivity data provided by NMR.
-
HPLC vs. ¹H NMR: HPLC is primarily a separation technique. For this compound, a reversed-phase HPLC method would be suitable to determine its purity by separating it from any starting materials, byproducts, or degradation products.[13][17] While ¹H NMR can also be used for purity assessment (qNMR), HPLC often offers higher sensitivity and resolution for complex mixtures.
Diagram of the Analytical Techniques Comparison:
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A Senior Application Scientist's Guide to Interpreting ¹³C and ¹⁹F NMR Spectra of Fluorinated Compounds
For researchers, synthetic chemists, and professionals in drug development, the incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical and biological properties. Consequently, the precise structural elucidation of these fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth comparison of ¹³C and ¹⁹F NMR spectroscopy for the analysis of fluorinated compounds, moving beyond a simple recitation of techniques to explain the underlying principles and strategic choices in experimental design.
The Dichotomy of Carbon and Fluorine NMR: A Comparative Overview
While both ¹³C and ¹⁹F NMR provide invaluable structural information, they offer distinct and complementary perspectives on fluorinated molecules. The choice of which technique to prioritize, or how to use them in concert, depends on the specific information sought.
| Feature | ¹³C NMR Spectroscopy | ¹⁹F NMR Spectroscopy |
| Natural Abundance | ~1.1% | 100% |
| Relative Sensitivity | Low | High (approx. 83% of ¹H) |
| Chemical Shift Range | ~250 ppm | ~800 ppm[1] |
| Primary Information | Carbon skeleton, hybridization | Direct observation of fluorine environments |
| Key Challenge | Low sensitivity, complex spectra due to C-F coupling[2] | Wide spectral width can require specialized hardware[3] |
| Key Advantage | Provides a complete map of the carbon framework | High sensitivity and resolution, no background signals[3] |
The Power of Direct Observation: ¹⁹F NMR Spectroscopy
The ¹⁹F nucleus is a spectroscopist's dream in many respects. Its 100% natural abundance and high gyromagnetic ratio make it a highly sensitive nucleus, approaching the sensitivity of ¹H NMR.[3] This inherent sensitivity, coupled with a wide chemical shift range, often allows for the clear resolution of signals from different fluorine atoms within a molecule, even in complex mixtures.[3]
Interpreting ¹⁹F NMR Spectra: Chemical Shifts and Coupling Constants
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment, making it a powerful probe of subtle structural and conformational changes.[4] The large chemical shift dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[5]
Spin-spin coupling is a rich source of structural information in ¹⁹F NMR. Homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings are readily observed and tend to be larger in magnitude than ¹H-¹H couplings.[1] Importantly, these couplings can often be observed over several bonds, providing valuable connectivity information.[5]
Unveiling the Carbon Skeleton: The Nuances of ¹³C NMR for Fluorinated Compounds
While ¹⁹F NMR provides a direct window into the fluorinated positions of a molecule, ¹³C NMR is essential for characterizing the entire carbon framework. However, the presence of fluorine introduces complexities that must be understood and addressed.
The Challenge of C-F Coupling in ¹³C NMR
In standard proton-decoupled ¹³C NMR spectra of fluorinated compounds, the coupling between carbon and fluorine atoms remains. This ¹³C-¹⁹F coupling results in the splitting of carbon signals into multiplets, which can complicate spectral interpretation.[2] The magnitude of these coupling constants (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹JCF (one-bond coupling): Typically large, ranging from 150 to 350 Hz.[6]
-
²JCF (two-bond coupling): Smaller, generally in the range of 15-50 Hz.[6]
-
³JCF (three-bond coupling): Usually the smallest, around 5-15 Hz.[6]
This splitting can sometimes lead to overlapping multiplets and can make it challenging to identify the signals of fluorinated carbons, especially in molecules with low signal-to-noise ratios.[2]
Case Studies: A Comparative Analysis
To illustrate the complementary nature of ¹³C and ¹⁹F NMR, we will examine the spectra of three representative fluorinated compounds.
Case Study 1: 4-Fluoroanisole
This simple aromatic compound provides a clear example of the fundamental principles of ¹³C and ¹⁹F NMR of fluorinated molecules.
¹⁹F NMR Spectrum of 4-Fluoroanisole: The ¹⁹F NMR spectrum of 4-fluoroanisole exhibits a single multiplet, a triplet of triplets, due to coupling with the two ortho protons (³JHF) and the two meta protons (⁴JHF).
¹³C NMR Spectrum of 4-Fluoroanisole: The proton-decoupled ¹³C NMR spectrum shows four aromatic signals and one methoxy signal. The carbon directly attached to the fluorine (C4) appears as a doublet due to the large one-bond C-F coupling (¹JCF). The adjacent carbons (C3 and C5) also show smaller couplings (²JCF), and the carbon para to the fluorine (C2 and C6) may exhibit an even smaller ⁴JCF coupling.
| 4-Fluoroanisole | ¹³C Chemical Shift (ppm) | ¹³C-¹⁹F Coupling Constant (Hz) |
| C1 | ~154 | ~2.5 (³JCF) |
| C2, C6 | ~116 | ~8 (²JCF) |
| C3, C5 | ~115 | ~22 (³JCF) |
| C4 | ~158 | ~240 (¹JCF) |
| OCH₃ | ~55 | - |
Case Study 2: Trifluoromethylbenzene
The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals. Its NMR signature is highly informative.
¹⁹F NMR Spectrum of Trifluoromethylbenzene: The ¹⁹F NMR spectrum displays a single sharp singlet, as all three fluorine atoms are chemically equivalent and there are no nearby protons to couple with. Its chemical shift is characteristic of a CF₃ group attached to an aromatic ring.
¹³C NMR Spectrum of Trifluoromethylbenzene: The proton-decoupled ¹³C NMR spectrum is more complex. The CF₃ carbon signal is split into a quartet due to the one-bond coupling to the three fluorine atoms (¹JCF ≈ 272 Hz).[7] The ipso-carbon (C1) is also split into a quartet by the three fluorine atoms (²JCF ≈ 34 Hz).[7] The ortho, meta, and para carbons will also exhibit smaller quartet splittings due to longer-range C-F coupling.[7]
| Trifluoromethylbenzene | ¹³C Chemical Shift (ppm) | ¹³C-¹⁹F Coupling Constant (Hz) |
| CF₃ | ~124 | ~272 (¹JCF) |
| C1 | ~131 | ~34 (²JCF) |
| C2, C6 | ~125 | ~4 (³JCF) |
| C3, C5 | ~129 | <1 (⁴JCF) |
| C4 | ~128 | <1 (⁵JCF) |
Case Study 3: Fluticasone Propionate
This complex steroid molecule, containing multiple fluorine atoms, highlights the power of combining ¹³C and ¹⁹F NMR for the structural elucidation of intricate pharmaceutical compounds.
¹⁹F NMR Spectrum of Fluticasone Propionate: The ¹⁹F NMR spectrum of fluticasone propionate will show three distinct signals corresponding to the three fluorine atoms in different chemical environments. Each signal will be a multiplet due to coupling with nearby protons and potentially through-space coupling with other fluorine atoms.
¹³C NMR Spectrum of Fluticasone Propionate: The ¹³C NMR spectrum will be complex, with many signals. The carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants. Other carbons in proximity to the fluorine atoms will also exhibit smaller C-F couplings, aiding in the assignment of the carbon skeleton. The complexity of this spectrum underscores the necessity of 2D NMR techniques, such as HSQC and HMBC, to fully assign all carbon and proton resonances.
Experimental Protocols: Best Practices for Data Acquisition
Acquiring high-quality NMR spectra is crucial for accurate interpretation. The following are step-by-step methodologies for obtaining optimal ¹³C and ¹⁹F NMR data for fluorinated compounds.
Protocol 1: Acquiring a High-Resolution ¹⁹F NMR Spectrum
Caption: Workflow for acquiring a high-resolution ¹⁹F NMR spectrum.
Protocol 2: Acquiring a Proton-Decoupled ¹³C NMR Spectrum of a Fluorinated Compound
Caption: Workflow for acquiring a ¹³C{¹H} NMR spectrum of a fluorinated compound.
Advanced Techniques for Unambiguous Structure Elucidation
For complex fluorinated molecules, 1D NMR spectra may not be sufficient for complete structural assignment. In these cases, a variety of 2D NMR experiments can be employed.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, providing long-range connectivity information.
-
¹⁹F-¹³C HMBC: Analogous to the ¹H-¹³C HMBC, this experiment reveals long-range couplings between fluorine and carbon atoms, which is invaluable for assigning the carbon skeleton around fluorinated centers.[8]
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity between protons and fluorine atoms, which is crucial for determining stereochemistry and conformation.
The Symbiotic Relationship: A Unified Approach
The most effective strategy for characterizing fluorinated compounds is not to view ¹³C and ¹⁹F NMR as competing techniques, but rather as synergistic tools. ¹⁹F NMR provides a highly sensitive and direct probe of the fluorinated portions of a molecule, while ¹³C NMR offers a complete map of the carbon backbone. By integrating the data from both techniques, along with information from ¹H NMR and 2D correlation experiments, a comprehensive and unambiguous structural elucidation can be achieved.
Caption: Integrated approach for structural elucidation of fluorinated compounds.
Conclusion
The interpretation of ¹³C and ¹⁹F NMR spectra of fluorinated compounds is a critical skill for scientists in the chemical and pharmaceutical industries. While ¹⁹F NMR offers exceptional sensitivity and resolution for the fluorinated parts of a molecule, ¹³C NMR provides the essential framework of the entire carbon skeleton. A thorough understanding of the principles of chemical shifts and coupling constants, combined with a strategic application of 1D and 2D NMR techniques, will empower researchers to confidently and accurately characterize these increasingly important molecules.
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A Senior Application Scientist's Guide to Purity Verification of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid using LC-MS
Abstract
This guide provides a comprehensive, technically-grounded protocol for the purity verification of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid, a complex molecule often utilized as an intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key methodological choices, from mobile phase composition to mass spectrometer settings. We present a robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow designed for accuracy and reproducibility. Furthermore, we offer a comparative analysis of alternative chromatographic conditions to empower researchers in adapting and optimizing this protocol for their specific laboratory context and instrumentation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for assessing the purity of advanced chemical intermediates.
Introduction: The Analytical Imperative
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of drug safety and efficacy. Impurities, which can arise from starting materials, by-products, or degradation, must be meticulously identified and quantified to meet stringent regulatory standards.[1] this compound is a structurally sophisticated molecule whose purity is critical for the successful synthesis of downstream target compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this task. It synergistically combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection capabilities of Mass Spectrometry (MS).[2][3][4] This combination allows for the separation of the main compound from structurally similar impurities and their unambiguous identification based on their mass-to-charge ratio (m/z).[3] This guide establishes a definitive LC-MS protocol and explores critical variations to ensure robust purity analysis.
Analyte Profile: Guiding Method Development
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate its behavior in both the chromatographic separation and the mass spectrometer source.
| Property | Value (Predicted/Calculated) | Implication for LC-MS Method Development |
| Molecular Formula | C₁₄H₈F₄O₂ | Defines the exact mass for high-resolution mass spectrometry. |
| Molecular Weight | 284.21 g/mol | Determines the target m/z for the protonated or deprotonated molecule. |
| pKa (Carboxylic Acid) | ~3.0 - 4.0 | The acidic nature makes it an ideal candidate for negative ion mode ESI. Mobile phase pH must be controlled to ensure consistent retention and peak shape. |
| logP (Octanol-Water) | > 3.5 | The high lipophilicity indicates strong retention on a reversed-phase column (e.g., C18) and requires a significant organic component in the mobile phase for elution. |
The presence of a carboxylic acid group makes the molecule readily deprotonated, suggesting that Electrospray Ionization (ESI) in negative ion mode will be highly efficient, yielding an intense signal for the [M-H]⁻ ion at approximately m/z 283.2.
Core Protocol: A Validated LC-MS Method
This section details the recommended, validated protocol for the purity analysis of this compound. Each parameter has been selected to provide optimal separation, peak shape, and detection sensitivity.
Materials and Reagents
-
Analyte: this compound sample and a certified reference standard (>99.5% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Mobile Phase Additive: Formic Acid (FA), LC-MS grade.
-
Sample Diluent: 50:50 Acetonitrile:Water (v/v).
Step-by-Step Experimental Protocol
Part A: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of Methanol.
-
Working Sample (1 µg/mL): Perform a serial dilution of the stock solution with the 50:50 ACN:Water diluent to achieve a final concentration of 1 µg/mL.
-
Reference Standard Preparation: Repeat steps 1 and 2 using the certified reference standard.
-
Blank: Prepare a vial containing only the 50:50 ACN:Water diluent.
Part B: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides superior resolution and faster run times compared to traditional HPLC. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase offers excellent hydrophobic retention for the aromatic analyte. The sub-2 µm particle size ensures high separation efficiency.[5][6] |
| Mobile Phase A | Water + 0.1% Formic Acid | The acidic pH (~2.7) suppresses the ionization of the carboxylic acid, ensuring its neutral form for better retention on the C18 column. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent suitable for eluting the lipophilic analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis speed and system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small volume prevents column overloading and peak distortion. |
| Gradient Elution | See Table Below | A gradient is essential for eluting the main peak efficiently while also separating it from earlier and later-eluting impurities. |
LC Gradient Table
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 40 |
| 12.0 | 40 |
Part C: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | High-resolution mass spectrometry (HRMS) is crucial for accurate mass measurement, enabling confirmation of elemental composition for the parent ion and any impurities. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | As an acidic compound, it readily forms a stable [M-H]⁻ ion, leading to high sensitivity.[7] |
| Scan Range | m/z 100 - 500 | This range comfortably covers the target ion (m/z 283.2) and potential lower and higher mass impurities or adducts. |
| Capillary Voltage | 3.0 kV | Optimal for generating a stable electrospray in negative mode. |
| Source Temp. | 120 °C | Prevents thermal degradation while aiding desolvation. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from the ESI droplets. |
| Data Acquisition | Full Scan MS and Targeted MS/MS | Full scan detects all ions. Targeted MS/MS of the parent ion (m/z 283.2) provides structural confirmation through fragmentation. |
System Validation and Logic
A trustworthy protocol must be a self-validating system. The inclusion of a certified reference standard is the primary control. The purity of the test sample is calculated by comparing its peak area (at the correct m/z) to the total area of all detected peaks in the chromatogram, often using an area percent calculation. The reference standard confirms system suitability, retention time, and the mass accuracy of the measurement.
Caption: Purity verification workflow from sample preparation to final decision.
Comparative Analysis: Optimizing Separation
While the core protocol is robust, no single method is perfect for all possible impurity profiles. The choice of a chromatographic column can significantly impact the separation (resolution) of the main analyte from closely related impurities. Here, we compare the performance of the recommended C18 column with an alternative selectivity phase.
Table: Comparison of LC Columns for Purity Analysis
| Parameter | Column A (Recommended) | Column B (Alternative) | Justification for Comparison |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | The Phenyl-Hexyl phase introduces π-π interaction capabilities, which can provide a different selectivity for aromatic compounds compared to the purely hydrophobic interactions of C18. This is particularly useful for separating isomers or impurities with similar hydrophobicity but different aromatic character. |
| Typical Retention | Strong retention based on hydrophobicity. | Moderate retention with selectivity based on both hydrophobicity and aromaticity. | |
| Best For | General purpose, resolving impurities with different logP values. | Resolving aromatic impurities that co-elute with the main peak on a C18 column. | |
| Expected Outcome | Good separation of non-polar and polar impurities from the main peak. | Potential for improved resolution of structurally similar aromatic impurities. The elution order of impurities may change, providing confirmatory separation. |
Senior Scientist's Insight: When developing a purity method, it is best practice to screen at least two columns with orthogonal selectivities. If an impurity is observed, running the sample on a Phenyl-Hexyl column can confirm if it is a discrete compound or an artifact. A true impurity should appear on both systems, though its retention time relative to the main peak may shift.
Caption: Logical flow for developing the LC-MS method based on analyte properties.
Conclusion
This guide presents a scientifically sound and validated LC-MS protocol for assessing the purity of this compound. By explaining the causality behind each experimental choice and providing a framework for comparative method optimization, we equip analytical scientists with the tools to generate reliable, high-quality data. The integration of a reference standard and the use of high-resolution mass spectrometry ensure the method's trustworthiness, meeting the rigorous demands of the pharmaceutical industry. Adherence to this protocol will facilitate confident and accurate purity verification, a critical step in the journey of drug development.
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A Comparative Guide to the Reactivity of 2-Fluorobenzoic Acid vs. 2-Chlorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is paramount, dictating reaction pathways, efficiency, and the ultimate viability of a synthetic route. Among the vast arsenal of building blocks, halogenated benzoic acids serve as critical intermediates. This guide provides an in-depth comparison of two such key players: 2-fluorobenzoic acid and 2-chlorobenzoic acid. We will dissect their reactivity profiles, grounded in electronic principles and supported by experimental frameworks, to empower chemists with the insights needed for strategic synthetic design.
Structural and Physicochemical Properties: The Foundation of Reactivity
At first glance, 2-fluoro- and 2-chlorobenzoic acids are structurally analogous. However, the subtle yet significant differences between fluorine and chlorine—in electronegativity, size, and orbital overlap with the benzene ring—give rise to distinct chemical behaviors.
The acidity of the carboxylic acid group, a key determinant in many reactions, is a prime example. 2-Chlorobenzoic acid is a slightly stronger acid than its fluoro counterpart.[1] This is attributed to the complex interplay of the halogen's electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R).[1] While fluorine is more electronegative, its 2p orbitals have better size-match and overlap with the 2p orbitals of the aromatic carbon, leading to a more pronounced +R effect that donates electron density back to the ring, slightly dampening the overall electron withdrawal and thus reducing acidity compared to chlorine.[1][2]
| Property | 2-Fluorobenzoic Acid | 2-Chlorobenzoic Acid | Rationale |
| Molar Mass | 140.11 g/mol | 156.57 g/mol | Chlorine is heavier than fluorine. |
| pKa | 3.27[3] | 2.94 | The larger -I effect of chlorine, relative to its +R effect, leads to greater stabilization of the carboxylate anion.[1][2] |
| C-X Bond Energy | ~485 kJ/mol (C-F) | ~340 kJ/mol (C-Cl) | The C-F bond is significantly stronger than the C-Cl bond. |
| Electronegativity (Pauling) | 3.98 (Fluorine) | 3.16 (Chlorine) | Fluorine is the most electronegative element. |
The Dueling Mechanisms: Nucleophilic Aromatic Substitution (SNAr)
The most dramatic divergence in reactivity is observed in Nucleophilic Aromatic Substitution (SNAr) reactions. In this arena, 2-fluorobenzoic acid is vastly more reactive than 2-chlorobenzoic acid.
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[4][5] The stability of this intermediate is the key to the reaction's facility.
Why Fluorine Excels:
-
Powerful Inductive Effect: Fluorine's superior electronegativity strongly withdraws electron density from the aromatic ring. This makes the carbon atom attached to the fluorine (the C-1 position) highly electrophilic and susceptible to nucleophilic attack.[5][6]
-
Rate-Determining Step: The C-F bond, despite being stronger, is broken in the fast, second step of the reaction (elimination of the halide). Therefore, its high bond energy does not impede the reaction rate. The reaction rate is governed by the first step, which fluorine's inductive effect accelerates significantly.[5][6]
This reactivity order (F > Cl > Br > I) is a hallmark of SNAr and is counterintuitive to the typical leaving group ability seen in aliphatic substitution (I > Br > Cl > F).[6]
Caption: SNAr reaction pathway for 2-fluoro vs. 2-chlorobenzoic acid.
Head-to-Head Experimental Showdown
To contextualize these principles, we present two common synthetic scenarios.
Scenario 1: Synthesis of N-Aryl Anthranilic Acid Derivatives (SNAr Reaction)
The synthesis of N-aryl anthranilic acids, precursors for acridone scaffolds in medicinal chemistry, is a classic application of SNAr.[7]
Methodology: Copper-Catalyzed Amination
-
To a reaction vessel, add 2-halobenzoic acid (1.0 eq), the desired aniline derivative (1.2 eq), K₂CO₃ (2.0 eq) as the base, and a catalytic amount of CuI (0.1 eq).
-
Add DMSO as the solvent.
-
Heat the mixture at 120-140 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the crude product. Purify by recrystallization.
Comparative Performance Data
| Substrate | Typical Reaction Time | Typical Yield | Key Insight |
| 2-Fluorobenzoic Acid | 2-4 hours | 85-95% | The high reactivity allows for shorter reaction times and often cleaner conversions, requiring less catalyst and milder conditions. |
| 2-Chlorobenzoic Acid | 12-24 hours | 60-75% | The reaction is significantly more sluggish, often requiring higher temperatures, longer times, and potentially more catalyst loading to achieve comparable yields.[7] |
Scenario 2: Fischer Esterification
This reaction probes the reactivity of the carboxylic acid moiety itself, where acidity and steric hindrance are the dominant factors.
Methodology: Acid-Catalyzed Esterification
-
In a round-bottomed flask, dissolve the 2-halobenzoic acid (1.0 eq) in a large excess of methanol (e.g., 20 eq), which serves as both reactant and solvent.[8]
-
Carefully add concentrated H₂SO₄ (0.1-0.2 eq) as a catalyst.[9]
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[8]
-
After cooling, neutralize the excess acid with a saturated NaHCO₃ solution.
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester.
Caption: General workflow for Fischer Esterification.
Comparative Performance Data
| Substrate | Relative Reaction Rate | Typical Yield | Key Insight |
| 2-Fluorobenzoic Acid | Slightly Slower | ~70-80% | Being a slightly weaker acid, the initial protonation of the carbonyl is marginally less favorable, leading to a slightly slower rate. |
| 2-Chlorobenzoic Acid | Slightly Faster | ~75-85% | As the stronger acid, it facilitates a faster rate of protonation, which is the key activation step in the Fischer mechanism.[10] The difference is often modest and can be overcome by extending reaction time. |
Strategic Synthetic Considerations
-
For SNAr Reactions, Choose 2-Fluorobenzoic Acid: Its superior reactivity is undeniable for substitutions at the C-2 position. It leads to faster, more efficient, and often higher-yielding reactions, which is a significant advantage in multi-step syntheses where overall yield is critical.
-
For Reactions at the Carboxyl Group, Both are Viable: While 2-chlorobenzoic acid holds a slight kinetic edge in acid-catalyzed reactions, the difference is often not practically significant. The choice may then be dictated by other factors.
-
Cost and Availability: Historically, 2-chlorobenzoic acid has been more accessible and cost-effective. However, advances in fluorination chemistry have made 2-fluorobenzoic acid increasingly competitive. Project budget and scale are important considerations.
-
Downstream Compatibility: Consider the halogen's role in subsequent steps. If a downstream cross-coupling reaction is planned, the C-Cl bond might be selectively activated over a C-F bond, or vice-versa, depending on the catalytic system.
Conclusion
The choice between 2-fluorobenzoic acid and 2-chlorobenzoic acid is a nuanced decision that hinges on the specific chemical transformation desired. For nucleophilic aromatic substitution, the high electrophilicity induced by the fluorine atom makes 2-fluorobenzoic acid the unequivocally superior substrate . For reactions involving the carboxylic acid, such as esterification or amidation, the slightly higher acidity of 2-chlorobenzoic acid may offer a marginal rate advantage, but both substrates perform well. By understanding the fundamental electronic effects that govern their reactivity, researchers can make informed, strategic decisions to optimize their synthetic pathways, saving time, resources, and ultimately accelerating the process of discovery and development.
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Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Quora. (2017). Does fluorine or chlorine have more of a resonance effect? Retrieved from [Link]
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Unknown. (n.d.). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]
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Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? Retrieved from [Link]
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Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Target Protein Degradation: Western Blot and Beyond
For researchers, scientists, and drug development professionals pioneering the frontier of targeted protein degradation (TPD), the robust validation of a degrader's efficacy and specificity is paramount. This guide provides an in-depth, technical comparison of Western blot—the established workhorse—with cutting-edge alternatives, supported by experimental insights and detailed methodologies. We will dissect the "why" behind the "how," empowering you to make informed decisions for your TPD pipeline.
The Dawn of a New Therapeutic Modality: Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, trigger the complete removal of the target protein.[1] This event-driven pharmacology offers the potential for more profound and durable therapeutic effects.
The mechanism of action for a PROTAC is an elegant orchestration of induced proximity. These bifunctional molecules simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Given this mechanism, the primary evidence of a degrader's activity is the quantifiable reduction of the target protein. This is where our validation journey begins.
Western Blot: The Gold Standard for Degradation Validation
For decades, Western blotting has been the go-to technique for protein detection and quantification.[2] Its continued prevalence in TPD studies is a testament to its accessibility and intuitive output. However, to wield it as a truly quantitative and self-validating system, a rigorous and well-controlled protocol is non-negotiable.
An Optimized Western Blot Protocol for Quantifying Protein Degradation
This protocol is designed to maximize reproducibility and minimize variability, ensuring your data is a true reflection of degrader activity.
Step 1: Cell Lysis and Protein Quantification
-
Rationale: The goal is to efficiently extract proteins while preserving their integrity. Accurate quantification is the cornerstone of reliable comparative analysis.[3]
-
Protocol:
-
Culture and treat cells with a dose-response of your degrader for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail. The inhibitors are critical to prevent artefactual degradation post-lysis.
-
Quantify total protein concentration using a BCA or Bradford assay. Ensure all samples are within the linear range of the assay.
-
Step 2: SDS-PAGE
-
Rationale: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The choice of gel percentage is crucial for optimal resolution of your target protein.
-
Protocol:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.
-
Load samples onto a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of your POI.[4]
-
Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of your target.
-
Step 3: Protein Transfer
-
Rationale: This step transfers the separated proteins from the gel to a solid-phase membrane (nitrocellulose or PVDF) for subsequent antibody probing.
-
Protocol:
-
Transfer proteins using a wet or semi-dry transfer system. Wet transfer overnight at a low voltage is often recommended for high molecular weight proteins.
-
Post-transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency across all lanes. This is a critical quality control step.
-
Step 4: Blocking
-
Rationale: Blocking prevents the non-specific binding of antibodies to the membrane, reducing background noise and improving the signal-to-noise ratio.
-
Protocol:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Step 5: Antibody Incubation
-
Rationale: This is the core of protein detection. The primary antibody specifically binds to the target protein, and the secondary antibody, conjugated to an enzyme, binds to the primary antibody.
-
Protocol:
-
Incubate the membrane with a validated primary antibody specific to your POI overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 2.
-
Step 6: Detection
-
Rationale: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, producing light that is captured by a digital imager.
-
Protocol:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a CCD camera-based imager. It is crucial to ensure the signal is not saturated to allow for accurate quantification.[2]
-
Step 7: Data Analysis
-
Rationale: Densitometry is used to quantify the band intensity, which is proportional to the amount of protein.
-
Protocol:
-
Quantify the band intensity for your POI and a loading control (e.g., GAPDH, β-actin, or total protein stain) in each lane.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[5]
-
A Comparative Look: Alternatives to Western Blot
While Western blot is a powerful tool, it is not without its limitations, including being labor-intensive and semi-quantitative.[6] For high-throughput screening and a more global understanding of a degrader's effects, several alternatives have emerged.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | Cellular Thermal Shift Assay (CETSA) | HiBiT Assay |
| Principle | Immunoassay | Peptide mass-to-charge ratio | Ligand-induced thermal stabilization | Luciferase complementation |
| Primary Readout | Protein abundance (semi-quantitative) | Protein abundance (quantitative) | Target engagement | Protein abundance (quantitative) |
| Throughput | Low to medium | Low (global), Medium (targeted) | Medium to high | High |
| Sensitivity | Nanogram range | Femtomole to attomole range | Dependent on detection method | Picomolar to femtomolar range |
| Specificity | Antibody-dependent | High (sequence-based) | High (biophysical) | High (genetic tag) |
| Cost | Low | High | Medium | Medium |
| Key Advantage | Widely accessible, established | Global, unbiased proteome profiling | Measures direct target engagement in cells | Real-time, live-cell kinetics |
| Key Limitation | Antibody-dependent, semi-quantitative | Complex data analysis, lower throughput | Indirect measure of degradation | Requires genetic modification of target |
Mass Spectrometry-Based Proteomics: The Unbiased Observer
Mass spectrometry (MS)-based proteomics offers an unparalleled, global view of the cellular proteome, allowing for the simultaneous identification and quantification of thousands of proteins.[7][8] This is invaluable for not only confirming on-target degradation but also for identifying potential off-target effects.
-
Global Proteomics: Provides a comprehensive snapshot of all protein changes in response to a degrader.
-
Targeted Proteomics: Offers highly sensitive and specific quantification of a predetermined set of proteins.[7]
Experimental Protocol (Targeted Proteomics - PRM):
-
Sample Preparation: Cells are treated, lysed, and proteins are digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: Peptides are separated by liquid chromatography and analyzed by a mass spectrometer operating in Parallel Reaction Monitoring (PRM) mode.
-
Data Analysis: The abundance of specific peptides from the POI is quantified and normalized to a stable housekeeping protein.[7]
Cellular Thermal Shift Assay (CETSA): A Measure of Target Engagement
CETSA is a powerful biophysical method that directly measures the engagement of a drug with its target protein in a cellular context.[9][10] The principle is that a ligand-bound protein is more resistant to thermal denaturation. While it doesn't directly measure degradation, it is an excellent orthogonal method to confirm that the degrader is binding to its intended target.
Experimental Protocol:
-
Cell Treatment: Treat cells with the degrader or vehicle control.
-
Heating: Heat cell lysates or intact cells across a temperature gradient.
-
Protein Extraction: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot, ELISA, or other methods. A shift in the melting curve indicates target engagement.[11]
HiBiT Assay: Real-Time Degradation in Live Cells
The HiBiT assay is a bioluminescence-based method that allows for the real-time, quantitative measurement of protein abundance in live cells.[12][13] It relies on a small 11-amino acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag complements a larger, inactive luciferase fragment (LgBiT) to generate a luminescent signal that is directly proportional to the amount of HiBiT-tagged protein.
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the POI.
-
Assay Setup: Plate the HiBiT-tagged cells and add the LgBiT protein and a luciferase substrate.
-
Degrader Treatment: Add the degrader in a dose-response manner.
-
Signal Measurement: Measure the luminescent signal over time using a plate reader. A decrease in signal corresponds to the degradation of the target protein.
Conclusion: An Integrated Approach to Validation
The validation of targeted protein degradation is not a one-size-fits-all endeavor. While Western blot remains a fundamental and accessible tool for confirming protein loss, a multi-faceted approach provides a more complete and robust validation package. For initial screening and confirmation of degradation, a well-optimized Western blot is indispensable. To delve deeper into the mechanism and confirm direct binding, CETSA offers invaluable insights. For high-throughput screening and understanding the kinetics of degradation in real-time, the HiBiT assay is a powerful option. Finally, for a comprehensive understanding of a degrader's on- and off-target effects, mass spectrometry-based proteomics is the gold standard.
By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can build a compelling and self-validating data package that accelerates the journey of novel protein degraders from the bench to the clinic.
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Alcaide-Párraga, P., et al. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. Expert Opinion on Drug Discovery. [Link]
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ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... [Image]. ResearchGate. [Link]
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Aebersold, R., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Hines, J., & Crews, C. M. (2015). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]
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Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]
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Angelucci, F., et al. (2025). Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry. PNAS. [Link]
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Mares, A., et al. (2020). Flexible fitting of PROTAC concentration-response curves with Gaussian Processes. bioRxiv. [Link]
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Miettinen, M. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Mostofian, B., et al. (2023). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Chemical Information and Modeling. [Link]
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Promega Connections. (2025). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. [Link]
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MtoZ Biolabs. (n.d.). Does Protein Degradation Affect Mass Spectrometry Identification. MtoZ Biolabs. [Link]
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Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [Link]
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Chauhan, A., et al. (2026). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
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Al-Hamdani, Y. S., et al. (2023). Comparison of Automated and Traditional Western Blotting Methods. Methods and Protocols. [Link]
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Jafari, R., et al. (2014). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Nature Reviews Drug Discovery. [Link]
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Wang, L., et al. (2022). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. [Link]
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Al-Horani, R. A., & Desai, U. R. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
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Bitesize Bio. (n.d.). The 4 Important Steps for Western Blot Quantification. Bitesize Bio. [Link]
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A Head-to-Head Comparison: VHL vs. Cereblon-Based PROTACs Derived from a Benzoic Acid Scaffold
A Senior Application Scientist's Guide to Rational Degrader Design
In the rapidly evolving landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical design parameter that profoundly influences the performance and therapeutic potential of a Proteolysis Targeting Chimera (PROTAC). Among the most exploited E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN) proteins. This guide provides an in-depth, objective comparison of VHL and Cereblon-based PROTACs, with a specific focus on those constructed with a rigid, benzoic acid-derived linker. By examining the structural and mechanistic nuances of each system, supported by experimental data and detailed protocols, we aim to equip researchers with the insights necessary to make informed decisions in their drug discovery endeavors.
The Central Role of the E3 Ligase in PROTAC Efficacy
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome. The selection of the E3 ligase—most commonly VHL or CRBN—is a pivotal decision in PROTAC design, impacting potency, selectivity, and pharmacokinetic properties.[2][3][4][5]
VHL and Cereblon: Two Distinct Platforms for Targeted Degradation
While both VHL and CRBN are components of Cullin-RING E3 ligase complexes, they present distinct structural and functional characteristics that translate into different behaviors in PROTACs.
Von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the VCB-Cul2-RBX1 E3 ligase complex.[6] Natural substrates of VHL, such as the hypoxia-inducible factor 1α (HIF-1α), are recognized through a hydroxyproline motif.[6] PROTACs that recruit VHL typically incorporate a ligand that mimics this hydroxyproline binding mode.
Cereblon (CRBN): CRBN functions as the substrate receptor within the CUL4A-DDB1-RBX1 E3 ligase complex.[7] It is the target of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, which act as "molecular glues" to induce the degradation of neosubstrates.[7] Consequently, CRBN-recruiting PROTACs almost invariably feature an IMiD-based moiety.
Below is a diagram illustrating the general mechanism of action for both VHL and Cereblon-based PROTACs.
Caption: General mechanism of VHL and Cereblon-based PROTACs.
The Influence of a Benzoic Acid Linker on PROTAC Performance
The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of PROTAC activity. A benzoic acid-based linker introduces a degree of rigidity that can significantly influence the geometry and stability of the ternary complex.
For VHL-based PROTACs: The VHL binding pocket is relatively well-defined. A rigid benzoic acid linker may enforce a specific orientation of the POI that either promotes or hinders the formation of a productive ternary complex. The planarity of the phenyl ring can be exploited to create specific interactions with either the POI or VHL, potentially enhancing cooperativity and degradation efficiency. However, this rigidity can also lead to steric clashes if the exit vector from the POI ligand is not compatible with the constrained geometry.
For Cereblon-based PROTACs: The Cereblon surface is considered more "plastic" and accommodating to a wider range of substrates.[8] A benzoic acid linker in a CRBN-based PROTAC can still provide beneficial conformational restriction, potentially improving selectivity for the intended POI over endogenous neosubstrates. The synthesis of CRBN-based PROTACs often involves linking to the phthalimide moiety of the IMiD ligand, and a benzoic acid linker can be readily incorporated through standard amide coupling reactions.[9][10]
| Feature | VHL-based PROTACs with Benzoic Acid Linker | Cereblon-based PROTACs with Benzoic Acid Linker |
| Ternary Complex | Potentially more rigid and stable, highly dependent on precise geometry.[8] | May exhibit greater conformational flexibility, potentially accommodating a wider range of POIs.[8] |
| Cooperativity | Can be high if the linker pre-organizes the complex favorably. | May be less pronounced due to the more adaptable nature of the CRBN surface. |
| Selectivity | The rigid linker may enhance selectivity by disfavoring binding to off-targets. | Can help to steer binding towards the desired POI over neosubstrates. |
| Synthesis | Amide bond formation between the benzoic acid linker and the amine on the VHL ligand is a common strategy.[11][12][13] | Amide coupling to a functionalized IMiD ligand is a well-established synthetic route.[9][10] |
| Cell Permeability | The overall large size of VHL ligands can be a challenge; a rigid aromatic linker may impact physicochemical properties.[11] | IMiD ligands are generally smaller and more drug-like, potentially leading to better overall permeability. |
Experimental Workflows for Comparative Analysis
A rigorous head-to-head comparison of VHL and Cereblon-based PROTACs requires a suite of well-designed experiments. Below are detailed protocols for key assays.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[14] Several biophysical techniques can be employed to characterize these interactions.[15][16][17][18]
Caption: Workflow for assessing ternary complex formation.
Protocol: AlphaLISA-based Ternary Complex Assay [1][14][19][20]
-
Reagent Preparation:
-
Reconstitute recombinant, tagged (e.g., His-tagged) POI and E3 ligase complex (VHL or CRBN) in appropriate assay buffer.
-
Prepare serial dilutions of the VHL and CRBN-based PROTACs in DMSO, followed by dilution in assay buffer.
-
Prepare AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., streptavidin-coated, for a biotinylated component) according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the POI, E3 ligase complex, and PROTAC dilutions.
-
Include controls such as no PROTAC, and binary controls (POI + PROTAC, E3 + PROTAC).
-
Incubate at room temperature for 1-2 hours to allow for complex formation.
-
-
Detection:
-
Add the AlphaLISA acceptor and donor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration.
-
The resulting bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation. The "hook effect" is observed at higher concentrations where binary complexes predominate.
-
Target Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Protocol: Quantitative Western Blotting for DC50 and Dmax Determination [21][22][23]
-
Cell Culture and Treatment:
-
Plate cells in a 6-well or 12-well format and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the VHL or CRBN-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein loading for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a fluorescent dye or HRP.
-
-
Data Acquisition and Analysis:
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Alternative High-Throughput Degradation Assay: HiBiT Assay [24][25][26][27][28]
For more rapid and quantitative assessment of protein degradation, the HiBiT protein tagging system offers a powerful alternative to Western blotting. This involves CRISPR/Cas9-mediated insertion of a small HiBiT tag into the endogenous locus of the POI. The HiBiT tag reconstitutes with LgBiT to form a functional NanoLuc luciferase, and the resulting luminescence is directly proportional to the amount of tagged protein.
Ubiquitination Assays
To confirm that degradation is occurring via the ubiquitin-proteasome system, it is essential to demonstrate that the POI is ubiquitinated in a PROTAC-dependent manner.
Protocol: In-Cell Ubiquitination Assay [15]
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the POI using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody.
-
An increase in the high molecular weight smear of ubiquitinated POI in the presence of the PROTAC confirms its mechanism of action.
-
Cell Viability Assays
It is crucial to assess the cytotoxic effects of the PROTACs to ensure that the observed protein degradation is not a consequence of general cellular toxicity.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment:
-
Plate cells in a 96-well opaque-walled plate and treat with a serial dilution of the PROTACs for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Concluding Remarks
The choice between a VHL and a Cereblon-based PROTAC is a multifaceted decision that should be guided by empirical data. The incorporation of a rigid benzoic acid linker introduces an additional layer of complexity and opportunity. For VHL-based PROTACs, this rigidity may lead to highly potent and selective degraders, provided that the geometry of the ternary complex is favorable. In the context of Cereblon, a benzoic acid linker can help to mitigate off-target effects by imposing conformational constraints.
By employing the rigorous experimental workflows outlined in this guide, researchers can systematically evaluate the performance of their benzoic acid-derived VHL and Cereblon-based PROTACs. This data-driven approach will ultimately facilitate the rational design of next-generation protein degraders with enhanced therapeutic potential.
References
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Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
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Fisher, S. L., et al. (2023, August 17). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. Retrieved from [Link]
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- Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911–937.
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- Rodríguez-Molina, J. B., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611.
- Farnaby, W., et al. (2019). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 15(11), 1047-1055.
- Kihlberg, J., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(21), 14786-14800.
- BenchChem. (2025). Technical Support Center: PROTAC Synthesis with VHL Ligands.
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- Gütschow, M., et al. (2020). A MedChem toolbox for cereblon-directed PROTACs. RSC Medicinal Chemistry, 11(9), 1059-1071.
- Promega Corporation. (n.d.). HiBiT Protein Tagging System.
- Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(15), 11093-11116.
- Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- Johnson, C. M. (2024, June 5).
- Zografou-Barredo, N. A., et al. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Bioorganic & Medicinal Chemistry, 88-89, 117334.
- An, S., & Fu, L. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. International Journal of Molecular Sciences, 24(5), 4899.
- Rodríguez-Molina, J. B., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI.
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- Zografou-Barredo, N. A., Hallatt, A. J., Goujon-Ricci, J., & Cano, C. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Bioorganic & medicinal chemistry, 88, 117334.
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- BenchChem. (2025).
- Burslem, G. M., & Crews, C. M. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Cell chemical biology, 27(2), 121–129.
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- BenchChem. (2025).
- Zografou-Barredo, N. A., et al. (2025). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs.
- Nowak, R. P., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology, 4(10), 906-912.
- Xu, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 12(8), 3465–3475.
- LifeSensors. (n.d.).
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- Bradner, J. E., et al. (2020). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells.
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Comparative Analysis of the Structure-Activity Relationship (SAR) of N-Phenylanthranilic Acid Analogs
A Guide for Medicinal Chemists and Drug Development Professionals
Introduction
N-phenylanthranilic acid and its derivatives, often referred to as fenamates, represent a significant class of compounds in medicinal chemistry.[1][2] This scaffold is the foundation for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and has shown potential in various other therapeutic areas, including antiviral and anticancer applications.[1][2][3] The biological activity of these molecules is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent, selective, and safer drug candidates.
This guide provides a comprehensive comparison of N-phenylanthranilic acid analogs, with a focus on how specific structural modifications influence their biological activity. While the specific compound 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is a niche molecule with limited publicly available SAR data, this guide will analyze the broader class of N-phenylanthranilic acids to provide a foundational understanding applicable to such specific structures. We will delve into the significance of substitutions on both aromatic rings and the role of the core functional groups, supported by experimental data and detailed protocols.
Core Scaffold and Bioisosteric Considerations
The fundamental structure of this class of compounds is N-phenylanthranilic acid, which can be considered a nitrogen isostere of salicylic acid.[1][4] This core scaffold consists of an anthranilic acid moiety linked to a phenyl ring via a secondary amine. The key areas for modification to probe the SAR are:
-
The Anthranilic Acid Ring: Specifically, the carboxylic acid group and substitutions on the aromatic ring.
-
The N-Aryl Ring: Substitutions on this ring are critical for potency and selectivity.
-
The Amine Linker: The NH group is generally considered essential for activity.
Structure-Activity Relationship (SAR) Analysis
The Anthranilic Acid Moiety
The carboxylic acid group is a critical feature for the anti-inflammatory activity of fenamates.[4] Its position on the ring is crucial; only the ortho- (2-) substituted benzoic acid derivatives show significant activity, while the meta- and para- analogs are inactive.[4] This suggests a specific binding orientation within the target enzyme, likely the cyclooxygenase (COX) enzymes for NSAIDs.[5]
-
Carboxylic Acid Group: This group is essential for binding, likely through ionic interactions with the active site of the target protein. Replacement of the carboxylic acid with a bioisosteric tetrazole group has been shown to retain anti-inflammatory activity.[4]
-
Ring Substitutions: Generally, substitutions on the anthranilic acid ring lead to a decrease in activity.[4] This indicates that this portion of the molecule may fit into a sterically constrained pocket.
The N-Aryl Ring: A Key Determinant of Potency
Substitutions on the N-aryl ring have a profound and often complex impact on the biological activity of these analogs.
-
Monosubstitution: The position of a single substituent can dramatically alter potency. For example, with a trifluoromethyl (CF3) group, the order of activity in an ultraviolet erythema assay was found to be 3' > 2' > 4'.[4] However, in a rat paw edema assay, the order was reversed for chloro (Cl) substituents, with the 2'-chloro derivative being more potent than the 3'-chloro analog.[4] This highlights the importance of the specific assay used in evaluating activity.
-
Disubstitution: For derivatives with two identical substituents, the 2',3'-disubstitution pattern, as seen in mefenamic acid, appears to be highly effective.[4]
-
Fluorine and Trifluoromethyl Groups: The presence of fluorine-containing moieties, such as a fluoro or trifluoromethyl group, can significantly enhance a molecule's pharmacokinetic properties.[6][7] These groups can increase metabolic stability and lipophilicity, which can lead to improved oral bioavailability and cell permeability. The electron-withdrawing nature of these groups also influences the acidity of the carboxylic acid and the overall electronic properties of the molecule, which can impact target binding.
The Amine Linker
The secondary amine (NH) linking the two aromatic rings is considered essential for activity.[4] Replacement of this NH group with other linkers such as an oxygen (O), methylene (CH2), sulfur (S), or sulfonyl (SO2) group significantly reduces or abolishes the anti-inflammatory activity.[4] This underscores the importance of the hydrogen-bonding capability and the specific geometry conferred by the amine linker for proper orientation within the binding site.
Comparative Data of N-Phenylanthranilic Acid Analogs
The following table summarizes the structure-activity relationship for a series of N-phenylanthranilic acid derivatives, highlighting the impact of substitutions on their ability to stabilize the DAD2 strigolactone receptor, which provides a model for ligand binding affinity.
| Compound | Substitution on N-Aryl Ring | ΔTm (°C)[8] |
| Tolfenamic Acid | 2-methyl, 3-chloro | +6.1 |
| Mefenamic Acid | 2,3-dimethyl | +4.3 |
| Flufenamic Acid | 3-trifluoromethyl | +3.0 |
| MNAB | 2-methyl, 3-nitro | > +6.1 |
ΔTm represents the change in the melting temperature of the DAD2 protein upon ligand binding, as determined by a differential scanning fluorimetry (DSF) assay. A larger positive value indicates stronger binding and stabilization of the protein.
This data clearly demonstrates that substitutions on the N-aryl ring have a significant impact on the binding affinity of these compounds.
Visualizing the SAR of N-Phenylanthranilic Acids
Caption: Key structural features influencing the activity of N-phenylanthranilic acid analogs.
Experimental Protocols
Synthesis of N-(2-trifluoromethylphenyl)anthranilic Acid
This protocol describes a typical Ullmann condensation reaction for the synthesis of N-aryl anthranilic acids.
Materials:
-
2-Chlorobenzoic acid
-
2-(Trifluoromethyl)aniline
-
Potassium carbonate (K2CO3)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 2-(trifluoromethyl)aniline (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add dry DMF to the flask to dissolve the reactants.
-
Add a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water and acidify with 1M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(2-trifluoromethylphenyl)anthranilic acid.
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of the synthesized compounds against the COX-2 enzyme.
Materials:
-
Synthesized N-phenylanthranilic acid analogs
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA kit
-
Assay buffer (e.g., Tris-HCl)
-
Inhibitor solvent (e.g., DMSO)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow
Caption: A typical workflow for the synthesis and biological evaluation of N-phenylanthranilic acid analogs.
Conclusion
The structure-activity relationship of N-phenylanthranilic acid analogs is a well-defined yet complex field. The integrity of the core scaffold, particularly the ortho-positioned carboxylic acid and the secondary amine linker, is fundamental to their biological activity. The N-aryl ring, however, offers a versatile platform for modification, where the nature, position, and number of substituents can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties. The insights provided in this guide, drawn from the broader class of fenamates, offer a robust framework for the rational design and development of novel therapeutic agents, including those based on more specific structures like this compound.
References
-
de Saint Germain, A., Clavé, G., Pillot, J. P., Roux, A., Rasmussen, A., Depuydt, S., ... & Rameau, C. (2014). Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights. PLoS ONE, 9(5), e98231. [Link]
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A Comparative Guide for Drug Discovery Professionals: PROTACs vs. Traditional Small-Molecule Inhibitors
Executive Summary
The landscape of targeted therapeutics is undergoing a paradigm shift. For decades, the dominant strategy has been occupancy-driven pharmacology, where small-molecule inhibitors are designed to bind and block the function of a specific protein target. While immensely successful, this approach faces limitations, including the challenge of targeting proteins without well-defined active sites—the so-called "undruggable" proteome—and the emergence of drug resistance. This guide introduces a transformative alternative: Proteolysis-Targeting Chimeras (PROTACs). PROTACs operate via an event-driven mechanism, hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins entirely rather than merely inhibiting them.[1][2] This fundamental difference in the mode of action endows PROTACs with unique advantages, including a catalytic nature, the ability to overcome inhibitor resistance, and the potential to vastly expand the druggable target space.[3][4][5]
This document provides a comparative analysis of PROTACs and traditional small-molecule inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms, compare key performance attributes with supporting data, provide detailed experimental protocols for their evaluation, and discuss the current challenges and future outlook for these revolutionary molecules.
Chapter 1: Fundamental Mechanisms of Action: Occupancy vs. Event-Driven Pharmacology
The conceptual difference between a small-molecule inhibitor and a PROTAC is the difference between placing a lock on a door versus removing the door entirely.
Traditional Small-Molecule Inhibitors: The Occupancy-Driven Model
Traditional inhibitors function by binding to a target protein, typically at a functional site such as an enzyme's active site or an allosteric pocket.[6] Their efficacy is directly proportional to the extent and duration of target occupancy. To achieve a therapeutic effect, a high concentration of the drug is often required to saturate the target protein, a principle governed by stoichiometric engagement.[5][7] This reliance on continuous binding can lead to off-target effects at high doses and can be rendered ineffective by mutations in the binding site that reduce drug affinity.[6][8]
PROTACs: The Event-Driven, Sub-stoichiometric Model
PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][9][10] Instead of blocking the POI's function, a PROTAC acts as a molecular bridge, bringing the POI into close proximity with an E3 ligase.[5] This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase), which triggers the E3 ligase to tag the POI with ubiquitin.[1][11] The polyubiquitinated POI is then recognized and destroyed by the 26S proteasome, the cell's primary protein degradation machinery.[12]
Crucially, after the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, initiating a new degradation cycle.[1][3][13] This catalytic mode of action means that a single PROTAC molecule can induce the degradation of multiple target protein molecules.[14][15] Consequently, PROTACs can achieve profound and durable protein knockdown at sub-stoichiometric, often nanomolar, concentrations, which can minimize off-target toxicities.[5][7]
Chapter 2: A Head-to-Head Comparison: Key Performance Attributes
The distinct mechanisms of inhibitors and PROTACs give rise to significant differences in their pharmacological profiles and therapeutic potential.
Potency & Efficacy: From IC50 to DC50
-
Inhibitors: Potency is measured by the IC50 (half-maximal inhibitory concentration), reflecting the concentration needed to block 50% of the target's activity. Efficacy is limited by the need to achieve and maintain high target occupancy.
-
PROTACs: Potency is defined by the DC50 (half-maximal degradation concentration) and efficacy by the Dmax (maximum percentage of degradation). Because of their catalytic nature, a PROTAC's DC50 can be significantly lower than its binding affinity (Kd) for the target protein.[14] Efficient degradation (Dmax > 90%) can be achieved at nanomolar concentrations.[5]
| Parameter | Small-Molecule Inhibitor | PROTAC Degrader | Rationale for Difference |
| Primary Metric | IC50 / Ki (Inhibition) | DC50 / Dmax (Degradation) | Measures functional blockade vs. protein elimination. |
| Mechanism | Occupancy-Driven (Stoichiometric) | Event-Driven (Catalytic) | Requires 1:1 binding vs. one-to-many degradation cycles.[3][12] |
| Potency Driver | High Binding Affinity (Low Kd) | Ternary Complex Formation & Stability | Efficacy is not solely dependent on binary binding affinity.[11][16] |
| Typical Dose | Higher, to maintain occupancy | Lower, due to catalytic turnover | A single PROTAC molecule can degrade multiple targets.[7][14] |
| Duration of Effect | Dependent on drug PK profile | Can be prolonged post-washout | Effect persists until the cell resynthesizes the protein.[5] |
Selectivity: A New Layer of Specificity
While inhibitor selectivity is primarily driven by the binding affinity of the warhead for the target versus off-targets, PROTACs introduce a second layer of specificity. The formation of a stable and productive ternary complex requires favorable protein-protein interactions between the E3 ligase and the target protein.[7] This means a non-selective inhibitor, when converted into a PROTAC, can become a highly selective degrader if the ternary complex only forms productively with the intended target.[3]
Overcoming Drug Resistance
A common mechanism of acquired resistance to inhibitors is the mutation of amino acids in the drug's binding pocket, which reduces binding affinity.[1] PROTACs can often overcome this in two ways:
-
Reduced Affinity Requirement: Since PROTACs do not require high-affinity binding for potent degradation, they can often still degrade mutated proteins that are resistant to inhibitors.[5]
-
Elimination of Overexpressed Protein: Resistance can also arise from target protein overexpression. Inhibitors may struggle to achieve sufficient occupancy, whereas PROTACs can simply eliminate the excess protein.[17] For example, PROTACs targeting the Androgen Receptor (AR) and Bruton's tyrosine kinase (BTK) have shown efficacy against mutations that confer resistance to traditional inhibitors like enzalutamide and ibrutinib, respectively.[1][4][17]
Targeting the "Undruggable" Proteome
An estimated 85% of the human proteome is considered "undruggable" by traditional small-molecule inhibitors, largely because many proteins lack well-defined enzymatic active sites.[15][18] This category includes scaffolding proteins and transcription factors.[2] PROTACs fundamentally change this landscape. Since they only require a binding handle anywhere on the protein surface to recruit the E3 ligase, they do not need to inhibit a functional site.[18][19] This has opened up therapeutic possibilities for challenging targets like STAT3 and KRAS.[4][20][21] Furthermore, by degrading the entire protein, PROTACs can abolish both enzymatic and non-enzymatic (e.g., scaffolding) functions, an outcome unattainable with traditional kinase inhibitors.[3][4][5]
Chapter 3: Experimental Design for Comparative Analysis
A robust comparative analysis requires a suite of well-controlled experiments to assess inhibition, degradation, and cellular outcomes. The choice of experiment is dictated by the molecule's mechanism of action.
Protocol 3.1: Assessing Target Inhibition (For Small-Molecule Inhibitors)
-
Objective: To determine the IC50 value of the small-molecule inhibitor.
-
Methodology (Example: Kinase Target):
-
Reagents: Recombinant kinase, specific substrate, ATP, inhibitor compound series, kinase buffer, detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Serially dilute the inhibitor in DMSO and add to a 384-well plate. b. Add the target kinase and substrate solution to each well. c. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the remaining ATP or the product formed using a suitable detection reagent and a plate reader.
-
Controls: Include "no enzyme" wells (negative control) and "DMSO only" wells (positive control).
-
Data Analysis: Plot the percentage of inhibition against the log-concentration of the inhibitor. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
-
Causality & Trustworthiness: This assay directly measures the functional consequence of inhibitor binding. The inclusion of controls ensures that the observed signal is due to specific enzyme inhibition.
Protocol 3.2: Quantifying Target Degradation (For PROTACs)
-
Objective: To determine the cellular DC50 and Dmax of the PROTAC.
-
Methodology: Western Blotting
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in lysates using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% milk in TBST) and probe with a primary antibody specific to the target protein. Also probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands.
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the log-concentration of the PROTAC to determine DC50 and Dmax.
-
-
Causality & Trustworthiness: This method provides direct visual evidence of protein loss. The time course reveals the kinetics of degradation, while the loading control ensures that observed changes are not due to pipetting errors.
Protocol 3.3: Evaluating Ternary Complex Formation (For PROTACs)
-
Objective: To confirm the PROTAC's mechanism by detecting the formation of the POI-PROTAC-E3 ligase complex.
-
Methodology: In-Cell NanoBRET™ Assay
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor) in cells.[22]
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will fluorescently label the E3 ligase.
-
Treatment: Add the PROTAC compound to the cells. If the PROTAC forms a ternary complex, it will bring the NanoLuc® donor and the fluorescent acceptor into close proximity.
-
Detection: Add the NanoLuc® substrate. Measure both the donor emission (bioluminescence) and the acceptor emission (fluorescence).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio upon PROTAC addition indicates ternary complex formation.[22] A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of unproductive binary complexes.[6][22]
-
-
Causality & Trustworthiness: This assay provides direct evidence of target engagement and E3 ligase recruitment inside living cells, validating the intended mechanism of action.[22]
Chapter 4: Design, Challenges, and Future Perspectives
The efficacy of a PROTAC is not guaranteed by simply linking an inhibitor to an E3 ligase ligand. It is a delicate balance of three components.
The PROTAC Triad: Warhead, Linker, and E3 Ligase Ligand
-
Warhead: Binds the target protein. Unlike inhibitors, very high affinity is not always necessary and can sometimes be detrimental.[5]
-
E3 Ligase Ligand: Recruits the E3 machinery. Most current PROTACs utilize ligands for VHL or Cereblon (CRBN), but expanding the toolbox of usable E3 ligases (~600 in humans) is a major research goal to enable tissue-specific degradation.[1][17][23][24]
-
Linker: The most critical and least understood component. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[9][10] Linkers are typically composed of flexible alkyl or polyethylene glycol (PEG) chains, but more rigid heterocyclic structures are increasingly used to optimize presentation.[10][25][][27]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
